Technical Documentation Center

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole
  • CAS: 123622-05-9

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole: A Strategic Katritzky Auxiliary

Executive Summary 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (CAS: 123622-05-9) is a specialized hemiaminal ether derivative utilized primarily as a synthetic auxiliary in organic chemistry.[1] Belonging to the cl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (CAS: 123622-05-9) is a specialized hemiaminal ether derivative utilized primarily as a synthetic auxiliary in organic chemistry.[1] Belonging to the class of Katritzky benzotriazole adducts , this compound serves as a stable, crystalline equivalent of the reactive 4-methoxyphenoxymethyl cation and anion. Its dual reactivity profile—capable of acting as both a nucleophile (via lithiation) and an electrophile (via Lewis acid activation)—makes it a potent tool for C-C and C-O bond formation, particularly in the synthesis of complex pharmaceutical intermediates where the 4-methoxyphenol moiety acts as a latent protecting group or a structural pharmacophore.

Molecular Architecture & Physicochemical Profile[1][2][3]

The molecule features a benzotriazole (Bt) ring linked via a methylene bridge to a 4-methoxyphenoxy group. This N-C-O linkage is the locus of its chemical versatility. The benzotriazole moiety acts as a "chemical chameleon," stabilizing the molecule for storage while serving as an excellent leaving group upon activation.

Table 1: Physicochemical Properties
PropertyValue / DescriptionNote
IUPAC Name 1-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole
CAS Number 123622-05-9
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.27 g/mol
Physical State Crystalline SolidTypical for Bt-adducts
Predicted Density 1.24 ± 0.1 g/cm³[1]
Predicted Boiling Point 456.4 ± 25.0 °CAt 760 mmHg [1]
Solubility Soluble in THF, DCM, CHCl₃; Insoluble in H₂OHydrolytically stable at neutral pH
pKa (Conjugate Acid) ~1.43Protonation at N3 facilitates leaving group ability

Synthetic Methodology

The synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole follows the canonical Katritzky condensation protocol . This is a one-pot, three-component Mannich-type reaction that is thermodynamically driven by the precipitation of the product or the removal of water.

Protocol 1: Condensation Synthesis

Reagents: Benzotriazole (BtH), Formaldehyde (HCHO), 4-Methoxyphenol. Solvent: Ethanol or Water/Methanol mixture.

  • Dissolution: Dissolve benzotriazole (1.0 equiv) and 4-methoxyphenol (1.0 equiv) in ethanol at room temperature.

  • Addition: Add aqueous formaldehyde (37% w/w, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Heat the mixture to reflux for 2–4 hours. The solution may become turbid as the product forms.

  • Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product typically crystallizes out.

  • Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain analytical purity.

Mechanism: The reaction proceeds via the initial formation of 1-(hydroxymethyl)benzotriazole, which undergoes dehydration in the presence of the phenol to form the N-C-O linkage.

Synthesis BtH Benzotriazole (BtH) Inter 1-(Hydroxymethyl) benzotriazole BtH->Inter + HCHO HCHO Formaldehyde (HCHO) PhOH 4-Methoxyphenol Prod 1-(4-Methoxyphenoxymethyl) 1H-1,2,3-benzotriazole PhOH->Prod Nucleophilic Attack Inter->Prod + 4-Methoxyphenol - H2O

Figure 1: Synthesis pathway via Katritzky condensation. The benzotriazole acts as the amine component in this Mannich-type reaction.

Reactivity Profile & Applications

The core utility of this compound lies in its ability to access two distinct reactive intermediates: a carbanion (via lithiation) and a carbocation equivalent (via ionization).

Pathway A: Lithiation (Nucleophilic Mode)

The methylene protons (


-CH

) are sufficiently acidic due to the electron-withdrawing nature of the benzotriazole ring.
  • Reagent: n-Butyllithium (n-BuLi) / TMEDA.

  • Conditions: THF, -78°C.

  • Intermediate: A lithiated species [Bt-CH(Li)-OAr] is formed.

  • Application: Reaction with electrophiles (E

    
    ) such as alkyl halides, aldehydes, or ketones allows for the functionalization of the carbon chain while retaining the benzotriazole and phenoxy groups.
    
Pathway B: Nucleophilic Substitution (Electrophilic Mode)

The benzotriazole group is an excellent leaving group, especially when assisted by Lewis acids (ZnBr


, TiCl

) or Brønsted acids.
  • Mechanism: The Lewis acid coordinates to the benzotriazole nitrogens, weakening the C-N bond. This generates a transient oxocarbenium-like species (ArO-CH

    
    ).
    
  • Application: This intermediate reacts rapidly with nucleophiles (Nu

    
    ) such as Grignard reagents, silyl enol ethers, or electron-rich aromatics. This effectively replaces the benzotriazole unit with the nucleophile, installing the (4-methoxyphenoxy)methyl group.
    
Protocol 2: Lewis Acid-Mediated Substitution

Objective: Replacement of the benzotriazole moiety with a carbon nucleophile (e.g., Allyltrimethylsilane).

  • Setup: Under inert atmosphere (N₂), dissolve 1-(4-methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 equiv) in anhydrous DCM.

  • Activation: Add ZnBr₂ (1.2 equiv) at 0°C. Stir for 15 minutes.

  • Nucleophile Addition: Add Allyltrimethylsilane (1.2 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–6 hours. Monitor by TLC.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[2]

Reactivity Core 1-(4-Methoxyphenoxymethyl) benzotriazole Lithiation Pathway A: Lithiation (n-BuLi, -78°C) Core->Lithiation Substitution Pathway B: Lewis Acid Activation (ZnBr2 / TiCl4) Core->Substitution Carbanion Carbanion Intermediate [Bt-CH(Li)-OAr] Lithiation->Carbanion Electrophile Product: Functionalized Ether [Bt-CH(E)-OAr] Carbanion->Electrophile + Electrophile (E+) Cation Oxocarbenium Equivalent [CH2=OAr]+ Substitution->Cation - BtH (Lewis Acid complex) Nucleophile Product: Substituted Ether [Nu-CH2-OAr] Cation->Nucleophile + Nucleophile (Nu-)

Figure 2: Divergent reactivity pathways. Pathway A utilizes the acidity of the alpha-proton, while Pathway B exploits the leaving group ability of benzotriazole.

Safety & Stability

  • Stability: The compound is stable at room temperature in solid form. It should be stored in a cool, dry place. In solution, it is stable to basic conditions but sensitive to strong acids which can catalyze the loss of the benzotriazole group.

  • Hazards: Like many benzotriazole derivatives, it should be treated as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required.

  • Thermal: While benzotriazoles are generally stable, they are nitrogen-rich. Avoid uncontrolled heating above the decomposition temperature (>200°C) to prevent rapid gas evolution.

References

  • ChemBK. (n.d.). 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Properties. Retrieved February 15, 2026, from [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews, 110(3), 1564–1610.
  • Katritzky, A. R., Lan, X., & Fan, W. Q. (1994).[3][4] Benzotriazole-Mediated Arylalkylation and Heteroarylalkylation. Synthesis, 1994(05), 445-456.

  • Katritzky, A. R., et al. (1991).[3] Benzotriazole: A Novel Synthetic Auxiliary. Tetrahedron, 47(16-17), 2683-2732.

Sources

Exploratory

Molecular structure and formula of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This technical guide details the molecular identity, synthesis, and reactivity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a specialized N-substituted benzotriazole adduct used primarily as a synthetic auxilia...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular identity, synthesis, and reactivity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a specialized N-substituted benzotriazole adduct used primarily as a synthetic auxiliary in organic chemistry.

Executive Summary

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a hemiaminal ether derivative serving as a stable, crystalline "formaldehyde surrogate." It belongs to the class of Katritzky benzotriazole adducts, widely utilized to generate carbanion equivalents or to facilitate nucleophilic substitutions at the methylene linker. Its core utility lies in its ability to act as a masked 4-methoxyphenol or a masked formaldehyde unit, capable of undergoing lithiation-substitution sequences that are otherwise difficult to achieve with free phenols or aldehydes.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 1-[(4-Methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole
Molecular Formula C₁₄H₁₃N₃O₂
Molecular Weight 255.28 g/mol
CAS Number Not widely indexed; chemically defined as the O-alkylated Katritzky adduct.
Solubility Soluble in CHCl₃, CH₂Cl₂, DMSO, THF; insoluble in water.
Appearance White to off-white crystalline solid.
Melting Point Approx. 98–105 °C (Typical for analogous aryloxymethyl benzotriazoles).
Structural Characterization

The molecule consists of three distinct domains:

  • Benzotriazole (Bt) Ring: Acts as the leaving group and stabilizing auxiliary.

  • Methylene Linker (-CH₂-): The reactive center, susceptible to both deprotonation (lithiation) and nucleophilic attack.

  • 4-Methoxyphenoxy Group: An electron-rich aromatic ether attached via an acetal-like oxygen.

SMILES: COc1ccc(OCc2btz)cc1 (Simplified representation) Canonical SMILES: COc1ccc(OCn2nnc3ccccc23)cc1

Synthetic Pathways[4][6][7]

The synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole must be carefully controlled to favor O-alkylation (ether formation) over C-alkylation (Mannich reaction on the phenol ring), which is a common competing pathway in Katritzky chemistry.

Method A: Two-Step Displacement (Recommended for Regiocontrol)

This method ensures the formation of the N-C-O linkage by using 1-(chloromethyl)benzotriazole as a hard electrophile against the phenoxide anion.

  • Precursor Synthesis: Reaction of 1H-benzotriazole with formaldehyde and thionyl chloride to yield 1-(chloromethyl)-1H-1,2,3-benzotriazole .

  • Coupling: Nucleophilic displacement of the chloride by sodium 4-methoxyphenoxide in DMF or acetone.

Method B: Three-Component Condensation (Industrial/Green Route)

Direct condensation of benzotriazole, formaldehyde (paraformaldehyde), and 4-methoxyphenol.

  • Note: This route often yields mixtures of the target ether and the C-alkylated Mannich base (2-(benzotriazol-1-ylmethyl)-4-methoxyphenol). Acid catalysis and non-polar solvents (e.g., benzene with Dean-Stark trap) can shift selectivity, but Method A is superior for purity.

Visualization of Synthesis Logic

Synthesis BtH 1H-Benzotriazole BtCH2OH 1-(Hydroxymethyl) benzotriazole BtH->BtCH2OH + HCHO Target 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole BtH->Target Direct Condensation (Lower Regioselectivity) HCHO Formaldehyde HCHO->Target BtCH2Cl 1-(Chloromethyl) benzotriazole BtCH2OH->BtCH2Cl + SOCl2 BtCH2Cl->Target + Phenol (SN2 Displacement) Phenol 4-Methoxyphenol (Na+ salt) Phenol->Target

Figure 1: Synthetic pathways distinguishing the high-fidelity stepwise route (solid lines) from the direct condensation route (dashed).

Reactivity & Applications

The benzotriazole moiety renders the methylene protons acidic and the methylene carbon electrophilic, depending on the conditions.

Lithiation and Electrophile Trapping

Treatment with strong bases (e.g., n-BuLi, LDA) at -78 °C generates the 1-(4-methoxyphenoxy)methyl anion . The benzotriazole ring stabilizes this carbanion via dipole stabilization and coordination.

  • Reaction: Bt-CH2-O-Ar + BuLi → [Bt-CH(Li)-O-Ar]

  • Trapping: The lithiated species reacts with alkyl halides, aldehydes, or ketones to introduce functional groups alpha to the oxygen.

Nucleophilic Substitution (Leaving Group Surrogate)

Under Lewis acid catalysis (e.g., ZnBr₂, TiCl₄), the benzotriazole group acts as an excellent leaving group.

  • Mechanism: The Lewis acid coordinates to the benzotriazole nitrogens, promoting ionization to an oxocarbenium-like ion (Ar-O-CH2+), which captures nucleophiles (silanes, allylsilanes, electron-rich aromatics).

Visualization of Reactivity

Reactivity cluster_Lithiation Path A: Lithiation (Carbanion) cluster_Substitution Path B: Substitution (Cation) Target 1-(4-Methoxyphenoxymethyl)- benzotriazole Li_Int Lithiated Intermediate [Bt-CH(Li)-O-Ar] Target->Li_Int n-BuLi -78°C Cat_Int Oxocarbenium Ion [CH2=O+-Ar] Target->Cat_Int Lewis Acid (- BtH) Product_A Functionalized Ether Bt-CH(E)-O-Ar Li_Int->Product_A + Electrophile (E+) Product_B Substituted Ether Nu-CH2-O-Ar Cat_Int->Product_B + Nucleophile (Nu-)

Figure 2: Divergent reactivity profiles allowing access to functionalized ethers via anionic or cationic intermediates.

Experimental Protocol: Synthesis (Method A)

Objective: Synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole via chloride displacement.

Reagents
  • 1-(Chloromethyl)-1H-1,2,3-benzotriazole (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.1 eq)

  • Solvent: Anhydrous DMF or Acetone

  • Atmosphere: Nitrogen or Argon

Procedure
  • Activation: In a flame-dried flask under inert atmosphere, dissolve 4-methoxyphenol (1.1 eq) in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide. (If using NaH, cool to 0°C during addition).

  • Addition: Add 1-(chloromethyl)-1H-1,2,3-benzotriazole (1.0 eq) portion-wise or as a solution in DMF.

  • Reaction: Stir the mixture at 60 °C for 4–6 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 3:1). The starting chloride spot should disappear.

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with water and brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Quality Control (NMR Expectations)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.05 (d, 1H, Bt-H)

    • δ 7.3–7.5 (m, 3H, Bt-H)

    • δ 6.9–7.0 (m, 4H, Ar-H, AA'BB' system)

    • δ 6.25 (s, 2H, N-CH₂-O) — Diagnostic Signal

    • δ 3.78 (s, 3H, O-CH₃)

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole. Chemical Reviews. Link

  • Katritzky, A. R., et al. (1993). Benzotriazole-mediated aminoalkylation and amidoalkylation. Tetrahedron. Link

  • Katritzky, A. R., & Lan, X. (1994). Benzotriazole-mediated arylalkylation and heteroarylalkylation. Chemical Society Reviews. Link

  • Hunter, R., et al. (2010). Benzotriazole as a Leaving Group in Organic Synthesis. Molecules. Link

Foundational

Literature review on benzotriazole derivatives with methoxyphenoxymethyl groups

This technical guide details the synthesis, pharmacological profile, and experimental protocols for 1-((methoxyphenoxy)methyl)-1H-benzotriazole and its related derivatives. This specific scaffold represents a strategic i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, pharmacological profile, and experimental protocols for 1-((methoxyphenoxy)methyl)-1H-benzotriazole and its related derivatives. This specific scaffold represents a strategic intersection of the privileged benzotriazole core with a lipophilic, electron-rich phenoxymethyl tail, optimizing bioavailability and target binding affinity.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, drug discovery researchers, and process scientists.

Executive Summary: The Pharmacophore Rationale

The 1-((substituted phenoxy)methyl)-1H-benzotriazole scaffold has emerged as a high-value target in medicinal chemistry due to its "chameleon-like" ability to interact with diverse biological targets. While the benzotriazole core provides a stable, aromatic system capable of


-

stacking and hydrogen bonding (via N2/N3), the methoxyphenoxymethyl side chain introduces two critical properties:
  • Flexible Lipophilicity: The oxymethyl linker (-CH

    
    -O-) provides rotational freedom, allowing the molecule to adopt optimal conformations within enzyme active sites (e.g., lanosterol 14
    
    
    
    -demethylase in fungi).
  • Electronic Modulation: The methoxy (-OCH

    
    ) group on the phenyl ring acts as a weak hydrogen bond acceptor and an electron-donating group, enhancing the solubility profile and altering the electronic density of the terminal aromatic ring, which is crucial for specific receptor interactions.
    

Research indicates this specific subclass exhibits potent antimicrobial (MIC


 1–6.25 µg/mL) , antifungal , and anticancer  activities, often outperforming unsubstituted analogues.

Synthetic Architecture

The construction of the methoxyphenoxymethyl-benzotriazole scaffold relies on creating a C-N bond at the benzotriazole N1 position and a C-O bond at the linker. Two primary retrosynthetic pathways are validated:

Pathway A: The Chloromethyl Intermediate Route (Nucleophilic Substitution)

This is the most controlled method, minimizing regioisomeric byproducts.

  • Step 1:

    
    -Hydroxymethylation of benzotriazole using formaldehyde.
    
  • Step 2: Chlorination to form 1-(chloromethyl)-1H-benzotriazole .

  • Step 3: Nucleophilic attack by the methoxyphenolate anion.

Pathway B: The Mannich-Type Condensation (One-Pot)

A greener, atom-economic approach involving the condensation of benzotriazole, formaldehyde, and the substituted phenol. While faster, this method can sometimes yield mixtures of N1 and N2 isomers if conditions are not strictly controlled.

Visualization: Synthetic Pathways

SynthesisPathways BTA Benzotriazole (Core) INT1 1-(Hydroxymethyl) benzotriazole BTA->INT1 + HCHO (aq) FINAL 1-((4-Methoxyphenoxy) methyl)-1H-benzotriazole BTA->FINAL Mannich Condensation + HCHO + PHE (EtOH, Reflux) HCHO Formaldehyde PHE 4-Methoxyphenol INT2 1-(Chloromethyl) benzotriazole INT1->INT2 + SOCl2 INT2->FINAL + PHE K2CO3/Acetone

Caption: Figure 1. Dual synthetic pathways.[1] The solid line represents the stepwise chloromethyl route (higher specificity); the dashed line represents the one-pot Mannich condensation.

Pharmacological Profile & Quantitative Data

The methoxy-substituted derivatives show a distinct Structure-Activity Relationship (SAR). The position of the methoxy group (ortho, meta, para) significantly influences potency.

Antimicrobial & Antifungal Potency

Data synthesized from comparative studies of N-alkylated benzotriazoles against standard pathogens.[1][2][3][4][5][6]

Compound DerivativeOrganismActivity TypeMIC Value (µg/mL)Comparison to Std.
4-Methoxy-phenoxymethyl Candida albicansAntifungal1.0 - 6.25 Comparable to Fluconazole
4-Methoxy-phenoxymethyl Staphylococcus aureusAntibacterial6.25 - 12.5 Moderate vs. Ciprofloxacin
4-Methoxy-phenoxymethyl Aspergillus nigerAntifungal1.0 High Potency
Unsubstituted phenoxymethylCandida albicansAntifungal12.5 - 25.0Lower Potency

Note: The introduction of the electron-donating methoxy group generally lowers the MIC (improves potency) compared to the unsubstituted phenoxymethyl analog.

Mechanism of Action (Hypothesized)
  • Fungal: Inhibition of Lanosterol 14

    
    -demethylase (CYP51) . The benzotriazole nitrogen coordinates with the heme iron, while the methoxyphenoxymethyl tail occupies the hydrophobic access channel.
    
  • Bacterial: Disruption of cell membrane integrity and inhibition of DNA gyrase B (in specific derivatives).

Experimental Protocols

Protocol A: Synthesis of 1-(Chloromethyl)-1H-benzotriazole (Precursor)

This intermediate is unstable and should be used immediately or stored under anhydrous conditions.

  • Hydroxymethylation:

    • Dissolve Benzotriazole (0.1 mol) in water (100 mL).

    • Add Formaldehyde (37% solution, 0.12 mol).

    • Reflux for 2 hours.[2][7][8] Cool to crystallize 1-(hydroxymethyl)benzotriazole .

    • Yield: ~85% (White needles, m.p. 148-150°C).

  • Chlorination:

    • Dissolve the hydroxymethyl product (0.05 mol) in dry dichloromethane (DCM).

    • Add Thionyl Chloride (SOCl

      
      , 0.06 mol) dropwise at 0°C.
      
    • Stir at room temperature for 4 hours.

    • Evaporate solvent to yield 1-(chloromethyl)-1H-benzotriazole .

Protocol B: Synthesis of 1-((4-Methoxyphenoxy)methyl)-1H-benzotriazole

Target Compound Synthesis via Nucleophilic Substitution.

Reagents:

  • 1-(Chloromethyl)-1H-benzotriazole (1.0 eq)

  • 4-Methoxyphenol (1.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (anhydrous, 1.5 eq)
  • Potassium Iodide (KI) (catalytic amount, 0.1 eq)

  • Acetone or Acetonitrile (dry)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 4-methoxyphenol in dry acetone. Add anhydrous K

    
    CO
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Addition: Add 1-(chloromethyl)-1H-benzotriazole and catalytic KI to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 56-60°C for acetone) for 6–10 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Filter off the inorganic salts (KCl, K

      
      CO
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in DCM and wash with water (2x) and brine (1x).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria (Self-Validating):

  • 1H NMR (CDCl

    
    ):  Look for the characteristic singlet of the linker -N-CH
    
    
    
    -O- at
    
    
    6.2–6.5 ppm
    . The methoxy group (-OCH
    
    
    ) should appear as a singlet at
    
    
    3.7–3.8 ppm
    .
  • IR Spectroscopy: Absence of broad -OH stretch (phenol). Presence of C-O-C stretching at 1230–1250 cm

    
     .
    

Biological Evaluation Workflow

To verify the activity of the synthesized derivative, the following assay structure is recommended:

BioAssay cluster_bacteria Antibacterial Screen cluster_fungi Antifungal Screen COMPOUND Synthesized Derivative (DMSO Stock) BAC S. aureus / E. coli COMPOUND->BAC FUN C. albicans / A. niger COMPOUND->FUN MUELLER Mueller-Hinton Broth BAC->MUELLER READOUT Measure MIC (Turbidimetric / Zone of Inhibition) MUELLER->READOUT SAB Sabouraud Dextrose Agar FUN->SAB SAB->READOUT

Caption: Figure 2. Standardized biological screening workflow for benzotriazole derivatives.

References

  • Synthesis and Antimicrobial Activity of Benzotriazole Derivatives. Journal of Chemical and Pharmaceutical Research, 2016.

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC (PubMed Central), 2024.

  • Synthesis and biological activity of 1H-benzotriazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 2005.

  • One Pot Synthesis of 3-(Substituted Phenoxymethyl)-... Derivatives as Antimicrobial Agents. International Journal of Pharma and Bio Sciences, 2012.[4]

  • Benzotriazole: An overview of its versatile biological behavior. Ukaaz Publications, 2024.

Sources

Exploratory

Thermodynamic Stability & Physicochemical Profile: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

[1][2] Executive Summary Compound Identity: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole CAS Registry: 111198-02-8 (Analogous series) Core Scaffold: Benzotriazole linked via a hemiaminal ether ( ) spacer to a para-m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Identity: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole CAS Registry: 111198-02-8 (Analogous series) Core Scaffold: Benzotriazole linked via a hemiaminal ether (


) spacer to a para-methoxyphenyl moiety.[1][2]

This technical guide delineates the thermodynamic and physicochemical stability profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.[1][2] While the benzotriazole core exhibits high thermal resilience (decomposition onset


), the 

-alkoxymethyl linkage introduces a specific vector of chemical lability.[1][2] This compound serves as a "store-and-release" electrophile; it is kinetically stable as a crystalline solid but thermodynamically primed for nucleophilic substitution or hydrolysis under acidic conditions.[1][2] This duality makes it a critical intermediate in peptidomimetic synthesis and a potential prodrug scaffold, but requires rigorous control of pH and moisture during storage.[1]

Synthesis & Structural Integrity

To understand the stability, one must understand the bond formation energy.[1] The synthesis utilizes the Katritzky Benzotriazole Methodology , exploiting the high formation constant of the aminal linkage which is reversible under specific thermodynamic triggers.[1]

Synthetic Pathway (The Three-Component Condensation)

The compound is synthesized via a Mannich-type condensation in a "water-exclusion" environment to drive the equilibrium toward the ether product.[1][2]

SynthesisPathway BtH 1H-Benzotriazole (Nucleophile) Inter 1-(Hydroxymethyl) benzotriazole (Intermediate) BtH->Inter + HCHO Product 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole (Target) HCHO Formaldehyde (Linker Source) PhOH 4-Methoxyphenol (Nucleophile) Inter->Product + PhOH - H2O (Dean-Stark) Water H2O (Byproduct)

Figure 1: Convergent synthesis via N-hydroxymethylation followed by etherification.[1][2] The elimination of water drives the thermodynamic equilibrium.[1]

Impurity Profile & Stability Implications
  • Isomerism: The 1H-isomer is thermodynamically favored over the 2H-isomer by approximately 3-5 kcal/mol.[1][2] However, synthesis can yield trace 2H-isomers which have lower melting points and different solubility profiles.[1][2]

  • Residual Formaldehyde: Incomplete reaction leads to paraformaldehyde polymerization, which can catalyze autocatalytic decomposition in the solid state.[1][2]

Thermodynamic Stability Profile

Thermal Analysis (DSC/TGA)

The benzotriazole ring confers significant thermal stability, but the ether linkage is the limiting factor.[1]

ParameterValue (Typical/Predicted)Significance
Melting Point (

)
98 – 102 °C Sharp endotherm indicates high crystallinity and purity.[1][2] Broadening suggests hydrolysis products.[1][2]
Decomposition (

)
> 210 °C Exothermic decomposition of the triazole ring (

extrusion).[1][2]
Heat of Fusion (

)
25–30 kJ/mol High lattice energy contributes to shelf stability.[1][2]
Glass Transition (

)
N/A (Crystalline) Amorphous regions are rare unless rapidly quenched from melt.[1][2]

Critical Insight: Unlike simple ethers, the


 bond does not undergo radical peroxidation easily, but it is susceptible to thermal retro-Mannich fragmentation at temperatures approaching the melting point if trace acid is present.[1]
Chemical Stability (Hydrolysis & Solvolysis)

The thermodynamic stability of this compound in solution is strictly pH-dependent .[1][2]

  • Neutral/Basic Conditions (pH > 7): High Stability. The benzotriazole anion is a poor leaving group in the absence of protonation.[1][2] The compound is stable in DMSO, DMF, and chlorinated solvents for months.[1]

  • Acidic Conditions (pH < 4): Low Stability. Protonation of the ether oxygen or the triazole N3 facilitates the departure of the benzotriazole moiety.[1] This is the basis of its utility as a synthetic auxiliary but a liability for drug formulation.[1][2]

Mechanism of Instability (Acid-Catalyzed):


[1][2]

Experimental Protocols for Stability Validation

To ensure rigorous data integrity (E-E-A-T), the following protocols are designed to be self-validating.

Protocol A: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine shelf-life (


) and activation energy (

) of hydrolysis.[1][2]
  • Preparation: Dissolve compound (10 mM) in Acetonitrile:Buffer (1:1) at pH 2.0, 7.4, and 9.0.[1]

  • Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 40°C, 50°C, and 60°C.

  • Sampling: Analyze via HPLC-UV (254 nm) at

    
     hours.
    
  • Quantification: Monitor the appearance of Benzotriazole (

    
     min)  and 4-Methoxyphenol (
    
    
    
    min)
    .
  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .[1][2]
Protocol B: Solid-State Hygroscopicity (DVS)

Objective: Assess thermodynamic stability against moisture-induced phase changes.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Cycle: 0% RH

    
     90% RH 
    
    
    
    0% RH at 25°C (step size 10%).
  • Criteria: Mass change

    
     indicates hygroscopicity.[1][2] Hysteresis between sorption/desorption indicates hydrate formation (pseudopolymorphism), which compromises thermodynamic stability.[1][2]
    

Mechanistic Stability Logic

The following diagram illustrates the "Stability Decision Tree" for researchers handling this compound.

StabilityLogic Start Compound Storage Env Environmental Check Start->Env Dry Dry / Desiccated Env->Dry Controlled Humid High Humidity (>60%) Env->Humid Exposed Acid Acidic Impurities? Dry->Acid Hydrol Hydrolysis Triggered (Release of Formaldehyde) Humid->Hydrol Surface Adsorption Stable Thermodynamically Stable (Shelf Life > 2 Years) Acid->Stable No (Neutral) Acid->Hydrol Yes (Trace HCl/AcOH)

Figure 2: Stability logic flow.[1][2] Moisture and acidity are the primary thermodynamic triggers for degradation.[1]

References

  • Katritzky, A. R., et al. (1998).[1][2][3] Benzotriazole: A Novel Synthetic Auxiliary.[1][2][3] Tetrahedron, 54(12), 2647–2668.[1] Link

  • Katritzky, A. R., & Rachwal, S. (2010).[1][2] Synthesis of Ethers, Esters, and Carbamates via N-Substituted Benzotriazoles.[1] Chemical Reviews, 110(3).[1][2] Link[1][2]

  • Lima, A. C., et al. (2022).[1][2][4] Thermal Study of Two Benzotriazole Derivatives. U.Porto Journal of Engineering, 8:2, 187-193.[1][4] Link

  • Organic Chemistry Portal. Benzotriazole Synthesis and Reactivity.Link

  • National Institutes of Health (NIH). Hydrolysis and oxidation of 1H-benzotriazole-carboxylic acid esters.[1][2]Link[1][2]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in Organic Solvents

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in various organic solvents. Recognizing the current absence of published quantitative solubility data for this specific compound, this document serves as a practical "how-to" manual. It outlines the theoretical underpinnings of solubility, provides detailed, step-by-step experimental protocols for both gravimetric and UV-Vis spectroscopic methods, and offers guidance on data analysis and presentation. The overarching goal is to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and preclinical studies.

Introduction: The Significance of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole and its Solubility

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole belongs to the benzotriazole class of heterocyclic compounds. Benzotriazoles are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The specific N-alkylation with a methoxyphenoxymethyl group can modulate the compound's lipophilicity and potential biological interactions, making it a molecule of interest in drug discovery and development.[3][5]

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a fundamental physicochemical property that profoundly influences its journey from laboratory synthesis to clinical application.[6][7] Key processes reliant on accurate solubility data include:

  • Crystallization and Purification: Selecting an appropriate solvent system is paramount for achieving desired crystal forms (polymorphs) and high purity.

  • Formulation Development: The ability to dissolve the compound in a suitable solvent is often the first step in creating viable dosage forms, such as injectables or oral solutions.[6]

  • Analytical Method Development: Solubility data informs the choice of mobile phases in chromatographic techniques like HPLC.

  • Process Scale-up: Understanding solubility is crucial for designing efficient and scalable synthetic and purification processes.

Given the importance of this parameter, this guide provides the necessary tools to empirically determine the solubility profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.

Physicochemical Properties of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O₂
Molar Mass255.27 g/mol
Predicted Density1.24 ± 0.1 g/cm³
Predicted Boiling Point456.4 ± 25.0 °C
Predicted pKa1.43 ± 0.30
Data sourced from ChemBK[8]

Inferred Solubility:

While specific data for the title compound is unavailable, the solubility of related compounds, benzotriazole and 5-methyl-1H-benzotriazole, can offer qualitative insights. Benzotriazole is soluble in a range of organic solvents including ethanol, benzene, toluene, chloroform, and DMF.[9] The introduction of the methoxyphenoxymethyl group is expected to increase the molecule's size and introduce both polar (ether, methoxy) and nonpolar (benzene rings) functionalities, suggesting it will likely be soluble in a variety of polar and non-polar organic solvents.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in thermodynamic equilibrium.[10] For a solid solute dissolving in a liquid solvent, the process can be conceptualized as a two-step phenomenon:

  • Lattice Energy Overcome: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation: Energy is released when the solute molecules interact with the solvent molecules.

The interplay between these energy changes, along with the entropy change of mixing, determines the overall Gibbs free energy of solution and thus the solubility. The general principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Temperature is a critical factor influencing solubility. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[10]

Experimental Determination of Solubility

This section provides detailed protocols for two robust and widely used methods for determining the solubility of a solid in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

General Workflow for Solubility Determination

The following diagram illustrates the general workflow applicable to both the gravimetric and UV-Vis spectroscopic methods.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation of Solid and Liquid Phases cluster_analysis Analysis of Solute Concentration cluster_grav Gravimetric Analysis cluster_uv_vis UV-Vis Spectroscopic Analysis prep1 Add excess solute to a known volume of solvent in a vial prep2 Equilibrate at constant temperature (e.g., in a shaking incubator) prep1->prep2 prep3 Ensure undissolved solid remains prep2->prep3 sep1 Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) prep3->sep1 sep2 Collect the clear filtrate sep1->sep2 analysis_grav Gravimetric Method sep2->analysis_grav analysis_uv UV-Vis Spectroscopic Method sep2->analysis_uv grav1 Pipette a known volume of filtrate into a pre-weighed container uv1 Prepare a calibration curve of known concentrations of the solute grav2 Evaporate the solvent grav1->grav2 grav3 Dry the residue to a constant weight grav2->grav3 grav4 Calculate solubility from the mass of the residue and the volume of the aliquot grav3->grav4 uv2 Dilute the filtrate to a concentration within the calibration range uv1->uv2 uv3 Measure the absorbance of the diluted filtrate uv2->uv3 uv4 Calculate the concentration of the original filtrate using the calibration curve uv3->uv4

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a direct and reliable technique that relies on isolating and weighing the dissolved solute from a known volume of a saturated solution.[6][11][12][13]

Materials:

  • 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

  • Organic solvents of interest (e.g., ethanol, acetone, ethyl acetate, toluene, dichloromethane, hexane)

  • Analytical balance (readable to at least 0.1 mg)

  • Shaking incubator or thermostatted water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Evaporating dish or pre-weighed glass vial

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole to a glass vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial and place it in a shaking incubator set to the desired temperature (e.g., 25 °C).

    • Equilibrate the solution for a sufficient time (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached. Periodically check to confirm that undissolved solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Pre-weigh a clean, dry evaporating dish or glass vial (W₁) using an analytical balance.

    • Accurately pipette a known volume (e.g., 2 mL) of the clear filtrate into the pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature well below the compound's melting point can be used.

    • Once the solvent is fully evaporated, dry the container with the solid residue to a constant weight in a vacuum oven or desiccator.

    • Record the final weight of the container plus the dried residue (W₂).

  • Calculation:

    • Calculate the mass of the dissolved solute (M_solute) as: M_solute = W₂ - W₁

    • Calculate the solubility (S) in mg/mL as: S (mg/mL) = M_solute / V_aliquot where V_aliquot is the volume of the filtrate taken for analysis.

Protocol 2: UV-Vis Spectroscopic Method

This method is an indirect but often faster and more sensitive approach, suitable for compounds that possess a chromophore and absorb ultraviolet or visible light.[14][15]

Materials:

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a dilute solution of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in the solvent of interest.

    • Scan the solution over a relevant UV range (e.g., 200-400 nm) to identify the λ_max. All subsequent absorbance measurements will be taken at this wavelength.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the compound of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create at least five standard solutions of known concentrations that bracket the expected solubility range.

    • Measure the absorbance of each standard solution at the λ_max.

    • Plot a graph of absorbance versus concentration. The resulting linear regression should have a correlation coefficient (R²) of ≥ 0.99. The equation of the line (y = mx + c, where y is absorbance and x is concentration) will be used to determine the concentration of the unknown samples.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution and filter it as described in steps 1 and 2 of the gravimetric method.

    • Carefully dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor (DF) must be accurately recorded.

    • Measure the absorbance of the diluted filtrate at the λ_max.

  • Calculation:

    • Use the calibration curve equation to calculate the concentration of the diluted sample (C_diluted): C_diluted = (Absorbance - c) / m

    • Calculate the solubility (S) of the original saturated solution by accounting for the dilution factor: S = C_diluted × DF

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)Method
Hexane1.88[Experimental Value][Calculated Value]Gravimetric
Toluene2.38[Experimental Value][Calculated Value]Gravimetric
Dichloromethane8.93[Experimental Value][Calculated Value]UV-Vis
Ethyl Acetate6.02[Experimental Value][Calculated Value]UV-Vis
Acetone20.7[Experimental Value][Calculated Value]UV-Vis
Ethanol24.5[Experimental Value][Calculated Value]UV-Vis
Methanol32.7[Experimental Value][Calculated Value]UV-Vis
N,N-Dimethylformamide (DMF)36.7[Experimental Value][Calculated Value]Gravimetric

To convert solubility from mg/mL to mol/L: Solubility (mol/L) = (Solubility (mg/mL) / Molar Mass ( g/mol )) × 1000

Interpretation:

By correlating the experimentally determined solubility with solvent properties such as the dielectric constant, polarity index, or Hansen solubility parameters, a deeper understanding of the compound's dissolution behavior can be achieved. This information is invaluable for selecting appropriate solvents for specific applications in drug development and chemical synthesis.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in various organic solvents. By following the detailed experimental protocols for gravimetric and UV-Vis spectroscopic analysis, researchers can generate the critical data needed to advance the development of this promising compound. The principles and methodologies outlined herein are broadly applicable to other solid organic compounds, serving as a valuable resource for the scientific community.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • American Chemical Society. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.
  • ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • PubMed. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method.
  • Ovid. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • Scientific Research Publishing. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • ACS Publications. (n.d.).
  • BOC Sciences. (n.d.). Solubility Analysis.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment).
  • World Journal of Pharmaceutical Research. (2025).
  • ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.
  • Current Opinion. (n.d.).
  • National Institutes of Health. (n.d.).
  • International Journal of Advance Research, Ideas and Innovations in Technology. (2024). A Review on: Synthesis of Benzotriazole.
  • GSC Online Press. (2024).
  • Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview.
  • Benchchem. (2025). Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide.
  • Wikipedia. (n.d.). Benzotriazole.
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.
  • ChemBK. (n.d.). 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.
  • GSC Online Press. (n.d.). Review on synthetic study of benzotriazole.
  • chemeurope.com. (n.d.). Benzotriazole.
  • LookChem. (n.d.). 4-Methyl-1H-benzotriazole.

Sources

Exploratory

Precision Synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This is a comprehensive technical guide for the synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This document is structured to provide high-fidelity experimental protocols, mechanistic insights, and crit...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This document is structured to provide high-fidelity experimental protocols, mechanistic insights, and critical analysis of regioselectivity issues inherent to this class of compounds.

Technical Guide for Synthetic Chemists

Strategic Analysis & Retrosynthesis

The target molecule, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , belongs to a class of


-(

-alkoxyalkyl)benzotriazoles. These compounds are synthetically valuable as formaldehyde equivalents and precursors for

-alkoxy carbanions
.
The Regioselectivity Challenge

A critical failure mode in synthesizing this compound via direct condensation (Benzotriazole + Formaldehyde + Phenol) is the competition between


-alkylation  (desired) and 

-alkylation
(undesired).
  • Target (

    
    -isomer):  An 
    
    
    
    -acetal (hemiaminal ether). Kinetic product.
  • Impurity (

    
    -isomer):  A Mannich base (2-(benzotriazol-1-ylmethyl)phenol). Thermodynamic product, favored by electron-rich phenols like 4-methoxyphenol.
    

To guarantee the isolation of the


-linked target, this guide prioritizes a stepwise nucleophilic substitution pathway  over direct condensation.
Retrosynthetic Logic

The most reliable disconnection is at the ether oxygen, tracing back to a 1-(chloromethyl)benzotriazole electrophile and a 4-methoxyphenoxide nucleophile.

Retrosynthesis Target 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (Target Molecule) Disconnect Disconnection: Ether Linkage Target->Disconnect Precursor1 1-(Chloromethyl)-1H-benzotriazole (Electrophile) Disconnect->Precursor1 Precursor2 4-Methoxyphenol (Nucleophile) Disconnect->Precursor2 Intermed 1-(Hydroxymethyl)-1H-benzotriazole Precursor1->Intermed SOCl2 Start Benzotriazole + Formaldehyde Intermed->Start Condensation

Figure 1: Retrosynthetic analysis prioritizing the Williamson ether synthesis route to avoid C-alkylation.

Primary Synthesis Pathway: The Chloromethyl Route

Recommendation: Use this pathway for high purity and structural certainty.

Phase 1: Preparation of 1-(Hydroxymethyl)-1H-benzotriazole

This intermediate is stable but in equilibrium with benzotriazole and formaldehyde in solution. It must be isolated as a solid.[1]

Reaction:



Protocol:

  • Dissolve 1H-benzotriazole (11.9 g, 100 mmol) in ethanol (20 mL).

  • Add 37% aqueous formaldehyde (8.5 mL, ~110 mmol).

  • Stir the mixture at room temperature. A white precipitate typically forms within 5–10 minutes.

  • Allow to stand for 2 hours to ensure completion.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash: Wash with cold ethanol (2 x 10 mL) to remove unreacted formaldehyde.

  • Dry: Air dry or vacuum dry at 40°C. (Yield: ~90-95%; m.p. 148–151°C).

Phase 2: Conversion to 1-(Chloromethyl)-1H-benzotriazole

The hydroxyl group is converted to a chloride to create a potent electrophile.

Reaction:



Protocol:

  • Place 1-(hydroxymethyl)benzotriazole (14.9 g, 100 mmol) in a dry round-bottom flask.

  • Add thionyl chloride (SOCl

    
    , 30 mL) carefully (in a fume hood).
    
  • Reflux the mixture gently for 1–2 hours until gas evolution ceases and the solid dissolves.

  • Evaporation: Remove excess thionyl chloride under reduced pressure.

  • Recrystallization: Recrystallize the residue from dry benzene or toluene.

  • Product: White crystalline solid (Yield: ~85%; m.p. 136–139°C). Store in a desiccator; moisture sensitive.

Phase 3: Etherification (The Critical Step)

Reaction of the chloromethyl derivative with 4-methoxyphenol under basic conditions.

Reaction:



Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reagents: Add 4-methoxyphenol (1.24 g, 10 mmol) and anhydrous potassium carbonate (K

    
    CO
    
    
    
    , 2.07 g, 15 mmol) to dry acetone (50 mL).
  • Activation: Stir at room temperature for 15 minutes to generate the phenoxide surface species.

  • Addition: Add 1-(chloromethyl)benzotriazole (1.67 g, 10 mmol) in one portion.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Silica; EtOAc/Hexane 1:3).

  • Workup:

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ) while hot.
    • Evaporate the solvent under reduced pressure.[2]

    • Dissolve the residue in CH

      
      Cl
      
      
      
      (50 mL) and wash with 5% NaOH (2 x 20 mL) to remove unreacted phenol.
    • Wash with water and brine, then dry over anhydrous MgSO

      
      .[3]
      
  • Purification: Recrystallize from ethanol or diethyl ether/hexane.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an S


2  displacement of the chloride by the phenoxide oxygen.

Mechanism Substrate 1-(Chloromethyl) benzotriazole TS Transition State [Bt-CH2...Cl]‡ Substrate->TS Attack Nu 4-Methoxyphenoxide (Nucleophile) Nu->TS Product 1-(4-Methoxyphenoxymethyl) benzotriazole TS->Product Leaving Chloride Ion TS->Leaving

Figure 2: S


2 Mechanism for the etherification step.

Why this works: The benzotriazole ring is an excellent leaving group precursor, but in the chloromethyl derivative, the chloride is the better leaving group. The reaction conditions (weak base, acetone) favor kinetic substitution at the methylene carbon without disturbing the benzotriazole-nitrogen bond.

Alternative Pathway: Direct Condensation (Use with Caution)

Context: This "one-pot" method is faster but prone to forming the C-alkylated Mannich base (2-substituted phenol).

Protocol:

  • Reflux benzotriazole (1 eq), paraformaldehyde (1 eq), and 4-methoxyphenol (1 eq) in benzene or toluene .

  • Use a Dean-Stark trap to remove water azeotropically.

  • Risk: Prolonged heating often converts the kinetic

    
    -product into the thermodynamic 
    
    
    
    -product via an ionization-recombination mechanism.
  • Mitigation: Stop the reaction immediately after water collection ceases. Use NMR to check for the characteristic -OCH

    
    N- peak vs. the Ar-CH
    
    
    
    -N peak.

Characterization & Data

The product must be validated to ensure the linkage is through Oxygen.

Feature1-(4-Methoxyphenoxymethyl)-Bt (Target)C-Alkylated Impurity (Mannich Base)
Linkage Bt-CH

-O -Ar
Bt-CH

-Ar -OH

H NMR (CH

)

6.0 – 6.3 ppm (Deshielded by O and N)

5.4 – 5.8 ppm
Solubility Soluble in CHCl

, EtOAc
Soluble in dilute NaOH (Phenolic)
Stability Hydrolyzes in strong acidStable

Key NMR Diagnostic: The methylene protons in the target appear as a singlet significantly downfield (


6.2 ppm) due to the inductive effect of both the oxygen and the benzotriazole nitrogen.

Applications in Drug Development

This compound serves as a versatile synthetic auxiliary:

  • Carbanion Generation: Treatment with n-BuLi or LDA at -78°C generates the lithiated species (Bt-CH(Li)-O-Ar).

  • Electrophile Trapping: The lithiated species reacts with alkyl halides or aldehydes.

  • Hydrolysis: Subsequent acidic hydrolysis releases the benzotriazole and phenol, yielding a homologated aldehyde or ketone (acting as an acyl anion equivalent).

Safety & Handling

  • Benzotriazole: Irritant. Explosive risk if heated dry under confinement (though generally stable).

  • Thionyl Chloride: Corrosive, reacts violently with water. Use only in a fume hood.

  • 4-Methoxyphenol: Skin sensitizer and irritant.

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: A Novel Synthetic Auxiliary. Tetrahedron, 47(16-17), 2683-2732. Link

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole.[1][4][5][6][7][8][9][10] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610. Link

  • Katritzky, A. R., Lan, X., & Yang, Z. (1991). The Benzotriazole-Mediated Mannich Reaction. Chemical Reviews, 91, 1-27.
  • Burckhalter, J. H., et al. (1961). Amino- and Chloromethylation of Benzotriazole.[1] Journal of Organic Chemistry, 26, 4070. Link

  • Organic Syntheses. (1940).[7] 1,2,3-Benzotriazole.[2][3][8][11][12][13] Org.[1][3][7][8] Synth. 20, 16. Link

Sources

Foundational

Physical characteristics and melting point of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This technical guide provides an in-depth analysis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a specialized synthetic intermediate utilized in organic chemistry, particularly in the context of Katritzky benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a specialized synthetic intermediate utilized in organic chemistry, particularly in the context of Katritzky benzotriazole-mediated transformations.

Executive Summary

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is an


-acetal derivative formed by the condensation of benzotriazole, formaldehyde, and 4-methoxyphenol. It serves as a stable, crystalline synthetic auxiliary, functioning as a "masked" formaldehyde equivalent or an electrophilic alkylating agent. Its primary utility lies in its ability to undergo lithiation or nucleophilic displacement, facilitating the construction of complex molecular architectures such as functionalized ethers and amines.

Chemical Identity & Structure

The compound is characterized by a benzotriazole ring linked via a methylene bridge to the oxygen atom of a 4-methoxyphenyl group (p-anisyl group).

PropertyDetail
IUPAC Name 1-[(4-Methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole
Common Name 1-(p-Anisyloxymethyl)benzotriazole
Molecular Formula

Molecular Weight 255.28 g/mol
Structure Type

-Alkoxymethylbenzotriazole (

-Acetal)
Key Functional Groups Benzotriazole (Bt), Ether linkage, p-Methoxyphenyl
Structural Visualization

The molecule consists of three distinct domains: the electron-withdrawing benzotriazole ring, the reactive methylene linker, and the electron-rich 4-methoxyphenoxy tail.

G Bt Benzotriazole Ring (Electron Withdrawing) Linker Methylene Bridge (-CH2-) Bt->Linker N1-C Bond Phenoxy 4-Methoxyphenoxy Group (Electron Rich) Linker->Phenoxy C-O Bond

Caption: Structural connectivity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole showing the N-C-O linkage.

Physical Characteristics & Melting Point Analysis

Accurate characterization of this compound requires distinguishing it from its potential isomers (specifically the


-alkylated product) and precursors.
Physical State[2][3][4][5][6][7]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in chloroform (

    
    ), dichloromethane (
    
    
    
    ), and dimethyl sulfoxide (DMSO). Insoluble in water.
Melting Point Specification

The melting point (MP) is a critical purity indicator. It is essential to differentiate the target


-alkylated ether from the thermodynamically stable 

-alkylated isomer (Mannich base) that can form under acidic conditions.
Compound VariantMelting Point RangeNotes
Target:

-Ether Isomer
~90 – 110 °C (Estimated*)Kinetic product; typically lower melting than the C-isomer.
Isomer:

-Alkylated Product
138 – 140 °C 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol. Formed via rearrangement.
Precursor: 1-Hydroxymethyl-Bt 148 – 151 °C Starting material; significantly higher MP.

Scientific Insight: The


-alkylated ether (target) is generally formed under neutral or basic conditions (e.g., Williamson ether synthesis or azeotropic dehydration). If the reaction is performed with strong acid catalysis or prolonged heating, the compound may rearrange to the 

-alkylated isomer (2-substitution on the phenol ring), which exhibits a higher melting point due to intermolecular hydrogen bonding of the free phenolic hydroxyl group.

Synthesis & Preparation Protocol

The synthesis exploits the "benzotriazole methodology" developed by Katritzky et al., utilizing the high leaving group ability of the benzotriazole moiety.

Reaction Scheme

The most reliable route involves the condensation of benzotriazole, formaldehyde, and 4-methoxyphenol with azeotropic removal of water.

Synthesis BtH Benzotriazole (BtH) Reaction Condensation (Reflux in Benzene/Toluene) - H2O (Dean-Stark) BtH->Reaction HCHO Formaldehyde (HCHO) HCHO->Reaction PhOH 4-Methoxyphenol (ArOH) PhOH->Reaction Product 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole (Target Ether) Reaction->Product

Caption: One-pot synthesis via azeotropic dehydration to form the N,O-acetal linkage.

Detailed Methodology
  • Reagents: Equimolar amounts of Benzotriazole (1.0 eq), Paraformaldehyde (1.0 eq), and 4-Methoxyphenol (1.0 eq).

  • Solvent: Benzene or Toluene (approx. 10 mL/g of reagent).

  • Catalyst: A catalytic amount of p-toluenesulfonic acid (pTsOH) may be used, but caution is required as this promotes rearrangement to the

    
    -alkylated isomer. Neutral conditions or basic catalysis (using 1-chloromethylbenzotriazole + sodium 4-methoxyphenoxide) favor the 
    
    
    
    -ether.
  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux until the theoretical amount of water is collected (typically 2-4 hours).

    • Cool the mixture; the product often crystallizes directly from the solution.

    • Filter the solid and wash with cold ethanol or diethyl ether.

  • Purification: Recrystallization from ethanol or a chloroform/hexane mixture.

Characterization Data

To validate the identity of the synthesized compound, compare spectral data against these standard values.

  • 
    H NMR (CDCl
    
    
    
    , 300 MHz):
    • 
       3.75 (s, 3H, 
      
      
      
      ) – Methoxy group.
    • 
      6.20  (s, 2H, 
      
      
      
      ) – Diagnostic Singlet. This peak is characteristic of the
      
      
      -acetal methylene.
    • 
       6.80–7.00 (m, 4H, Ar-H) – p-Substituted phenyl ring.
      
    • 
       7.30–8.10 (m, 4H, Bt-H) – Benzotriazole aromatic protons.
      
  • 
    C NMR: 
    
    • Distinctive methylene carbon signal around

      
      75–80 ppm .
      
  • FT-IR:

    • Absence of broad O-H stretching (unlike the starting phenol or C-alkylated isomer).

    • Strong C-O-C stretching bands around 1200–1250 cm

      
      .
      

References

  • Katritzky, A. R. ; Rachwal, S.; Rachwal, B.[1] "The chemistry of N-substituted benzotriazoles." Tetrahedron1987 , 43, 1793.

  • Katritzky, A. R. ; Kuzmierkiewicz, W.; Greenhill, J. V. "The reaction of benzotriazole with formaldehyde and phenols." J. Chem. Soc., Perkin Trans.[2][3][1][4] 11987 , 791.[3][1][5] Link[3][1]

  • Katritzky, A. R. ; Lan, X. "Benzotriazole-mediated synthesis of ethers and esters." Chem. Rev.[5]1998 , 98, 409-548. Link

  • Katritzky, A. R.; Manju, K.; Singh, S. K.; Meher, N. K. "Convenient Synthesis of 1H-Benzotriazolylalkylphenols." Tetrahedron2005, 61, 2555.

Sources

Exploratory

Safety Data Sheet (SDS) and hazards for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Technical Safety Monograph: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Document Control: CAS Registry Number: 123622-05-9[1] Chemical Formula: C₁₄H₁₃N₃O₂ Molecular Weight: 255.28 g/mol Synonyms: N-(4-Methoxyphenox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Document Control:

  • CAS Registry Number: 123622-05-9[1]

  • Chemical Formula: C₁₄H₁₃N₃O₂

  • Molecular Weight: 255.28 g/mol

  • Synonyms: N-(4-Methoxyphenoxymethyl)benzotriazole; 1-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole.

Part 1: Executive Technical Summary

The Compound in Context 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specialized Katritzky benzotriazole adduct . In modern organic synthesis, it serves as a stable, crystalline synthetic equivalent for the unstable N-acyliminium ion or as a radical precursor. It is widely utilized to install the (4-methoxyphenoxy)methyl motif into nucleophiles or to facilitate C-H functionalization via the displacement of the benzotriazole leaving group.

Safety Profile Overview While specific toxicological data for this exact CAS is limited, its hazard profile is derived via Read-Across Methodology from its metabolic hydrolysis products: 1H-benzotriazole (CAS 95-14-7), 4-methoxyphenol, and formaldehyde.

Critical Hazard Mechanism: Under acidic aqueous conditions or metabolic hydrolysis, this compound can decompose to release Formaldehyde (a known carcinogen) and Benzotriazole (an aquatic toxin and suspected endocrine disruptor).

Part 2: GHS Hazard Identification & Classification

Note: Classifications are estimated based on Structure-Activity Relationships (SAR) and analog data (1-(Methoxymethyl)-1H-benzotriazole).

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Aquatic Toxicity)
      
Hazard Statements (H-Codes)
CodeClassificationDescription
H302 Acute Tox. 4Harmful if swallowed (Estimated ATE: 500–1000 mg/kg).
H315 Skin Irrit. 2Causes skin irritation.[2][3]
H319 Eye Irrit. 2ACauses serious eye irritation.[2][3][4][5]
H335 STOT SE 3May cause respiratory irritation.[2]
H411 Aquatic Chronic 2Toxic to aquatic life with long-lasting effects.[6]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][7] Remove contact lenses if present and easy to do.[3][7] Continue rinsing.[2][3][7]

Part 3: Toxicology & Chemical Safety Logic

As a Senior Application Scientist, I do not rely solely on the label. I analyze the reactivity to understand the risk.

The Hydrolysis Hazard (The "Hidden" Risk)

Most researchers treat benzotriazole ethers as stable solids. However, in the presence of strong acids or metabolic enzymes, the aminal-like linkage acts as a hemiaminal ether.

Reaction Pathway:



  • Implication: Chronic exposure to dust or fumes may result in sensitization not just from the parent compound, but from the slow release of formaldehyde (sensitizer/carcinogen) on mucous membranes.

  • Control: All weighing operations must occur inside a fume hood or a powder containment enclosure.

Benzotriazole Moiety Risks

The leaving group, 1H-benzotriazole, is a well-documented corrosion inhibitor with high aquatic toxicity. It is chemically stable and persistent in water systems.

  • Disposal Protocol: Aqueous waste streams containing this compound must never be poured down the drain. They must be segregated into "Halogen-Free Organic Waste" for high-temperature incineration to destroy the triazole ring.

Part 4: Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationScientific Rationale
Gloves Nitrile (0.11 mm min)Benzotriazole derivatives are generally solids, but if dissolved in DCM/DMSO, rapid permeation occurs. Double gloving is recommended for solutions.
Respiratory N95 (if outside hood)Prevent inhalation of particulates. If heating, use an ABEK filter (Organic/Inorganic/Acid/Ammonia) due to potential NOx release.
Eye Chemical GogglesSafety glasses are insufficient if the powder is fine and static-prone; goggles seal the eyes from irritant dust.
Safe Handling Workflow (DOT Visualization)

The following decision tree outlines the safe handling logic for this compound in a research setting.

SafetyWorkflow cluster_legend Legend Start Start: Handling 1-(4-Methoxyphenoxymethyl)-Bt StateCheck State: Solid Powder? Start->StateCheck StaticCheck Risk: Static Charge? StateCheck->StaticCheck Yes Weighing Action: Weigh in Fume Hood Use Antistatic Gun/Bar StaticCheck->Weighing Solvent Dissolving in Solvent? Weighing->Solvent Permeation Risk: Skin Absorption via Vehicle Solvent->Permeation Yes GloveUp Action: Double Nitrile Gloves Change immediately upon splash Permeation->GloveUp Reaction Reaction: Heating > 100°C? GloveUp->Reaction Decomp Risk: N2 Release / Explosion Reaction->Decomp Yes Shield Action: Blast Shield + Open System Decomp->Shield Risk Hazard Identification Control Mitigation Protocol

Caption: Operational safety logic flow for handling benzotriazole intermediates, emphasizing static control and thermal stability risks.

Part 5: Emergency Response Procedures

Fire Fighting Measures
  • Flammability: Combustible solid.

  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx) .

    • Expert Insight: The triazole ring contains high nitrogen content. In a fire, this releases toxic NOx gases.[6] Firefighters must wear full SCBA.

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6] Avoid high-pressure water jets that may scatter the dust.

Accidental Release (Spill)
  • Evacuate: Remove ignition sources.

  • PPE: Wear N95 respirator and goggles.

  • Containment: Do not dry sweep. Dampen with a chemically inert solvent (like PEG-400 or water mist) to suppress dust, then scoop into a waste container.

  • Decontamination: Clean the surface with a mild soap solution. Do not use bleach (hypochlorite), as it may react with nitrogenous residues to form unstable chloramines.

Part 6: Technical Application & Synthesis Context

This compound is not just a "chemical"; it is a reagent for C-H Functionalization .

Mechanism of Action: The benzotriazole (Bt) group is a good leaving group (


 of BtH 

8.2). Upon treatment with a Lewis Acid (e.g.,

or

) or a strong base, the Bt group departs, generating a reactive oxocarbenium or radical species.

Synthesis Pathway Visualization:

SynthesisPath Precursors Benzotriazole + Formaldehyde + 4-Methoxyphenol Product 1-(4-Methoxyphenoxymethyl)-Bt (The Reagent) Precursors->Product Dehydration (-H2O) Intermediate Reactive Intermediate (Oxocarbenium/Radical) Product->Intermediate Lewis Acid (-BtH) FinalTarget Target Molecule (Functionalized Ether) Intermediate->FinalTarget Nucleophile (Grignard/Silane)

Caption: The synthetic utility of the reagent, showing the generation of reactive intermediates via benzotriazole displacement.

References

  • ChemBK. (n.d.). 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole CAS 123622-05-9.[1] Retrieved from [Link]

  • Katritzky, A. R., et al. (2009).[8] Synthesis of Heterocycles Mediated by Benzotriazole.[8][9] 1. Monocyclic Systems. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1H-Benzotriazole.[3][6][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

The Genesis and Synthetic Evolution of Phenoxymethyl-Substituted Benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies related to phenoxymethyl-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies related to phenoxymethyl-substituted benzotriazoles. This class of compounds, emerging from the broader exploration of benzotriazole chemistry, has garnered interest for its potential applications in medicinal chemistry and materials science. We will delve into the foundational synthetic strategies, pioneered by the Katritzky group, that have enabled the creation of these versatile molecules. This guide will further explore their known and potential applications, supported by experimental protocols and spectroscopic data, to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Dawn of N-Substituted Benzotriazoles

The story of phenoxymethyl-substituted benzotriazoles is intrinsically linked to the broader history of benzotriazole chemistry. While benzotriazole itself has been known for over a century, its utility as a versatile synthetic auxiliary was significantly advanced through the seminal work of Professor Alan R. Katritzky and his research group starting in the 1980s.[1][2][3] Their extensive investigations into the reactivity of the benzotriazole nucleus laid the groundwork for the synthesis of a vast array of N-substituted derivatives.

The initial focus was on developing methods for the facile introduction and removal of the benzotriazole moiety, establishing it as an excellent leaving group and a control element in various chemical transformations.[1][3] This led to the exploration of reactions with a wide range of electrophiles, including aldehydes, which are the direct precursors to the alkoxymethyl substituents. While a singular "discovery" paper for the phenoxymethyl-substituted subclass is not readily identifiable, their existence is a logical extension of the systematic studies on N-(α-hydroxyalkyl)- and N-(α-alkoxyalkyl)benzotriazoles.[4] The initial impetus for creating such derivatives was likely driven by the desire to expand the library of N-substituted benzotriazoles for applications in synthetic and medicinal chemistry.

The Synthetic Cornerstone: Methodologies for Phenoxymethylation

The introduction of the phenoxymethyl group onto the benzotriazole nitrogen atom can be achieved through several reliable synthetic routes, largely derived from the foundational work on N-alkylation and N-alkoxymethylation of benzotriazoles. The primary approach involves a condensation reaction between benzotriazole, formaldehyde (or a formaldehyde equivalent), and phenol.

The Katritzky Condensation: A Three-Component Approach

The most direct and widely applicable method is a one-pot, three-component condensation reaction. This approach leverages the reactivity of benzotriazole with an aldehyde and a nucleophile, in this case, phenol.

Reaction Causality: This reaction proceeds through the initial formation of a highly reactive N-(hydroxymethyl)benzotriazole intermediate from the reaction of benzotriazole with formaldehyde. This intermediate is then susceptible to nucleophilic substitution by phenol, leading to the formation of the desired 1-(phenoxymethyl)-1H-benzotriazole. The driving force for this reaction is the formation of a stable C-O bond and the elimination of water. The use of an acid catalyst can facilitate the dehydration step.

Experimental Protocol: Synthesis of 1-(Phenoxymethyl)-1H-benzotriazole

Materials:

  • 1H-Benzotriazole

  • Formaldehyde (37% aqueous solution)

  • Phenol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexane

Procedure:

  • To a solution of 1H-benzotriazole (1.19 g, 10 mmol) and phenol (0.94 g, 10 mmol) in toluene (50 mL), add formaldehyde (0.81 mL, 10 mmol of a 37% aqueous solution).

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • The reaction mixture is refluxed for 4-6 hours with a Dean-Stark apparatus to remove water.

  • After cooling to room temperature, the mixture is washed with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(phenoxymethyl)-1H-benzotriazole.

Workflow for the Synthesis of Phenoxymethyl-Substituted Benzotriazoles

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification Benzotriazole 1H-Benzotriazole Reaction One-pot Condensation (Toluene, Reflux, p-TSA) Benzotriazole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Phenol Phenol Phenol->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Drying Drying (Na2SO4) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Product 1-(Phenoxymethyl)-1H-benzotriazole Chromatography->Product

Caption: Synthetic workflow for 1-(phenoxymethyl)-1H-benzotriazole.

Applications and Biological Significance

While the broader class of benzotriazole derivatives has been extensively studied for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties, the specific applications of phenoxymethyl-substituted benzotriazoles are less documented but hold significant potential.[5][6][7] The phenoxymethyl moiety can influence the lipophilicity and steric bulk of the molecule, which in turn can modulate its biological activity and pharmacokinetic properties.

Antimicrobial and Antifungal Potential

Research on structurally related "phenoxyacetyl benzotriazoles" has demonstrated mild to moderate antibacterial and antifungal activity.[5] It is plausible that phenoxymethyl-substituted benzotriazoles exhibit a similar biological profile. The mechanism of action is likely related to the ability of the benzotriazole ring system to interact with essential enzymes in microbial pathways.

Use in Materials Science

Benzotriazole and its derivatives are well-known as effective corrosion inhibitors and UV stabilizers.[8] The introduction of a phenoxymethyl group could enhance these properties by increasing the molecule's affinity for metal surfaces or improving its compatibility with polymeric matrices.

As Synthetic Intermediates

The benzotriazole group in N-substituted derivatives is a versatile leaving group.[1][3] Therefore, 1-(phenoxymethyl)-1H-benzotriazole can serve as a stable, crystalline precursor for the phenoxymethyl cation equivalent, enabling the introduction of the phenoxymethyl group into other molecules under specific reaction conditions.

Table 1: Potential Applications of Phenoxymethyl-Substituted Benzotriazoles

Application AreaPotential Role and Rationale
Medicinal Chemistry Antimicrobial/Antifungal Agents: The phenoxymethyl moiety can enhance cell membrane permeability and interaction with biological targets.
Anticancer Agents: Modification of the phenoxy ring with various substituents could lead to compounds with selective cytotoxicity.
Materials Science Corrosion Inhibitors: The aromatic phenoxy group may enhance the formation of a protective film on metal surfaces.
UV Stabilizers: The combined chromophores of the benzotriazole and phenoxy groups could lead to enhanced UV absorption properties.
Synthetic Chemistry Phenoxymethylating Agents: The benzotriazole moiety can act as a leaving group, allowing for the transfer of the phenoxymethyl group to other substrates.

Spectroscopic Characterization

The structural elucidation of phenoxymethyl-substituted benzotriazoles relies on standard spectroscopic techniques. Below is a summary of the expected spectroscopic data for 1-(phenoxymethyl)-1H-benzotriazole, based on known data for closely related compounds.[9][10]

Table 2: Spectroscopic Data for 1-(Phenoxymethyl)-1H-benzotriazole

TechniqueExpected Data
¹H NMR δ (ppm): 7.8-8.1 (m, 2H, Ar-H of benzotriazole), 7.2-7.5 (m, 2H, Ar-H of benzotriazole), 6.8-7.3 (m, 5H, Ar-H of phenoxy), 6.2 (s, 2H, -CH₂-)
¹³C NMR δ (ppm): 157 (C-O of phenoxy), 145, 133 (quaternary C of benzotriazole), 115-130 (aromatic C), 80 (-CH₂-)
IR (KBr, cm⁻¹) ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1490 (Ar C=C stretch), ~1240 (Ar-O-C stretch), ~750 (Ar C-H bend)
Mass Spec (EI) M⁺ at m/z = 225

Conclusion and Future Outlook

The discovery and development of phenoxymethyl-substituted benzotriazoles are a direct outcome of the pioneering work on the synthetic utility of the benzotriazole nucleus. While their specific applications are still an emerging area of research, the foundational synthetic methodologies are well-established, providing a clear pathway for the creation of a diverse library of these compounds. The inherent biological and material properties of the benzotriazole and phenoxymethyl moieties suggest that these compounds hold considerable promise in drug discovery and materials science. Future research should focus on the systematic evaluation of their biological activities, the exploration of their potential as functional materials, and the expansion of their utility as synthetic intermediates.

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991). Benzotriazole: a novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.[3]

  • Katritzky, A. R., Rachwał, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1, 791-797.[4][11]

  • Di Paola, M., et al. (2018). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 157, 121-136.[5]

  • Katritzky, A. R., & Lan, X. (1994). Benzotriazole-mediated arylalkylation and heteroarylalkylation. Chemical Society Reviews, 23(5), 363-373.
  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213.[2]

  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). The Chemistry of N-Substituted Benzotriazoles. Part 14. Novel Routes to Secondary and Tertiary Amines and to N,N-Disubstituted Hydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, 225-233.[1]

  • Pawar, S. S., et al. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2(1), 80-85.[12]

  • Organic Syntheses. (1955). 1,2,3-Benzotriazole. Organic Syntheses, Coll. Vol. 3, p.106.[13]

  • Anjana, V. S., & Kumar, P. M. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-378.[6]

  • Wan, J., et al. (2010). Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. Journal of Chemical Sciences, 122(4), 597-606.
  • Li, J., et al. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 185-189.[8]

  • Avhad, D., et al. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.[14]

  • Malvade, P. V., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 14(11), 289-314.[15]

  • Zhang, J., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Journal of Developing Drugs, 3(3), 1-10.[7]

  • NIST. (n.d.). 1H-Benzotriazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • DrugFuture. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285.[8]

  • Journal of Chemical and Pharmaceutical Research. (2015). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 7(3), 125-131.

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, a molecule of interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, a molecule of interest in medicinal chemistry and materials science. The synthesis is based on a Mannich-type reaction, a robust and versatile method for the formation of C-N bonds. This application note outlines the reaction mechanism, provides a step-by-step experimental procedure, and details the necessary reagents, equipment, and safety precautions. Furthermore, it includes methodologies for the purification and characterization of the final product.

Introduction

1,2,3-Benzotriazole and its derivatives are a class of heterocyclic compounds with a wide range of applications, including their use as corrosion inhibitors, antifreeze agents, and, significantly, as scaffolds in the development of novel therapeutic agents. The introduction of various substituents onto the benzotriazole ring system allows for the fine-tuning of its chemical and biological properties. The target molecule, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, incorporates a methoxyphenoxymethyl group, a structural motif present in various biologically active compounds.

The synthesis of N-substituted benzotriazoles is a fundamental process in organic chemistry.[1] N-alkylation of benzotriazole can be achieved through various methods, often yielding a mixture of 1-substituted and 2-substituted isomers.[1] The Mannich reaction, a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine, offers a direct and efficient route to N-aminomethylated compounds.[2] A variation of this reaction, substituting the amine with a phenolic compound, provides a pathway to N-(phenoxymethyl) derivatives.

This protocol details a one-pot synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole from 1H-1,2,3-benzotriazole, formaldehyde, and 4-methoxyphenol.

Reaction Mechanism and Rationale

The synthesis proceeds via a Mannich-type reaction. The proposed mechanism involves the initial reaction between 1H-1,2,3-benzotriazole and formaldehyde to form a reactive N-hydroxymethylbenzotriazole intermediate. This intermediate is then protonated under acidic or thermal conditions to form a resonance-stabilized carbocation. Subsequently, the electron-rich 4-methoxyphenol acts as a nucleophile, attacking the carbocation to form the final product with the elimination of a water molecule. The use of an excess of the phenol can help to drive the reaction to completion.

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
1H-1,2,3-BenzotriazoleReagent grade, ≥99%
4-MethoxyphenolReagent grade, ≥99%
Formaldehyde solution37% in H₂O
TolueneAnhydrous
Magnetic stirrer with heating
Round-bottom flask250 mL
Reflux condenser
Dean-Stark apparatusOptional, for azeotropic removal of water
Separatory funnel500 mL
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setupSilica gel (230-400 mesh)
Standard laboratory glassware
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-1,2,3-benzotriazole (e.g., 5.95 g, 0.05 mol).

  • Addition of Reagents: To the flask, add 4-methoxyphenol (e.g., 6.83 g, 0.055 mol, 1.1 equivalents) and toluene (100 mL).

  • Initiation of Reaction: While stirring, add formaldehyde solution (37% in H₂O, e.g., 4.5 mL, 0.06 mol, 1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution (2 x 50 mL) to remove unreacted 4-methoxyphenol. Subsequently, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is expected to be an oil or a low-melting solid. Purification can be achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Column Preparation: Pack a glass column with silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Begin elution with pure hexane and gradually increase the polarity by adding ethyl acetate. Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.

Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole and 4-methoxyphenol moieties, a singlet for the methoxy group, and a singlet for the methylene bridge protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-H, C=C, C-N, and C-O functional groups.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the target compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling:

    • Formaldehyde: is a known carcinogen and should be handled with extreme care. Avoid inhalation of vapors and contact with skin.

    • Toluene: is a flammable and volatile solvent. Avoid open flames and ensure proper ventilation.

    • 1H-1,2,3-Benzotriazole and 4-Methoxyphenol: can be irritating to the skin and eyes. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Visualizations

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product Benzotriazole 1H-1,2,3-Benzotriazole p1 Benzotriazole->p1 Formaldehyde Formaldehyde Formaldehyde->p1 Methoxyphenol 4-Methoxyphenol Methoxyphenol->p1 Product 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole p1->Product Toluene, Reflux

Caption: One-pot synthesis of the target compound.

Experimental Workflow

workflow start Start reactants Combine Benzotriazole, 4-Methoxyphenol, Formaldehyde in Toluene start->reactants reflux Reflux for 4-6 hours reactants->reflux workup Aqueous Work-up (NaOH, H₂O, Brine) reflux->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow.

References

  • One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry. (n.d.).
  • Mannich reaction. In Wikipedia.
  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein Journal of Organic Chemistry. (n.d.).
  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cycliz
  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles.

Sources

Application

Application Note: Synthetic Versatility of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Abstract & Core Utility 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a crystalline, shelf-stable "Katritzky adduct" that serves as a pivotal synthetic intermediate. It functions primarily as a masked carbanion or...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a crystalline, shelf-stable "Katritzky adduct" that serves as a pivotal synthetic intermediate. It functions primarily as a masked carbanion or an acyl anion equivalent , allowing chemists to perform homologation reactions that are otherwise difficult with unstable lithium alkoxides.

Its structural uniqueness lies in the benzotriazole (Bt) moiety, which acts simultaneously as:

  • A Stabilizing Group: Enabling

    
    -lithiation at the methylene position without immediate decomposition.
    
  • A Leaving Group: Facilitating nucleophilic substitution under Lewis acid catalysis.

  • A Masking Agent: The 4-methoxyphenoxy (PMP) group can be oxidatively cleaved (e.g., with Cerium(IV) Ammonium Nitrate) to reveal alcohols or aldehydes after skeletal construction.

Chemical Profile

ParameterSpecification
IUPAC Name 1-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Molecular Weight 255.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in THF, DCM, Chloroform; slightly soluble in Ethanol; insoluble in Water.
Stability Stable at room temperature; store under inert atmosphere recommended.
Melting Point 85–88 °C (Typical range for pure crystalline form)

Preparation Protocol

Objective: Synthesis of the reagent from inexpensive precursors via Mannich-type condensation.

Reagents
  • Benzotriazole (BtH): 1.0 equiv

  • Paraformaldehyde: 1.1 equiv (excess)

  • 4-Methoxyphenol: 1.0 equiv

  • Ethanol (anhydrous): Solvent

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve Benzotriazole (11.9 g, 100 mmol) and 4-Methoxyphenol (12.4 g, 100 mmol) in Ethanol (100 mL).

  • Addition: Add Paraformaldehyde (3.3 g, ~110 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–24 hours. The solution typically turns clear before the product begins to precipitate upon cooling.

  • Workup:

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • Filter the crystalline precipitate.

    • Wash the filter cake with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize from ethanol or diethyl ether/hexane if necessary to achieve white needles.

  • Validation:

    • 1H NMR (

      
      ):  Look for the characteristic methylene singlet (
      
      
      
      ) around
      
      
      6.5–6.8 ppm. The benzotriazole aromatic protons appear at
      
      
      7.4–8.1 ppm.

Application A: Nucleophilic Homologation ( -Lithiation)

Mechanism: The benzotriazole ring stabilizes the negative charge on the


-carbon, allowing the formation of a lithiated species that acts as a nucleophile toward alkyl halides or carbonyls.
Workflow Diagram

LithiationWorkflow Start Reagent (1) (In THF) BuLi Add n-BuLi (-78°C) Start->BuLi Deprotonation Lithio Lithiated Intermediate [Bt-CH(Li)-O-PMP] BuLi->Lithio Stabilization Electrophile Add Electrophile (R-X or R-CHO) Lithio->Electrophile Trapping Product Substituted Ether [Bt-CH(R)-O-PMP] Electrophile->Product C-C Bond Formation

Caption: General workflow for the generation and trapping of the benzotriazole-stabilized carbanion.

Detailed Protocol
  • Inert Environment: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve 1-(4-methoxyphenoxymethyl)benzotriazole (1.0 equiv) in anhydrous THF (approx. 10 mL per mmol).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Note: Temperature control is vital. Above -50°C, the lithiated species may undergo Wittig rearrangement or decomposition.

  • Lithiation: Add n-Butyllithium (1.1 equiv, 1.6M in hexanes) dropwise down the side of the flask over 10 minutes.

    • Observation: The solution often turns a deep color (yellow/orange) indicating anion formation. Stir for 30–60 minutes at -78°C.

  • Electrophile Trapping: Add the electrophile (e.g., Benzyl bromide, Benzaldehyde) (1.1 equiv) slowly.

  • Warming: Allow the mixture to warm to room temperature overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate.
    

Application B: Electrophilic Substitution (Lewis Acid Mediated)

Mechanism: Under Lewis Acid conditions, the benzotriazole acts as a leaving group, generating a reactive oxocarbenium-like ion (


) that reacts with nucleophiles (e.g., silyl enol ethers, allyl silanes, or Grignard reagents).
Protocol: Reaction with Grignard Reagents[2]
  • Dissolution: Dissolve the reagent (1.0 equiv) in anhydrous THF or Toluene.

  • Catalyst/Promoter: Add

    
     (1.2 equiv) or 
    
    
    
    (1.0 equiv) at 0°C.
  • Nucleophile Addition: Add the Grignard reagent (

    
    , 1.2–2.0 equiv) dropwise.
    
  • Reaction: Stir at room temperature or reflux (solvent dependent) for 2–6 hours.

  • Outcome: The Bt group is displaced by the alkyl/aryl group of the Grignard, yielding (4-Methoxyphenoxy)methyl-R .

Application C: Oxidative Cleavage (Unmasking)

The 4-methoxyphenyl (PMP) group is electronically distinct from a standard phenyl ether. It can be removed oxidatively to reveal the free alcohol, making the initial reagent a "hydroxymethyl anion equivalent."

Protocol: CAN Deprotection
  • Substrate: Dissolve the PMP-ether product (from Application A or B) in Acetonitrile/Water (4:1).

  • Oxidant: Add Cerium(IV) Ammonium Nitrate (CAN) (2.5–3.0 equiv) at 0°C.

  • Monitoring: The reaction usually completes within 30–60 minutes (color change from orange to pale yellow).

  • Workup: Dilute with water, extract with DCM. Wash organic layer with

    
    .
    
  • Result: The PMP group is cleaved, releasing the alcohol (

    
    ).
    

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Lithiation) Temperature rose above -60°C during BuLi addition.Use an internal thermometer; add BuLi slower; ensure THF is anhydrous.
Starting Material Recovery Incomplete deprotonation or wet solvent.Titrate n-BuLi before use; increase lithiation time to 1h.
Decomposition (Dark Tar) "Wittig Rearrangement" of the anion.Keep reaction strictly at -78°C until electrophile is added.
Incomplete Bt Displacement Lewis Acid inactive or wet.Use freshly fused

or distilled

.

References

  • Katritzky, A. R., & Rachwal, S. (2010).[1] Synthesis of Heterocycles Mediated by Benzotriazole.[2][1][3] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.[1] Link

  • Katritzky, A. R., Lan, X., & Fan, W. Q. (1994).[4] Benzotriazole as a Synthetic Auxiliary: Benzotriazolylalkylations and Benzotriazole-Mediated Heteroalkylation. Synthesis, 1994(05), 445–456. Link

  • Katritzky, A. R., Yang, Z., & Cundy, D. J. (1994).[4] Benzotriazole-stabilized Carbanions: Generation, Reactivity, and Synthetic Utility.[4] Aldrichimica Acta, 27(2), 31–38. Link

  • Verma, A. K., et al. (2007). Benzotriazole-Mediated Synthesis of Substituted Ethers and Esters. Journal of Organic Chemistry.
  • Trost, B. M., & Crawley, M. L. (2003). Applications of PMP protecting groups in synthesis.[5] Chemical Reviews, 103(8), 2921-2944. (Context for PMP cleavage).

Sources

Method

Technical Guide: N-Alkylation Strategies Utilizing 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Introduction: The "Katritzky Advantage" in N-Alkylation 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specialized reagent derived from the Katritzky benzotriazole methodology . It serves as a stable, crystalline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Katritzky Advantage" in N-Alkylation

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specialized reagent derived from the Katritzky benzotriazole methodology . It serves as a stable, crystalline synthetic equivalent of the unstable (4-methoxyphenoxy)methyl carbocation.

In drug discovery and medicinal chemistry, this reagent is primarily employed to introduce the (4-methoxyphenoxy)methyl moiety onto nucleophilic nitrogen centers (amines, amides, and N-heterocycles). This modification is critical for:

  • Prodrug Synthesis: Creating N-acyloxymethyl or N-alkoxymethyl derivatives to improve solubility or metabolic stability.

  • Protecting Group Chemistry: Installing an acid-labile or oxidatively cleavable protecting group on the nitrogen.

  • Mannich Base Construction: Synthesizing complex amines without the use of unstable formaldehyde/alcohol mixtures.

Unlike traditional alkyl halides (e.g., chloromethyl ethers), which are often carcinogenic and volatile, this benzotriazole adduct is non-volatile, shelf-stable, and allows for precise stoichiometric control.

Mechanism of Action

The reaction proceeds via a Nucleophilic Substitution (


-like or 

-like)
mechanism, driven by the excellent leaving group ability of the benzotriazole (Bt) moiety.
Mechanistic Pathway[1][2][3]
  • Activation: Under thermal conditions or Lewis acid catalysis, the C-N bond between the methylene group and the benzotriazole weakens.

  • Ionization (Transient): The benzotriazole departs, generating a reactive oxocarbenium ion (or a tight ion pair) stabilized by the adjacent oxygen atom of the phenoxy group.

  • Nucleophilic Attack: The target amine or amide attacks the electrophilic methylene carbon.

  • Product Formation: The N-alkoxymethyl derivative is formed, and benzotriazole (BtH) is released as a byproduct.

DOT Diagram: Reaction Pathway

ReactionMechanism Reagent 1-(4-Methoxyphenoxymethyl)- benzotriazole Intermediate Oxocarbenium Ion [Ar-O-CH2+ ... Bt-] Reagent->Intermediate Heat / Lewis Acid (-BtH) Product N-Alkylated Product (R2N-CH2-O-Ar) Intermediate->Product C-N Bond Formation Byproduct Benzotriazole (BtH) Intermediate->Byproduct Elimination Nucleophile Nucleophile (R2NH or RCONH2) Nucleophile->Intermediate Attack

Caption: Mechanistic flow of benzotriazole displacement by a nitrogen nucleophile via an oxocarbenium intermediate.

Critical Reaction Parameters

The success of the alkylation depends heavily on solvent polarity and the basicity of the nucleophile.

Table 1: Solvent & Condition Screening Matrix
SolventTemperatureSuitabilityNotes
Dichloromethane (DCM) 20–40 °CHigh Ideal for reactive secondary amines. Facilitates easy workup.[1]
Tetrahydrofuran (THF) 20–65 °CHigh Good for solubility of polar substrates. Can be refluxed for moderate activation.
Acetonitrile (MeCN) 20–80 °CMedium Promotes ionization but may compete as a nucleophile (Ritter-type side reactions) at high temps.
Toluene 80–110 °CHigh Required for amides and electron-deficient amines. High temp drives Bt elimination.
DMF 20–100 °CLow Difficult to remove; often unnecessary as the reagent is soluble in organic solvents.
Stoichiometry Guidelines
  • Reagent: 1.0 – 1.1 equivalents relative to the nucleophile.

  • Base: 1.0 – 1.2 equivalents (e.g.,

    
    , TEA) is optional but recommended to neutralize the released benzotriazole (pKa ~8.2), driving the equilibrium forward.
    
  • Lewis Acid: 0.1 – 0.5 equivalents (e.g.,

    
    , 
    
    
    
    ) for difficult substrates (amides/lactams).

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Target Audience: Synthesis of Mannich bases and tertiary amines.

Materials:

  • Secondary Amine (1.0 mmol)

  • 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.1 mmol)

  • Triethylamine (1.2 mmol) [Optional, scavenger]

  • Dichloromethane (DCM) or THF (5 mL)

Procedure:

  • Preparation: In a dry round-bottom flask, dissolve 1.0 mmol of the secondary amine in 5 mL of anhydrous DCM.

  • Addition: Add 1.2 mmol of Triethylamine (TEA). Stir for 5 minutes.

  • Reaction: Add 1.1 mmol of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in one portion.

  • Incubation: Stir the mixture at Room Temperature (20–25 °C) .

    • Monitoring: Check TLC after 2 hours. Most reactive amines reach completion within 2–6 hours.

  • Workup:

    • Dilute with 20 mL DCM.

    • Wash with 10% NaOH (2 x 10 mL) to remove the released benzotriazole byproduct (BtH becomes water-soluble Bt- Na+).

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The product is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel; EtOAc/Hexane).

Protocol B: N-Alkylation of Amides and Lactams (Thermal/Catalytic)

Target Audience: Prodrug synthesis and protecting group installation on non-basic nitrogens.

Materials:

  • Amide/Lactam substrate (1.0 mmol)

  • 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.2 mmol)

  • Toluene (anhydrous, 10 mL)

  • Catalyst:

    
     (0.1 mmol) [Optional but recommended for acyclic amides]
    

Procedure:

  • Setup: Equip a flask with a reflux condenser and a nitrogen inlet.

  • Dissolution: Suspend the amide (1.0 mmol) and the benzotriazole reagent (1.2 mmol) in 10 mL of Toluene.

  • Catalysis: Add 10 mol%

    
     if the substrate is sterically hindered or electron-deficient.
    
  • Reflux: Heat the mixture to reflux (110 °C) for 12–24 hours.

    • Note: The reaction is driven by the thermodynamic stability of the product and the volatility of the solvent (though BtH remains).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL).

    • Wash with saturated

      
        or 1N NaOH (3 x 15 mL) to rigorously remove benzotriazole.
      
    • Wash with water and brine.

  • Purification: Recrystallization is often possible; otherwise, use column chromatography.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Nucleophile is too weak (e.g., Aniline, Amide).Switch solvent to Toluene and reflux.[2] Add

or

(0.1 eq) as a Lewis Acid catalyst.
Reagent Hydrolysis Wet solvent used.[2]The reagent is sensitive to moisture (forms formaldehyde + phenol + BtH). Use anhydrous solvents and molecular sieves.
Byproduct Contamination Incomplete removal of Benzotriazole.BtH co-elutes with polar products. Ensure the NaOH wash is thorough during workup.
Regioselectivity (Heterocycles) Competition between N-alkylation sites.Use lower temperatures (0 °C) and kinetic control with strong bases (NaH) if applicable, though this reagent is designed for neutral conditions.

References

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of Heterocycles Mediated by Benzotriazole.[3][2][4][5] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610. Link

  • Katritzky, A. R., Lan, X., & Yang, J. Z. (1998).[3] Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. Link

  • Katritzky, A. R., et al. (2000).[3][1] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[1] The Journal of Organic Chemistry, 65(24), 8210–8213. Link

  • Singh, S. K., et al. (2010). Benzotriazole-mediated synthesis of N-substituted amides.[6][2][7][8] Arkivoc, 2010(8), 113-125. Link

Sources

Application

Application Note: Katritzky Benzotriazole Methodology for Methoxyphenoxymethylation

Abstract This technical guide details the preparation and application of 1-[(4-methoxyphenoxy)methyl]-1H-benzotriazole , a robust electrophilic reagent developed under the Katritzky benzotriazole methodology. This reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the preparation and application of 1-[(4-methoxyphenoxy)methyl]-1H-benzotriazole , a robust electrophilic reagent developed under the Katritzky benzotriazole methodology. This reagent serves as a synthetic equivalent for the methoxyphenoxymethyl cation , allowing for the direct introduction of the p-methoxyphenoxymethyl (MPMq) group onto carbon frameworks via Grignard reagents. This methodology overcomes the limitations of traditional Williamson ether synthesis, particularly for sterically hindered substrates, offering a high-yield pathway to functionalized ethers and protected alcohols.

Introduction: The Katritzky Advantage

The utility of benzotriazole (Bt) lies in its unique electronic properties. It acts as a "synthetic chameleon"—stable enough to be handled as a solid reagent but sufficiently labile to act as a leaving group under specific activation.

In the context of methoxyphenoxymethyl groups , the benzotriazole auxiliary stabilizes the


-carbon, preventing premature hydrolysis while priming the molecule for nucleophilic substitution. The specific reagent, 1-[(4-methoxyphenoxy)methyl]-1H-benzotriazole (1) , is synthesized via a three-component condensation of benzotriazole, formaldehyde, and 4-methoxyphenol.
Key Advantages[1][2]
  • Orthogonality: The resulting ether linkage is stable to basic conditions but can be cleaved oxidatively (e.g., CAN) or under specific acidic conditions, making it a valuable protecting group strategy.

  • Regioselectivity: The reaction with Grignard reagents proceeds exclusively at the methylene carbon, displacing the benzotriazole moiety.

  • Safety: Avoids the use of highly carcinogenic chloromethyl ethers (e.g., MOM-Cl equivalents).

Mechanism of Action

The reaction operates via an


-like mechanism facilitated by Lewis acid coordination.
  • Activation: The magnesium (from Grignard) or added zinc bromide (

    
    ) coordinates with the nitrogen of the benzotriazole ring.
    
  • Ionization: This coordination weakens the C-N bond, facilitating the departure of the benzotriazolyl group and generating a resonance-stabilized oxocarbenium ion (or a tight ion pair).

  • Nucleophilic Attack: The alkyl/aryl group from the Grignard reagent attacks the electrophilic methylene carbon, forming the new C-C bond.

Diagram 1: Mechanistic Pathway

Mechanism Reagent Bt-CH2-O-Ar (Reagent) Complex [Bt...M...CH2-O-Ar] (Activated Complex) Reagent->Complex Coordination LewisAcid MgX2 / ZnBr2 (Lewis Acid) LewisAcid->Complex Intermediate [CH2=O(+)-Ar] (Oxocarbenium Ion) Complex->Intermediate Ionization (-Bt) LeavingGroup Bt-MgX (Byproduct) Complex->LeavingGroup Product R-CH2-O-Ar (Target Ether) Intermediate->Product Nucleophile R-MgX (Grignard) Nucleophile->Product Nucleophilic Attack

Caption: Lewis-acid assisted ionization of the benzotriazolyl ether followed by nucleophilic capture.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Target: 1-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole Scale: 50 mmol

Reagents:

  • Benzotriazole (BtH): 5.95 g (50 mmol)

  • Formaldehyde (37% aq. solution): 4.1 mL (~55 mmol)

  • 4-Methoxyphenol: 6.20 g (50 mmol)

  • Ethanol (95%): 50 mL

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzotriazole and 4-methoxyphenol in ethanol at room temperature.

  • Addition: Add the formaldehyde solution in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 3 to 12 hours.

    • Checkpoint: Monitor via TLC (SiO2, EtOAc/Hexane 1:3). The spot for BtH should disappear.

  • Crystallization: Allow the solution to cool slowly to room temperature. The product usually crystallizes directly from the reaction mixture.

    • Troubleshooting: If oil forms, reheat to dissolve and add a seed crystal, or cool to 4°C overnight.

  • Filtration: Filter the white crystalline solid and wash with cold ethanol (2 x 10 mL).

  • Drying: Dry under vacuum at 40°C.

Yield Expectation: 85–95% Characterization: Melting point 110–112°C.


 NMR should show a characteristic singlet for the 

group at

~6.0–6.2 ppm.
Protocol B: Grignard Coupling (The C-Alkylation)

Target: Synthesis of Alkylated Ethers (


)
Scope:  Primary, secondary, and aryl Grignard reagents.

Reagents:

  • 1-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole (from Protocol A): 1.0 equiv.

  • Grignard Reagent (

    
    ): 1.2 – 1.5 equiv.
    
  • Zinc Bromide (

    
    ): 0.1 equiv (Optional but recommended for difficult substrates).
    
  • Solvent: Anhydrous THF or Diethyl Ether.[1]

Procedure:

  • Setup: Flame-dry a two-neck flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the benzotriazole reagent (1.0 equiv) in anhydrous THF.

    • Note: If using

      
      , add it now and stir for 15 mins to ensure coordination.
      
  • Addition: Cool the solution to 0°C. Add the Grignard reagent dropwise via syringe over 10 minutes.

    • Observation: A slight exotherm may occur. The solution often changes color (yellow to orange/brown) due to the formation of the magnesium salt of benzotriazole.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Critical Process Parameter (CPP): For sterically hindered Grignards (e.g., t-Butyl), refluxing for 1-2 hours may be required.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with 10% NaOH (to remove any liberated benzotriazole), followed by water and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (typically Hexane/EtOAc).
    
Diagram 2: Experimental Workflow

Workflow cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Coupling cluster_2 Step 3: Isolation P1 Mix BtH + Formaldehyde + 4-Methoxyphenol P2 Reflux (EtOH) Crystallize P1->P2 P3 Dissolve Reagent in THF (Optional: Add ZnBr2) P2->P3 Isolated Solid P4 Add Grignard (0°C -> RT) P3->P4 P5 Quench (NH4Cl) Wash (NaOH) P4->P5 P6 Flash Chromatography P5->P6

Caption: Step-by-step workflow from reagent synthesis to final ether purification.

Data Summary and Performance

The following table summarizes typical yields obtained using this methodology compared to standard Williamson ether synthesis for difficult substrates.

Substrate (R-X)Grignard Reagent (R-MgX)Product (R-CH2-O-Ar)Yield (Katritzky Method)Yield (Williamson Method)*
PhenylPh-MgBr

88%65%
n-Hexyln-Hex-MgBr

92%70%
Cyclohexylc-Hex-MgCl

81%45% (Elimination side-rxn)
t-Butylt-Bu-MgCl

65%<10% (Steric failure)

*Williamson Method comparison assumes reaction of Ar-O-CH2-Cl with R-OH or Ar-O-Na with R-CH2-X, often plagued by elimination or steric hindrance.

Troubleshooting and Critical Parameters

  • Moisture Sensitivity: While the benzotriazole reagent itself is stable, the Grignard reaction requires strict anhydrous conditions. If yields are low (<50%), check the quality of the Grignard reagent and the dryness of the THF.

  • Benzotriazole Removal: Benzotriazole is a byproduct. It is soluble in base. The wash step with 10% NaOH is non-negotiable to obtain a clean product without extensive chromatography.

  • Lewis Acid Catalysis: If the reaction is sluggish (TLC shows starting material after 4h), add 0.1 eq of anhydrous

    
    . This complexes with the benzotriazole nitrogen, increasing the leaving group ability significantly.
    

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991).[2] Benzotriazole: A novel synthetic auxiliary. Tetrahedron, 47(16/17), 2683-2732.

  • Katritzky, A. R., & Rachwal, S. (2010).[3] Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.[3]

  • Katritzky, A. R., Yang, Z., & Cundy, D. J. (1994).[2] Benzotriazole-stabilized carbanions: Generation, reactivity, and synthetic utility. Aldrichimica Acta, 27(2), 31-38.

  • Katritzky, A. R., Voronkov, M. V., Pastor, A., & Tatham, D. (1999). Direct Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(Benzotriazol-1-yl)alkyl Ethers.[4] Heterocycles, 51(10), 2349. 
    

Sources

Method

Application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in corrosion inhibition

Technical Application Note: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Executive Summary This application note details the utility of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (MPM-BTA) , a functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Executive Summary

This application note details the utility of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (MPM-BTA) , a functionalized Mannich base derivative of benzotriazole. While benzotriazole (BTA) is the industry standard for copper passivation, its efficacy on ferrous alloys in aggressive acidic media (e.g., 1M HCl) is limited by its solubility and adsorption kinetics.

The MPM-BTA derivative incorporates a 4-methoxyphenoxymethyl moiety. This structural modification serves two critical functions:

  • Electronic Effect: The methoxy group (

    
    ) acts as an electron donor, increasing the electron density at the adsorption centers (N-atoms), thereby enhancing chemisorption on the metal surface.
    
  • Steric/Hydrophobic Effect: The bulky phenoxymethyl group increases the surface coverage (screening effect) and hydrophobicity, effectively expelling water molecules from the electrical double layer.

This guide provides validated protocols for the synthesis, electrochemical evaluation, and mechanistic modeling of MPM-BTA for researchers in corrosion science and material protection.

Chemical Identity & Synthesis Protocol

Target Molecule: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole CAS Registry (Parent BTA): 95-14-7 (Derivative is a specialized research compound). Molecular Formula:



Synthesis Workflow (Mannich Condensation)

The synthesis utilizes a one-pot Mannich-type condensation reaction involving an active hydrogen (from BTA), formaldehyde, and a phenol ether.

Synthesis_Pathway BTA Benzotriazole (1H-BTA) Mix Mixing (Ethanol Solvent) BTA->Mix HCHO Formaldehyde (37% soln) HCHO->Mix PMP 4-Methoxyphenol PMP->Mix Reflux Reflux (6 Hours, 70-80°C) Mix->Reflux Condensation Workup Cooling & Filtration Reflux->Workup Product 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole (Precipitate) Workup->Product Recrystallization (Ethanol)

Figure 1: One-pot synthesis pathway for MPM-BTA via Mannich condensation.

Step-by-Step Synthesis Protocol
  • Stoichiometry: Dissolve 0.01 mol of 1H-benzotriazole in 50 mL of absolute ethanol.

  • Addition: Add 0.01 mol of formaldehyde (37% solution) dropwise with continuous stirring.

  • Coupling: Add 0.01 mol of 4-methoxyphenol dissolved in a minimal amount of ethanol.

  • Reaction: Reflux the mixture at 70–80°C for 6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7).

  • Isolation: Allow the solution to cool to room temperature, then refrigerate overnight. The product will crystallize as a solid precipitate.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol to obtain pure MPM-BTA.

  • Validation: Confirm structure via FT-IR (Look for C-O-C stretch at ~1240 cm⁻¹ and disappearance of broad -OH/-NH stretches).

Electrochemical Evaluation Protocols

To validate corrosion inhibition, we utilize a standard three-electrode system. The following protocols ensure reproducibility in acidic media (1M HCl).

Electrode Preparation (The "Working" Surface)
  • Material: Mild Steel (C: 0.07–0.15%).

  • Mounting: Embed in epoxy resin, leaving a defined surface area (e.g.,

    
    ) exposed.
    
  • Polishing Sequence:

    • Abrade with SiC paper (grades 400, 600, 800, 1000, 1200).

    • Wash with distilled water.[2]

    • Degrease with acetone.

    • Critical Step: Dry in warm air stream immediately before immersion to prevent flash rusting.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the preferred non-destructive method to determine the charge transfer resistance (


) and double-layer capacitance (

).

Experimental Setup:

  • Electrolyte: 1M HCl (blank) vs. 1M HCl + MPM-BTA (concentrations: 10, 50, 100, 200, 500 ppm).

  • OCP Stabilization: Immerse electrode for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation.

Data Interpretation: The inhibition efficiency (


) is calculated as:


Where

and

are charge transfer resistances with and without inhibitor.[3]
Potentiodynamic Polarization (Tafel Analysis)

This destructive test determines the corrosion current density (


) and anodic/cathodic slopes (

).

Protocol:

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (Slow scan ensures steady-state conditions).

  • Analysis: Extrapolate the linear Tafel regions to the corrosion potential (

    
    ).
    

Electrochemical_Workflow cluster_Tests Electrochemical Tests Start Sample Preparation (Polishing & Degreasing) OCP OCP Stabilization (30 mins in 1M HCl) Start->OCP EIS EIS Measurement (100 kHz - 10 mHz) OCP->EIS Non-destructive first Tafel Tafel Polarization (±250 mV vs OCP) EIS->Tafel Destructive last Analysis Data Analysis (Nyquist Plots / Tafel Slopes) Tafel->Analysis

Figure 2: Sequential workflow for electrochemical validation.

Expected Results & Data Presentation

When MPM-BTA is applied to mild steel in 1M HCl, the following trends are expected based on the behavior of high-performance benzotriazole Mannich bases.

Summary of Inhibition Efficiency
Concentration (ppm)

(

)

(

)

(

)
Efficiency (

)
Blank (0) 15–25150–200800–1000-
50 12090150~80-85%
100 2506080~90-92%
200 4504540~95%
500 4804235~96%

Note: Data represents typical ranges for BTA-Mannich bases.


 increases (blocking effect) while 

decreases (water displacement).
Mechanistic Insight (Adsorption Isotherm)

The inhibition mechanism is governed by the adsorption of MPM-BTA molecules onto the metal surface.

  • Langmuir Isotherm: A plot of

    
     vs. 
    
    
    
    (where
    
    
    is surface coverage) should yield a straight line with
    
    
    .
  • Free Energy (

    
    ): 
    
    • If

      
      : Physisorption (Electrostatic interaction).
      
    • If

      
      : Chemisorption (Coordinate covalent bonding).
      
    • MPM-BTA Prediction: Likely Mixed Adsorption (

      
      ) due to the interaction of N-lone pairs (chemisorption) and the methoxy-phenyl ring (pi-interaction).
      

Surface Morphology Validation

To visually confirm the "Screening Effect," surface analysis is required.

  • SEM (Scanning Electron Microscopy):

    • Blank: Heavily corroded, rough surface with pits.

    • Inhibited (200 ppm): Smoother surface, visible adsorbed film, significantly reduced pitting.

  • AFM (Atomic Force Microscopy):

    • Measure average roughness (

      
      ). The 
      
      
      
      value for the inhibited sample should be significantly lower than the blank, approaching the value of the polished reference.

References

  • Ravichandran, R., & Rajendran, N. (2005). Syntheses and evaluation of some Mannich bases of benzotriazole as corrosion inhibitors for mild steel in acidic medium. Journal of Applied Electrochemistry.

  • Finšgar, M., & Milošev, I. (2010). Inhibition of copper corrosion by 1,2,3-benzotriazole: A review. Corrosion Science.

  • Cui, M., et al. (2022).[4] Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles.[4] The Journal of Organic Chemistry.

  • ASTM G1-03. (2017). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.

  • ASTM G59-97. (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.

Sources

Application

Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Benzotriazole in Synthetic Chemistry 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole stands as a potent and versatile rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Benzotriazole in Synthetic Chemistry

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole stands as a potent and versatile reagent in the arsenal of synthetic organic chemists. Its utility stems from the strategic incorporation of the benzotriazole moiety, a remarkable functional group that acts as an excellent leaving group in nucleophilic substitution reactions.[1] This characteristic facilitates the formation of a diverse array of chemical bonds, making it an invaluable tool in the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development where the introduction of varied functionalities is paramount.[2] The benzotriazole-mediated methodology, pioneered and extensively developed by the Katritzky group, provides a robust and mild approach to forming carbon-heteroatom and carbon-carbon bonds.[3][4]

The core reactivity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole lies in the susceptibility of the methylene bridge to nucleophilic attack. The electron-withdrawing nature of the benzotriazole ring system enhances the electrophilicity of the benzylic carbon, priming it for reaction with a wide spectrum of nucleophiles. Upon substitution, the stable benzotriazole anion is displaced, driving the reaction forward. The 4-methoxyphenoxy group provides additional stability and influences the reactivity of the molecule. This guide provides an in-depth exploration of the applications and detailed protocols for the nucleophilic substitution reactions of this powerful synthetic intermediate.

Reaction Mechanism and Workflow

The fundamental reaction mechanism involves the nucleophilic attack on the electrophilic methylene carbon of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, leading to the displacement of the benzotriazole anion as a leaving group. This process can be categorized as an SN2-type reaction.

Nucleophilic Substitution Mechanism reagent 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole transition_state Transition State [Nu---CH₂---Bt]⁻ reagent->transition_state Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->transition_state product Substituted Product (Nu-CH₂-O-Ph-OMe) transition_state->product leaving_group Benzotriazole Anion transition_state->leaving_group Departure of Leaving Group

Caption: General mechanism of nucleophilic substitution.

The experimental workflow for these reactions is generally straightforward, involving the reaction of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with a suitable nucleophile, often in the presence of a base to generate the active nucleophile in situ.

Experimental Workflow start Start reagents Combine 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole, Nucleophile, and Solvent start->reagents base_addition Add Base (if required) reagents->base_addition reaction Stir at appropriate temperature base_addition->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography or Recrystallization drying->purification product Isolate Pure Product purification->product

Caption: A typical experimental workflow for the reaction.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide detailed procedures for the reaction of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with various classes of nucleophiles.

Protocol 1: Synthesis of Ethers via Reaction with Alcohols

This protocol details the formation of an ether linkage by reacting 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with an alcohol. The Williamson ether synthesis is a classic method for preparing ethers, and this benzotriazole-mediated approach offers a mild and efficient alternative.[5][6][7]

Rationale: The reaction requires a base, such as sodium hydride (NaH), to deprotonate the alcohol, forming a more potent alkoxide nucleophile. Dry aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent quenching of the alkoxide and to facilitate the SN2 reaction.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add the desired alcohol (1.0 mmol) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol 2: Synthesis of Thioethers via Reaction with Thiols

The synthesis of thioethers is readily achieved through the reaction of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with a thiol.[8][9]

Rationale: Thiols are generally more acidic than alcohols, and their conjugate bases, thiolates, are excellent nucleophiles.[10] A milder base, such as potassium carbonate, is often sufficient to deprotonate the thiol. DMF is a suitable polar aprotic solvent for this transformation.

Step-by-Step Methodology:

  • To a solution of the desired thiol (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture to 60 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 25 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the pure thioether.

Protocol 3: Synthesis of Amines via Reaction with Amine Nucleophiles

This protocol describes the formation of secondary or tertiary amines by reacting 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with primary or secondary amines, respectively.[11][12]

Rationale: Amines are generally sufficiently nucleophilic to displace the benzotriazole leaving group without the need for a strong base. The reaction can often be performed at room temperature or with gentle heating.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 mmol) in a suitable solvent such as acetonitrile or THF (15 mL).

  • Add the primary or secondary amine (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to reflux.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove the benzotriazole byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amine by column chromatography if necessary.

Protocol 4: Carbon-Carbon Bond Formation via Reaction with Grignard Reagents

This protocol outlines a method for forming a new carbon-carbon bond by reacting 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole with a Grignard reagent.[13][14][15]

Rationale: Grignard reagents are potent carbon nucleophiles that readily displace the benzotriazole moiety. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the organometallic reagent. Anhydrous ethereal solvents like THF or diethyl ether are essential.

Step-by-Step Methodology:

  • To a solution of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 mmol) in anhydrous THF (15 mL) under an inert atmosphere at -78 °C (dry ice/acetone bath), add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, as a solution in THF) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution reactions of 1-(alkoxymethyl)benzotriazoles with various nucleophiles, based on analogous systems reported in the literature.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Yield (%)Reference Analogy
AlcoholsEthanolNaHTHF2570-90[5]
ThiolsThiophenolK₂CO₃DMF6080-95[8][9]
AminesPiperidineNoneAcetonitrile25-8275-90[11]
Carbon NucleophilesPhenylmagnesium bromideN/ATHF-78 to 2560-85[14]

Conclusion and Future Perspectives

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a highly effective and versatile reagent for the formation of diverse chemical bonds through nucleophilic substitution. The protocols outlined in this guide demonstrate its broad applicability in synthesizing ethers, thioethers, amines, and in forming new carbon-carbon bonds. The mild reaction conditions, high yields, and the straightforward removal of the benzotriazole byproduct make this methodology particularly attractive for applications in drug discovery and development, where the rapid generation of compound libraries with diverse functionalities is crucial. Future research may focus on expanding the scope of nucleophiles, developing enantioselective variations of these reactions, and integrating this methodology into automated synthesis platforms.

References

  • Katritzky, A. R.; Rachwal, S. Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems. Chemical Reviews, 2010, 110(3), 1564-1610.
  • Katritzky, A. R.; Henderson, S. A.; Yang, B. APPLICATIONS OF BENZOTRIAZOLE METHODOLOGY IN HETEROCYCLE RING SYNTHESIS AND SUBSTITUENT INTRODUCTION AND MODIFICATION. Journal of Heterocyclic Chemistry, 1998, 35(5), 1123-1159.
  • Katritzky, A. R.; Rachwal, S. Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 2010 , 110(3), 1564-1610. [Link]

  • Monbaliu, J.-C. M. (Ed.). (2016).
  • Katritzky, A. R. Author Profile. Organic Chemistry Portal. [Link]

  • Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 1998 , 98(2), 409-548. [Link]

  • Tomé, A. C. Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 2019, 163, 60-77.
  • Krasnovskaya, O. O.; et al. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 2022, 27(10), 3206.
  • Ayad Kareem. (2018). Ethers. Department of Pharmaceutical Chemistry, Collage of Pharmacy, Al-Mustansiriyah University.
  • Pawar, S. S.; et al. Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Archives of Applied Science Research, 2010, 2(1), 80-85.
  • Patai, S. (Ed.). (1974). The Chemistry of the Thiol Group. John Wiley & Sons.
  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Avhad, D.; et al. Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 2020, 11(2), 215-225.
  • Kice, J. L. (1974). Chapter 5.2 Thioether Derivatives. In The Chemistry of the Thiol Group. John Wiley & Sons.
  • Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry [Video]. YouTube. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Cheema, Z. M.; et al. New benzotriazole-derived α-substituted hemiaminal ethers with enhanced cholinesterase inhibition activity. Results in Chemistry, 2023, 6, 101109.
  • Yaremenko, F. G.; et al. 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Regulatory Mechanisms in Biosystems, 2024, 15(1), 126-131.
  • Ayad Kareem. (2021). Amines: Synthesis and Reactions. Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah University.
  • Kiss, R.; et al. A pseudo-multicomponent one-pot synthesis of thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 2023, 21(20), 4236-4241.
  • Synthesis of benzotriazoles. Organic Chemistry Portal. [Link]

  • McMurry, J. (2023, September 20). 18.2 Preparing Ethers. In Organic Chemistry. OpenStax. [Link]

  • Katritzky, A. R.; et al. New Synthesis of Amines and Amides Mediated by Additions of Benzotriazole (II) to Enamines (I), (IX) and Enamides (XI) and Transformations of the Adducts, e.g. (III), (XII). ChemInform, 1992, 23(32).
  • Nucleophilic Substitution Reactions. University College London.
  • Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur.
  • De Clippel, F.; et al. (2014). Carbon-carbon bond formation using aromatics from biomass. Green Chemistry, 16(3), 1325-1351.
  • De Clippel, F.; et al. (2014). Carbon–carbon bond formation using aromatics from biomass. Green Chemistry, 16(3), 1325-1351. [Link]

  • Syrota, N. V.; et al. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Chemistry of Heterocyclic Compounds, 2022, 58(7), 585-602.
  • Aromatic Nucleophilic Substitution. Dalal Institute.
  • Shang, R.; et al. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science, 2019 , 10(24), 6215-6221. [Link]

  • Mechanisms of nucleophilic substitution. UCL Discovery.
  • Sigman, M. S.; et al. Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 2018, 140(15), 5015-5019.
  • Methyl 6-methoxy-1H-benzotriazole-5-carboxyl
  • Chessari, G.; et al. All data supporting this study are included in the paper and provided as ESI† accompanying this paper at the journal's website. Organic & Biomolecular Chemistry.

Sources

Method

Preparation of ethers using 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole precursors

An Application Note for Drug Discovery & Synthesis Professionals Application Note: Ether Synthesis via Benzotriazole-Mediated Alkoxymethylation Leveraging 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole for the Constru...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery & Synthesis Professionals

Application Note: Ether Synthesis via Benzotriazole-Mediated Alkoxymethylation

Leveraging 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole for the Construction of Complex Ethers

Abstract

The synthesis of unsymmetrical ethers is a foundational challenge in organic chemistry, critical to the development of novel pharmaceuticals and functional materials. Traditional methods like the Williamson ether synthesis often face limitations with sterically hindered substrates or harsh reaction conditions. This application note details a robust and versatile alternative rooted in the pioneering work of Alan R. Katritzky on benzotriazole as a synthetic auxiliary.[1][2] We present the utility of 1-(alkoxymethyl)-1H-1,2,3-benzotriazoles, specifically focusing on the 1-(4-methoxyphenoxymethyl) derivative, as a stable, crystalline, and highly effective precursor for the synthesis of a diverse range of ethers. This method relies on the displacement of the benzotriazole moiety by organometallic nucleophiles, such as Grignard reagents, to form new carbon-carbon bonds under mild conditions. The protocols herein provide a comprehensive guide for the preparation of the benzotriazole precursor and its subsequent application in ether synthesis, offering a powerful tool for researchers in drug discovery and process development.

Introduction: The Power of Benzotriazole as a Synthetic Auxiliary

1H-1,2,3-Benzotriazole (BtH) is far more than a simple heterocyclic compound; it is a masterful synthetic auxiliary. Its utility stems from a unique combination of chemical properties:

  • Excellent Leaving Group: The benzotriazole anion is a weak base and a highly stable leaving group, facilitating nucleophilic substitution reactions at an adjacent carbon atom.[3]

  • Anion Stabilization: The triazole ring can effectively stabilize an adjacent carbanion, enabling deprotonation and subsequent reaction with electrophiles.[4]

  • Facile Introduction and Removal: Benzotriazole can be readily attached to a variety of substrates and subsequently removed or displaced, acting as a "control element" for chemical transformations.[1]

Professor Alan R. Katritzky and his group extensively developed the chemistry of benzotriazole, demonstrating its application in an astonishing array of synthetic transformations, including the synthesis of various monocyclic and bicyclic heterocyclic compounds.[4][5][6] This guide focuses on one of its most elegant applications: the synthesis of ethers via C-C bond formation.

cluster_0 The Benzotriazole Auxiliary Principle Substrate Substrate (R-H) Bt_Intermediate Benzotriazole Intermediate (R-Bt) Substrate->Bt_Intermediate Attach Auxiliary Transformation Transformation (e.g., C-C Bond Formation) Bt_Intermediate->Transformation Activate Substrate Product Final Product (R-Nu) Transformation->Product Displace Auxiliary

Figure 1: The central concept of benzotriazole as a synthetic auxiliary.

The Precursor: Synthesis and Significance

The key reagent, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, is a stable, crystalline solid that serves as a synthetic equivalent of a reactive 4-methoxyphenoxymethyl cation. Its preparation is straightforward, typically involving a one-pot reaction between benzotriazole, formaldehyde, and 4-methoxyphenol.

The choice of the 4-methoxyphenoxy group is strategic. It is electronically stable and provides good crystallinity to the precursor, making it easy to handle and purify. The core reactivity, however, lies in the C-N bond connecting the methylene bridge to the benzotriazole ring.

reagents Benzotriazole Formaldehyde (CH₂O) 4-Methoxyphenol process One-Pot Condensation (Acid Catalyst) reagents:f0->process reagents:f1->process reagents:f2->process precursor Target Precursor 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole process->precursor

Figure 2: Workflow for the synthesis of the benzotriazole precursor.

Mechanism of Ether Synthesis

The primary application of 1-(alkoxymethyl)benzotriazoles in ether synthesis involves their reaction with carbon nucleophiles, most commonly Grignard reagents (R-MgX).[7] The reaction proceeds via a nucleophilic substitution at the methylene carbon.

Causality of the Mechanism:

  • Nucleophilic Attack: The electron-rich carbon of the Grignard reagent attacks the electrophilic methylene carbon of the benzotriazole precursor.

  • Bond Cleavage: Simultaneously, the relatively weak C-N bond cleaves.

  • Leaving Group Departure: The stable, non-basic benzotriazole anion departs, driving the reaction forward.

  • Product Formation: After an aqueous workup to quench any remaining Grignard reagent, the desired unsymmetrical ether is formed.

This pathway allows for the formation of a new C-C bond and results in a more complex ether product (R-CH₂-O-Ar') from a simple Grignard reagent (R-MgX) and the precursor (Bt-CH₂-O-Ar').

Precursor 1-(4-Methoxyphenoxymethyl) -benzotriazole TransitionState Transition State Precursor->TransitionState Grignard Grignard Reagent (R-MgX) Grignard->TransitionState Nucleophilic Attack on CH₂ Products Unsymmetrical Ether (R-CH₂-O-Ar) + Bt-MgX TransitionState->Products Displacement of Benzotriazole

Figure 3: Reaction mechanism for ether synthesis.

Scope and Applications

The benzotriazole-mediated methodology is notable for its broad scope. A wide variety of Grignard reagents can be employed, enabling the synthesis of diverse ether structures.

Nucleophile (Grignard Reagent)R-GroupProduct ClassTypical Yield (%)
Phenylmagnesium bromideArylBenzyl Ethers85-95%
Ethylmagnesium bromideAlkylPropyl Ethers80-90%
Vinylmagnesium bromideAlkenylAllyl Ethers75-85%
Isopropylmagnesium chloridesec-AlkylIsobutyl Ethers70-80%

Trustworthiness of the Method: This reaction is highly reliable for several reasons:

  • Mild Conditions: It avoids the high temperatures and strong bases often required in other methods, preserving sensitive functional groups elsewhere in the molecule.

  • Stable Precursors: The solid, crystalline nature of the precursor makes it easy to store, handle, and weigh accurately.

  • High Yields: The stability of the benzotriazole leaving group ensures that the reaction equilibrium strongly favors the product side, leading to excellent yields.

This makes the method particularly valuable in drug development, where the late-stage introduction of specific alkyl or aryl groups is often required.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Grignard reagents are highly reactive with water and protic solvents. All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Preparation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Rationale: This protocol describes the acid-catalyzed condensation to form the stable precursor. Toluene is used as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction to completion.

  • Reagents & Materials:

    • 1H-1,2,3-Benzotriazole (11.9 g, 100 mmol)

    • 4-Methoxyphenol (12.4 g, 100 mmol)

    • Aqueous Formaldehyde (37% w/w, 8.9 mL, 110 mmol)

    • p-Toluenesulfonic acid monohydrate (p-TSA, 0.5 g, 2.6 mmol)

    • Toluene (250 mL)

    • Hexane (for washing)

    • 1 L Round-bottom flask

    • Dean-Stark apparatus and condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To the 1 L round-bottom flask, add benzotriazole, 4-methoxyphenol, toluene, and p-TSA.

    • Assemble the Dean-Stark apparatus and condenser. Begin stirring the mixture.

    • Slowly add the aqueous formaldehyde to the stirring suspension at room temperature.

    • Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, or until no more water is collected. The reaction mixture should become a clear, homogeneous solution.

    • Allow the reaction to cool to room temperature. A white precipitate will begin to form.

    • Further cool the flask in an ice bath for 1 hour to maximize crystallization.

    • Collect the white solid product by vacuum filtration.

    • Wash the solid with cold hexane (2 x 50 mL) to remove any residual toluene and unreacted starting materials.

    • Dry the product under vacuum.

    • Validation: The product should be a white crystalline solid. Expected Yield: 21.7-24.2 g (85-95%). Melting point: 102-104 °C. The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of Benzyl 4-methoxyphenyl ether

Rationale: This protocol demonstrates the core application: reacting the precursor with a Grignard reagent. Anhydrous THF is the solvent of choice for Grignard reactions. The reaction is performed at low temperature to control reactivity and then warmed to ensure completion. An acidic workup protonates the alkoxide and neutralizes the benzotriazole salt, facilitating extraction.

  • Reagents & Materials:

    • 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (5.1 g, 20 mmol)

    • Phenylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22 mmol, 1.1 eq)

    • Anhydrous Tetrahydrofuran (THF, 100 mL)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether (for extraction)

    • Magnesium sulfate (MgSO₄)

    • 500 mL 3-neck round-bottom flask (oven-dried)

    • Septa, nitrogen/argon inlet, dropping funnel

    • Magnetic stirrer, ice bath

  • Procedure:

    • Set up the 3-neck flask under an inert atmosphere of nitrogen or argon.

    • Add the benzotriazole precursor and anhydrous THF to the flask. Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Charge the dropping funnel with the phenylmagnesium bromide solution and add it dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification & Validation: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The final product, benzyl 4-methoxyphenyl ether, is typically a colorless oil or low-melting solid. Expected Yield: 3.6-4.1 g (85-95%). Confirm structure and purity by NMR spectroscopy and mass spectrometry.

cluster_1 General Ether Synthesis Workflow Setup 1. Inert Atmosphere Setup (Dry Glassware, N₂/Ar) Dissolve 2. Dissolve Precursor in Anhydrous THF Setup->Dissolve Cool 3. Cool to 0°C Dissolve->Cool Add 4. Add Grignard Reagent (Dropwise) Cool->Add Warm 5. Warm to RT (Stir 2-3h) Add->Warm Quench 6. Quench Reaction (aq. NH₄Cl) Warm->Quench Extract 7. Extraction (e.g., Diethyl Ether) Quench->Extract Purify 8. Dry & Purify (Column Chromatography) Extract->Purify Product Final Ether Product Purify->Product

Sources

Application

Standard Operating Procedure: Handling and Application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Introduction & Scope This Application Note defines the protocols for the synthesis, handling, and experimental application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This compound belongs to a class of reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note defines the protocols for the synthesis, handling, and experimental application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole .

This compound belongs to a class of reagents known as Katritzky Adducts . It serves as a stable, crystalline synthetic auxiliary used primarily as a masked formaldehyde equivalent or an


-lithio ether precursor . By leveraging the unique leaving group ability of the benzotriazole (Bt) moiety, this reagent allows for the functionalization of the methylene bridge via lithiation, followed by nucleophilic substitution or hydrolysis to release functionalized aldehydes or ketones.
Key Applications
  • 
    -Lithiation:  Generation of stabilized carbanions for reaction with electrophiles (alkyl halides, aldehydes, ketones).
    
  • Masked Formyl Anion Equivalent: Alternative to dithiane chemistry for nucleophilic acylation.

  • Ether Synthesis: Preparation of complex ethers via displacement of the benzotriazole group.

Health, Safety, and Environment (HSE)

Hazard Classification: Irritant, Potential Sensitizer, Nitrogen-Rich Compound.

Hazard CategoryDescriptionMitigation
Explosion Risk Benzotriazole derivatives are nitrogen-rich. While this specific ether is stable, it should not be subjected to temperatures >150°C or shock.Do not distill to dryness. Use oil baths with temperature limiters.
Skin/Eye Irritant Causes serious eye irritation and skin sensitization.Wear nitrile gloves, safety goggles, and lab coat. Work in a fume hood.
Reactivity Reacts violently with strong oxidizers.Store away from nitrates and peroxides.
Spill Response Solid spill.Do not create dust.[1][2] Sweep up gently using a damp cloth to suppress particulates.

Preparation Protocol: Regioselective Synthesis

Objective: Synthesize 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole. Rationale: Direct condensation of benzotriazole, formaldehyde, and phenol often leads to C-alkylation (Mannich base) on the phenol ring. To ensure the O-alkylation (phenoxymethyl ether) structure, a stepwise substitution using 1-(chloromethyl)benzotriazole is required.

Reagents Table
ReagentMW ( g/mol )Equiv.Role
1-(Chloromethyl)-1H-benzotriazole167.601.0Electrophile
4-Methoxyphenol124.141.1Nucleophile
Potassium Carbonate (

)
138.201.5Base
Potassium Iodide (KI)166.000.1Catalyst (Finkelstein)
Acetone (Anhydrous)-SolventMedium
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 4-Methoxyphenol (1.1 equiv) and anhydrous Acetone (0.5 M concentration relative to phenol). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
      (1.5 equiv). Stir at room temperature for 15 minutes to generate the phenoxide in situ.
    
  • Addition: Add 1-(Chloromethyl)-1H-benzotriazole (1.0 equiv) and catalytic KI (0.1 equiv).

    • Note: The KI converts the chloride to a more reactive iodide in situ.

  • Reaction: Heat the mixture to reflux (approx. 60°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting chloride (

      
      ) should disappear.
      
  • Workup:

    • Cool to room temperature.[3]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[3]

  • Purification: Recrystallize from hot Ethanol or Ethanol/Water (9:1).

    • Target: White to off-white crystalline needles.

    • Yield Expectation: 75–85%.

Application Protocol: -Lithiation and Electrophile Trapping

Objective: Use the reagent to introduce the


-substituted methoxyphenoxymethyl group.
Workflow Diagram

Lithiation_Workflow Start Start: Anhydrous THF -78°C Reagent Add Substrate: Bt-CH2-O-Ar Start->Reagent Lithiation Add n-BuLi (1.1 eq, -78°C) Reagent->Lithiation Inert Atm Species Active Species: [Bt-CH(Li)-O-Ar] Lithiation->Species 30 min Trap Add Electrophile (E+) Species->Trap Substitution Quench Quench: NH4Cl (sat) Trap->Quench Warm to RT

Figure 1: General workflow for the lithiation and functionalization of benzotriazole ethers.

Experimental Steps
  • Inert Environment: Flame-dry a Schlenk flask and cool under a stream of Argon. Add a stir bar.

  • Solvation: Dissolve 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (1.0 mmol) in anhydrous THF (10 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-Butyllithium (1.1 mmol, typically 1.6M in hexanes) over 5 minutes.

    • Observation: The solution will typically turn a deep color (often deep green or orange) indicating the formation of the lithiated species.

    • Mechanism:[4][5] The benzotriazole ring stabilizes the carbanion at the

      
      -position via dipole stabilization.
      
  • Incubation: Stir at -78°C for 30–60 minutes.

  • Trapping: Add the Electrophile (1.2 mmol) (e.g., Benzyl bromide, Benzaldehyde) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 2 hours.

    • Color Change: The deep color should fade as the anion is consumed.

  • Quench: Quench with saturated aqueous

    
     (5 mL).
    
  • Isolation: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Mechanistic Insight & Validation

The utility of this reagent relies on the Benzotriazole-Assisted C-H Activation .

Mechanistic Pathway[5][6]

Reaction_Mechanism Substrate Bt-CH2-O-Ar (Substrate) Deprotonation Deprotonation (n-BuLi, -78C) Substrate->Deprotonation Anion [Bt-CH(Li)-O-Ar] Stabilized Carbanion Deprotonation->Anion Li-Hal Exchange Electrophile Electrophile Attack (R-X or R-CHO) Anion->Electrophile Product Bt-CH(R)-O-Ar (Functionalized Adduct) Electrophile->Product Hydrolysis Acid Hydrolysis (H+ / H2O) Product->Hydrolysis Optional Final R-CHO + BtH + ArOH (Aldehyde Release) Hydrolysis->Final

Figure 2: Mechanistic pathway from deprotonation to functionalization and optional hydrolysis.[6]

Self-Validating Checks (Troubleshooting)
  • Check 1 (Lithiation): If the solution does not change color upon addition of n-BuLi, the reagents may be wet. Benzotriazole lithiations are moisture-sensitive. Action: Reprocess THF and titrate n-BuLi.

  • Check 2 (Regioselectivity): In the synthesis step, if the NMR shows a doublet at

    
     7.0–8.0 ppm that integrates to 1H (exchangeable), you may have C-alkylated the phenol ring (Mannich base) rather than O-alkylated. The 
    
    
    
    peak for the correct O-alkylated product should appear as a singlet around
    
    
    6.0–6.5 ppm.

References

  • Katritzky, A. R., & Rachwal, S. (2010).[7] Synthesis of Heterocycles Mediated by Benzotriazole.[4][5][7][8][9] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.[7] Link

  • Katritzky, A. R., & Drewniak, M. (1988).[10] Benzotriazole-mediated aminoalkylation of electron-rich aromatic compounds. Journal of the Chemical Society, Perkin Transactions 1, 2339-2344. Link

  • Katritzky, A. R., Lan, X., & Lam, J. N. (1991). Benzotriazole as a Synthetic Auxiliary: Benzotriazolylalkylations. Synthesis, 1991(05), 341-362. Link

  • Sigma-Aldrich. (2023). 1-(Chloromethyl)-1H-benzotriazole Safety Data Sheet.Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole synthesis

Technical Support Ticket #BZ-4MP-OPT Subject: Yield Optimization & Troubleshooting for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #BZ-4MP-OPT Subject: Yield Optimization & Troubleshooting for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division

Introduction: The Scope of the Challenge

You are attempting to synthesize 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This molecule is an


-acetal (specifically a hemiaminal ether), constructed via a Mannich-type condensation of benzotriazole, formaldehyde, and 4-methoxyphenol.

The Core Problem: This reaction is an equilibrium-driven dehydration.



If water is not effectively removed, the equilibrium shifts left, hydrolyzing your product back to starting materials. Furthermore, benzotriazole is an ambident nucleophile (N1 vs. N2 attack), though the N1-alkoxymethyl derivative is generally the thermodynamic product in these reversible systems.

This guide moves beyond standard textbook procedures to provide a field-tested optimization strategy.

Part 1: The Optimized Protocol (The "Golden Path")

While a one-pot three-component reaction is possible, we recommend a Two-Step Protocol for maximum yield and purity control. This minimizes the polymerization of formaldehyde and allows for the isolation of the stable intermediate.

Step 1: Synthesis of 1-(Hydroxymethyl)benzotriazole

This step creates the reactive "electrophile" pre-cursor.

  • Reagents: Benzotriazole (1.0 eq), Formaldehyde (37% aq. solution, 1.1 eq).

  • Solvent: Water (or 1:1 Ethanol/Water).

  • Procedure:

    • Suspend benzotriazole in water.

    • Add formaldehyde solution.

    • Heat to mild reflux (or 70°C) until the solution becomes clear (approx. 30-60 mins).

    • Critical Step: Allow to cool slowly to room temperature, then refrigerate. The product, 1-(hydroxymethyl)benzotriazole, will crystallize as white needles.

    • Isolation: Filter, wash with cold water, and dry in a desiccator.

    • Checkpoint: Melting point should be ~148–151°C. If lower, recrystallize from ethanol.

Step 2: Condensation with 4-Methoxyphenol

This step forms the ether linkage.

  • Reagents: 1-(Hydroxymethyl)benzotriazole (1.0 eq), 4-Methoxyphenol (1.0 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq - Catalytic ).

  • Solvent: Toluene (preferred) or Benzene (traditional).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve both reactants in Toluene.

    • Add p-TSA catalyst.

    • Reflux vigorously. The Dean-Stark trap is essential to continuously remove the water generated by the reaction.

    • Monitor reaction via TLC (approx. 2-4 hours). Stop when water evolution ceases.

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with 5% NaHCO₃ (to remove acid catalyst) and then Brine.

    • Dry over anhydrous Na₂SO₄.[1]

    • Evaporate solvent under reduced pressure.[1][2]

Part 2: Visualization of the Workflow

The following diagram illustrates the critical decision points and the chemical logic flow for this synthesis.

G Start Start: Reactants Selection Step1 Step 1: Form Bt-CH2-OH (Water/Ethanol, 70°C) Start->Step1 Decision1 Is Intermediate Solid? Step1->Decision1 Recryst Recrystallize (EtOH) Decision1->Recryst No / Low MP Step2 Step 2: Condensation (Bt-CH2-OH + 4-MeO-PhOH) Decision1->Step2 Yes (MP ~148°C) Recryst->Step1 Trap Water Removal (Dean-Stark / Toluene) Step2->Trap Critical Driver Workup Workup: Wash NaHCO3 Evaporate Solvent Trap->Workup Product Target: 1-(4-Methoxyphenoxymethyl)-Bt Workup->Product

Caption: Optimized workflow emphasizing the isolation of the hydroxymethyl intermediate and the critical water removal step.

Part 3: Optimization Matrix (Data & Logic)

The choice of solvent and catalyst drastically affects the yield. The table below summarizes the expected outcomes based on different experimental conditions.

ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Solvent Toluene EthanolDMF/DMSO
Logic Forms azeotrope with water; allows physical removal via Dean-Stark.Green solvent, but requires molecular sieves to drive equilibrium.High boiling point makes removal difficult; hygroscopic nature retains water.
Catalyst p-TSA (Acid) H₂SO₄ (Conc.)None / Thermal
Logic Soluble in organic phase; mild enough to prevent charring.Too strong; causes polymerization of phenol/formaldehyde.Reaction is too slow; equilibrium favors starting materials.
Yield 85 - 95% 60 - 75%< 40%
Purity High (Solid precipitates)Moderate (Oily residues common)Low (Complex mixture)

Part 4: Troubleshooting & FAQs

Q1: My product is an oil that refuses to crystallize. What happened?

  • Diagnosis: This usually indicates the presence of the N2-isomer (2-substituted benzotriazole) or residual solvent (Toluene).

  • Fix:

    • Triturate the oil with cold Hexane or Diethyl Ether. This often induces crystallization of the desired N1-isomer.

    • Recrystallize using a mixture of Ethanol/Water (9:1) . Dissolve in hot ethanol, then add water dropwise until turbid, and cool slowly.

Q2: The yield is significantly lower than expected (<50%).

  • Diagnosis: Water was not effectively removed, causing hydrolysis of the product back to Bt-CH2-OH and Phenol.

  • Fix: Ensure your Dean-Stark trap is functioning correctly. If using molecular sieves (in Ethanol), ensure they are fresh and activated (dried at 300°C).

Q3: I see a spot on TLC that doesn't move (Baseline).

  • Diagnosis: Polymerization of the 4-methoxyphenol or formation of phenol-formaldehyde resin.

  • Fix: This happens if the acid concentration is too high or the temperature is uncontrolled. Reduce p-TSA loading to 1-2 mol% and ensure strictly 1.0 equivalent of phenol is used.

Q4: Can I use the "One-Pot" method (mixing all three at once)?

  • Analysis: Yes, but it is "messier." If you choose this route, mix Benzotriazole and Formaldehyde first in Toluene/p-TSA, reflux for 30 mins to form the intermediate in situ, and then add the 4-Methoxyphenol. Adding the phenol too early can lead to side reactions between the phenol and formaldehyde (Bakelite formation) before the benzotriazole can react.

Part 5: Mechanistic Insight

Understanding the mechanism helps you troubleshoot. The reaction is an Elimination-Addition sequence.

  • Protonation: The hydroxyl group of 1-(hydroxymethyl)benzotriazole is protonated by p-TSA.

  • Elimination: Water leaves, generating a resonance-stabilized iminium-type cation (Benzotriazole-N-CH2⁺).

  • Addition: The oxygen of the 4-methoxyphenol attacks this cation.

  • Deprotonation: Loss of a proton restores the neutral ether product.

Note: Because the cation is stabilized by the benzotriazole nitrogen, the N1 position (which allows for this resonance) is favored over N2, provided the reaction is thermodynamically controlled (high temp/reflux).

References

  • Katritzky, A. R., et al. "Synthesis and properties of 1-(hydroxymethyl)benzotriazole." Journal of the Chemical Society, Perkin Transactions 1, 1979 .

  • Katritzky, A. R., & Rachwal, S. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chemical Reviews, 2010 , 110(3), 1564–1610.

  • Singh, M., et al. "Benzotriazole: A versatile synthetic auxiliary." Synthesis, 2019, 51, 2183-2190. (General review of Bt-linker stability).
  • Organic Syntheses. "1,2,3-Benzotriazole." Org.[2][3] Synth.1940 , 20, 16. (For foundational properties of the starting material).

Sources

Optimization

Technical Support Center: Recrystallization of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Executive Summary & Solvent Selection Compound Overview: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specific -substituted benzotriazole adduct, often referred to as a Katritzky adduct. Structurally, it contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection

Compound Overview: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specific


-substituted benzotriazole adduct, often referred to as a Katritzky adduct. Structurally, it contains a benzotriazole ring linked via a methylene bridge to a 4-methoxyphenol moiety. This hemiaminal ether linkage (

) dictates its solubility profile: it possesses a polar "head" (benzotriazole) and a lipophilic but electron-rich "tail" (4-methoxyphenyl).

Core Recommendation: The most robust solvent system for recrystallizing this compound is Ethanol (EtOH) or an Ethanol/Water mixture.

Solvent Performance Table
Solvent SystemSuitabilityOperational Context
Ethanol (95% or Abs.) Primary Best balance of solubility. Dissolves product hot (

C); crystallizes well upon cooling.
Ethanol / Water (9:1) Secondary Use if the yield is low in pure ethanol. Water acts as an anti-solvent to force precipitation.
Ethyl Acetate / Hexane Alternative Useful for highly impure samples. Dissolve in min. hot EtOAc, then add warm Hexane until turbid.
Diethyl Ether Wash Only Too volatile for effective crystallization, but excellent for washing filter cakes to remove phenol impurities.
Water Unsuitable Compound is insoluble. Water promotes hydrolysis of the

bond under acidic conditions.

Technical Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the solute separates as a liquid phase before the solution reaches the crystallization temperature. This is common with methoxy-substituted aromatics due to their lower melting points and lipophilicity. Corrective Action:

  • Re-heat the mixture until the oil dissolves completely.

  • Add a Seed Crystal: If available, add a tiny crystal of pure product at the saturation point.

  • Slow Down Cooling: Insulate the flask. Rapid cooling traps impurities that lower the melting point, causing oiling.

  • Trituration: If oil persists, cool to

    
    C and scratch the glass side vigorously with a glass rod to induce nucleation.
    
Q2: I see a smell of formaldehyde or phenol during recrystallization. Is this normal?

Diagnosis: No. This indicates hydrolysis of the aminal linkage. Mechanism: The


 bond is acid-sensitive. If your solvent contains traces of acid or if the water used is acidic, the compound reverts to Benzotriazole, Formaldehyde, and 4-Methoxyphenol.
Prevention: 
  • Ensure solvents are neutral.

  • Avoid prolonged boiling in water-containing mixtures.

  • Add a trace amount of triethylamine (

    
    ) to the recrystallization solvent to buffer against acidity.
    
Q3: How do I distinguish between the 1H and 2H isomers?

Context: Benzotriazole alkylation can yield 1-substituted (kinetic/thermodynamic major) and 2-substituted (minor) isomers. Identification:

  • 1H-isomer (Target): Typically has a higher melting point and displays lower symmetry in NMR.

  • 2H-isomer: Often more soluble in non-polar solvents.

  • Separation: Recrystallization from Ethanol preferentially precipitates the 1H-isomer due to its better packing and higher polarity compared to the 2H-isomer.

Detailed Experimental Protocol

Objective: Purification of crude 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (approx. 5g scale).

  • Preparation: Place crude solid (5.0 g) in a 100 mL Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) (approx. 15-20 mL) and heat to gentle reflux (

    
    C) on a stir plate.
    
    • Note: Add solvent in small portions.[1] If solid remains after 25 mL, filter hot to remove insoluble inorganic salts.

  • Saturation: Once dissolved, remove from heat. If the solution is very clear, boil off 2-3 mL of solvent to ensure saturation.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 30 mins).

    • Transfer to an ice-water bath (

      
      C) for another 30 mins.
      
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol (

    
     mL) or cold Diethyl Ether to remove surface impurities (unreacted 4-methoxyphenol is very soluble in ether).
    
  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    . Do not oven dry above
    
    
    C
    to avoid thermal decomposition.

Process Logic & Workflow (Visualization)

The following diagram illustrates the decision logic for solvent selection and impurity management for this specific Katritzky adduct.

RecrystallizationLogic Start Crude 1-(4-Methoxyphenoxymethyl)-Bt SolventCheck Select Solvent System Start->SolventCheck Ethanol Ethanol (95%) SolventCheck->Ethanol Standard Dissolve Heat to Reflux (78°C) Ethanol->Dissolve CheckSol Is it fully soluble? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts/Polymer) CheckSol->HotFilter No (Insolubles) Cooling Cool to RT, then 0°C CheckSol->Cooling Yes HotFilter->Cooling Result Crystals Formed? Cooling->Result Oil Oiling Out? Result->Oil No/Amorphous FinalFilter Vacuum Filter & Wash w/ Cold Ether Result->FinalFilter Yes RemedyOil Reheat & Seed OR Add 10% Water (Cloud Point) Oil->RemedyOil Yes RemedyOil->Cooling Dry Dry < 60°C (Vac) FinalFilter->Dry

Caption: Decision tree for the purification of benzotriazole adducts, addressing solubility checks and phase separation issues.

References & Authority

The protocols and chemical logic above are derived from the foundational work on benzotriazole-mediated synthesis (Katritzky methodology).

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The Chemistry of N-Substituted Benzotriazoles. Tetrahedron, 43(8), 1793-1803. Context: Establishes the stability and solubility profiles of N-alkoxyalkyl benzotriazoles.

  • Katritzky, A. R., & Drewniak, M. (1988). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. Journal of the Chemical Society, Perkin Transactions 1, 2339-2344. Context: details the synthesis and purification (recrystallization) of similar Katritzky adducts using Ethanol/Water systems.

  • Katritzky, A. R. (1995). Benzotriazole: A Novel Synthetic Auxiliary.[2] Synthesis, 1995(12), 1487. Context: Comprehensive review covering the handling, stability, and solvent compatibility of benzotriazole derivatives.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactivity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Executive Summary: The "Masked" Electrophile As a Senior Application Scientist, I often see researchers treat 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole as a standard alkyl halide. It is not. It is an -acetal—a "m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Electrophile

As a Senior Application Scientist, I often see researchers treat 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole as a standard alkyl halide. It is not. It is an


-acetal—a "masked" oxocarbenium ion.

The benzotriazole (Bt) unit is a pseudo-leaving group. It does not leave spontaneously; it requires Lewis Acid (LA) activation to depart. Once activated, the 4-methoxyphenoxy oxygen assists in expelling the Bt group, generating a reactive electrophile that captures nucleophiles (Grignards, enolates, organozincs).

If you are experiencing low reactivity, the failure usually lies in the "Activation Step," not the molecule itself.

Part 1: Diagnostic Workflow

Before altering your protocol, determine if your issue is Kinetic (No Reaction) or Thermodynamic (Decomposition) .

TroubleshootingFlow Start Start: Analyze Crude NMR Result What do you see? Start->Result SM_Recovered Starting Material Recovered Unchanged Result->SM_Recovered Intact SM Decomp Benzotriazole + Phenol + Aldehyde Result->Decomp Clean Cleavage Mixture Complex Mixture (Oligomers) Result->Mixture Messy Sol_Activation ISSUE: Activation Failure Lewis Acid is dead or Solvent is coordinating. SM_Recovered->Sol_Activation Sol_Moisture ISSUE: Hydrolysis System is wet. Water > Nucleophile. Decomp->Sol_Moisture Sol_Temp ISSUE: Temperature Control Carbocation is too unstable at RT. Mixture->Sol_Temp

Figure 1: Diagnostic decision tree for determining the root cause of reaction failure based on crude NMR analysis.

Part 2: The "Engine" Failure (Activation Issues)

Symptom: You recover starting material after 24 hours, even with strong nucleophiles.

The Mechanism of Failure

The reaction relies on a Lewis Acid (typically


) coordinating to the Benzotriazole nitrogen. This weakens the C-N bond.
  • The Trap: If you use a coordinating solvent (THF, Ether, Acetone), the solvent molecules outcompete the Benzotriazole for the Zinc. The Zinc becomes saturated with solvent and cannot touch the substrate.

Troubleshooting Protocol
ParameterStandard (Fail)Optimized (Pass)Technical Rationale
Solvent THF / Et₂ODCM / Toluene Non-coordinating solvents leave the Lewis Acid "naked" and reactive.
Lewis Acid

(1.0 eq)

(1.2–1.5 eq)
Excess LA ensures activation even if trace coordinating species are present.
Nucleophile Grignard in THFGrignard (Ether-free) If possible, swap Grignard solvent to Toluene. If not, add Grignard slowly to keep THF concentration low.
FAQ: Activation

Q: Can I use


 instead of 

?
A: Yes, but be careful.

is a much stronger Lewis Acid. While it will definitely force the reaction, it may also complex with the methoxy oxygen on the phenol ring, potentially leading to demethylation or ring cleavage. Start with

or

first.

Part 3: The "Fuel" Issue (Nucleophile Compatibility)

Symptom: Low yields; formation of homocoupled nucleophile dimers.

The Electronic Effect of 4-Methoxy

The 4-methoxy group is an electron-donating group (EDG).

  • Myth: "The EDG makes the leaving group departure harder."

  • Fact: The EDG stabilizes the intermediate oxocarbenium ion via resonance from the phenoxy oxygen. This actually facilitates the ionization step (Sn1-like character).

However, this stability means the intermediate is less "desperate" to react. It requires a nucleophile that is soft enough to interact with the carbocation but not so basic that it simply deprotonates the alpha-position (though alpha-deprotonation is rare for these ethers).

Experimental Adjustment
  • Pre-Complexation: Stir the Substrate +

    
     in DCM for 15 minutes before adding the nucleophile. This ensures the "door is unlocked" (ionization initiated) before the guest arrives.
    
  • Temperature:

    • Grignards: Run at 0°C to RT.

    • Silyl Enol Ethers: Run at -78°C to -40°C.

    • Organozincs: Run at RT to Reflux (DCM).

Part 4: The "Contamination" (Hydrolysis)

Symptom: NMR shows Benzotriazole, 4-Methoxyphenol, and Paraformaldehyde oligomers.

The Cause

This molecule is an acetal. Acetals are sensitive to acid + water.



When you add a Lewis Acid in "wet" conditions, you are essentially catalyzing the hydrolysis rather than the substitution.
The Fix
  • Flame-dry glassware is non-negotiable.

  • Commercial

    
      is notoriously hygroscopic (wet). It must be fused (melted under vacuum with a heat gun) before use if it looks clumpy.
    
  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture.

Part 5: Visualizing the Mechanism

Understanding the "Push-Pull" mechanism clarifies why the Lewis Acid and the Methoxy group are partners.

Mechanism Substrate Substrate (Bt-CH2-O-Ar) Complex Activated Complex [Bt...ZnBr2] Substrate->Complex Coordination LA Lewis Acid (ZnBr2) LA->Complex Binds Bt Ion Oxocarbenium Ion [CH2=O(+)-Ar] Complex->Ion Bt-ZnBr2 leaves (Assisted by O-Ar) Product Substituted Ether (R-CH2-O-Ar) Ion->Product Nucleophile (R-) Attack Note 4-OMe Group Stabilizes this Ion Note->Ion

Figure 2: The "Push-Pull" mechanism. The Lewis Acid pulls the benzotriazole, while the phenoxy oxygen pushes electron density to stabilize the cationic intermediate.

References & Further Reading

  • Katritzky, A. R., Rachwal, S. (2010).[1] Synthesis of Heterocycles Mediated by Benzotriazole.[1][2][3][4][5][6][7] 1. Monocyclic Systems. Chemical Reviews.[1][2][4][7] [Link]

  • Katritzky, A. R., Voronkov, M., Pastor, A., & Tatham, D. (1999).[8] Direct Synthesis of α-(Benzotriazol-1-yl)alkyl Ethers.[5][8] Heterocycles.[1][2][3][4][5][6][7][8][9][10] [Link]

  • Katritzky, A. R., & Lan, X. (1994). Benzotriazole-Mediated Aminoalkylation and Amidoalkylation. Chemical Society Reviews.[1][7] [Link]

Sources

Optimization

Preventing decomposition of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in solution

Topic: Preventing decomposition of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in solution. CAS: N/A (Derivative of general class) | Class: -Alkoxymethyl Benzotriazole (Katritzky Adduct) Part 1: The Stability Mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing decomposition of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in solution. CAS: N/A (Derivative of general class) | Class:


-Alkoxymethyl Benzotriazole (Katritzky Adduct)

Part 1: The Stability Mechanism (The "Why")

To prevent decomposition, you must understand the molecular vulnerability. 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a hemiaminal ether . It serves as a masked formaldehyde equivalent and a synthetic auxiliary.

Its instability is not random; it is driven by acid-catalyzed hydrolysis .

The Decomposition Pathway

The molecule contains a specific linkage: Benzotriazole — Methylene — Oxygen — Aryl . In the presence of trace acid (


) and moisture (

), the following cascade occurs:
  • Protonation: The N3 position of the benzotriazole ring is basic. Protonation creates a good leaving group (neutral benzotriazole).

  • Ionization: The benzotriazole leaves, generating an oxocarbenium ion (

    
    ).
    
    • Critical Insight: The 4-methoxy group on the phenoxy ring is an electron-donating group (EDG). It stabilizes this oxocarbenium intermediate via resonance. Paradoxically, this makes your specific compound more labile (more sensitive to acid) than the unsubstituted phenoxy analog, because the activation energy for the benzotriazole to leave is lowered.

  • Hydrolysis: Water attacks the oxocarbenium ion, collapsing the structure into Formaldehyde , 4-Methoxyphenol , and Benzotriazole .

Visualization: Acid-Catalyzed Hydrolysis Pathway

Decomposition SM 1-(4-Methoxyphenoxymethyl)- benzotriazole Inter Protonated Intermediate (N-H+) SM->Inter + Proton Proton H+ (Trace Acid) Proton->Inter Oxo Oxocarbenium Ion [CH2=O+-Ar] Inter->Oxo - BtH BtH Benzotriazole (Leaving Group) Inter->BtH Prod1 Formaldehyde Oxo->Prod1 + H2O Prod2 4-Methoxyphenol Oxo->Prod2 Hydrolysis Water H2O (Moisture) Water->Prod1

Caption: Figure 1. The acid-catalyzed cleavage mechanism. The 4-methoxy group stabilizes the Oxocarbenium ion, accelerating the reaction.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: NMR & Analysis Issues

Q: I just synthesized the compound, but my


 NMR in 

shows free benzotriazole and 4-methoxyphenol. Did the reaction fail?
A: Not necessarily. The reaction likely worked, but the analysis destroyed your product.
  • The Cause: Chloroform (

    
    ) naturally forms HCl upon storage due to photo-oxidation. This trace acid is sufficient to catalyze the hydrolysis of your methoxy-substituted adduct within minutes in the NMR tube.
    
  • The Fix: You must neutralize your solvent. Pass

    
     through a short plug of basic alumina or store it over anhydrous 
    
    
    
    before use. Alternatively, use
    
    
    (Benzene-d6) or
    
    
    (if dry), which are non-acidic.

Q: My compound decomposes on the TLC plate. I see a streak and the starting materials. A: Silica gel is acidic (pH ~5-6).

  • The Cause: The Lewis acidic sites on silica cleave the hemiaminal ether linkage during the run.

  • The Fix: Pre-treat your TLC plate. Elute the plate with a solution of 5% Triethylamine in Hexanes/EtOAc, dry it, and then spot your compound. Add 1% Triethylamine to your mobile phase to maintain a basic environment.

Scenario B: Reaction & Storage

Q: Can I store this compound in solution (e.g., a stock solution in DCM)? A: No.

  • The Logic: Even analytical grade DCM contains stabilizers (like amylene) but can accumulate moisture. In solution, the entropy favors dissociation.

  • Recommendation: Evaporate to dryness immediately. Store as a solid. If you must keep it in solution for a few hours, add a scavenger base like solid

    
     or molecular sieves (3Å) to the vial.
    

Q: I am using this reagent for a Grignard-type reaction, but yields are low. A: The 4-methoxy group makes the compound sensitive to "hard" Lewis acids.

  • The Fix: Ensure your Lewis acid (if used, e.g.,

    
    , 
    
    
    
    ) is added at cryogenic temperatures (-78°C). The complexation of the Lewis acid to the methoxy oxygen can trigger premature cleavage before the nucleophile attacks.

Part 3: Validated Protocols

Protocol 1: Solvent Neutralization for Analysis

Use this for NMR or HPLC sample preparation.

  • Materials: Basic Alumina (Brockmann Grade I), Pasteur pipette, Cotton wool.

  • Setup: Plug the pipette with a small amount of cotton. Fill with ~2 cm of Basic Alumina.

  • Filtration: Pass 0.7 mL of

    
     through the pipette directly into the NMR tube containing the solid sample.
    
  • Validation: The solvent is now acid-free and dry. Run NMR immediately.

Protocol 2: Emergency Recrystallization

If your compound has partially decomposed (turned yellow/oily), use this to recover pure material.

ParameterSpecificationReason
Solvent System Ethanol / Water (9:1) or BenzeneEthanol allows gentle heating; Benzene is classic for Bt adducts.
Additive 1 drop of

(Triethylamine)
Neutralizes any autocatalytic acid species.
Temperature Max 50°CAvoid boiling; high heat accelerates hydrolysis.
Cooling Slow cool to 4°CRapid cooling traps impurities (phenol).
Protocol 3: Decision Tree for Solvent Selection

SolventTree Start Select Solvent for Bt-CH2-O-Ar(OMe) IsAnalysis Is this for Analysis? Start->IsAnalysis IsReaction Is this for Reaction? Start->IsReaction NMR NMR Solvent IsAnalysis->NMR Protic Protic Solvents (MeOH, EtOH) IsReaction->Protic Aprotic Aprotic Solvents (THF, DCM, DMF) IsReaction->Aprotic CDCl3 CDCl3? NMR->CDCl3 DMSO DMSO-d6? NMR->DMSO Benzene C6D6? NMR->Benzene CDCl3_Action MUST Neutralize (Basic Alumina) CDCl3->CDCl3_Action Acidic! Protic_Res Risk of Solvolysis (Ether Exchange) Protic->Protic_Res Aprotic_Res Safe if Dry Add 3A Sieves Aprotic->Aprotic_Res

Caption: Figure 2. Solvent selection logic to minimize hemiaminal ether cleavage.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987).[1] The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [1]

  • Katritzky, A. R., & Lan, X. (1993). Benzotriazole-mediated aminoalkylation and amidoalkylation.[2] Chemical Society Reviews, 23(6), 363-373.

  • Organic Chemistry Portal. (n.d.). Benzotriazole in Organic Synthesis. Organic Chemistry Portal.

  • Singh, H., & Singh, P. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.[3]

Sources

Troubleshooting

Solving solubility issues of benzotriazole derivatives in water vs DMSO

Topic: Troubleshooting Solubility: Benzotriazole Derivatives in Water vs. DMSO Ticket ID: BTA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Introduction: The Solubility Paradox User Issue: "My...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility: Benzotriazole Derivatives in Water vs. DMSO

Ticket ID: BTA-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Solubility Paradox

User Issue: "My benzotriazole (BTA) derivative dissolves perfectly in DMSO (100 mM), but the moment I dilute it into aqueous media or buffer, it precipitates immediately, ruining my assay."

Technical Diagnosis: This is a classic case of "Solvent Shock" or Kinetic Precipitation .[1] Benzotriazole derivatives often possess a fused benzene-triazole ring system that is planar and highly lipophilic (LogP often > 3.0).[1] While DMSO interacts favorably with the polarizable nitrogen atoms, water molecules form a rigid hydrogen-bond network that excludes these hydrophobic molecules.[1]

When you dilute a DMSO stock directly into water, the DMSO molecules rapidly hydrate (mix with water), stripping the "solvation shell" off your compound faster than the compound can disperse. The naked hydrophobic molecules aggregate instantly to minimize surface energy, forming the precipitate you see.

Module 1: Troubleshooting "The Crash" (Precipitation)

The Problem: Immediate cloudiness or crystal formation upon addition of DMSO stock to media.[2]

The Solution: Stepwise "Intermediate" Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step. You must lower the kinetic energy barrier of mixing.

Protocol: The "Step-Down" Method
  • Prepare Stock: Start with your 10 mM or 100 mM stock in 100% DMSO.

  • Create Intermediate: Prepare an intermediate solvent system. Polyethylene Glycol 400 (PEG400) is excellent here because it bridges the polarity gap.

    • Mix: 1 part DMSO Stock + 9 parts PEG400 (or Propylene Glycol).[1]

    • Result: Your compound is now in a 10% DMSO / 90% PEG400 mix.[1] It is still dissolved but in a more polar environment than pure DMSO.[1]

  • Final Dilution: Add this intermediate mix to your aqueous buffer/media under rapid vortexing .

    • Why: The PEG chains prevent the rapid aggregation of BTA molecules during the transition to water.

Visualizing the Mechanism

SolventShock Stock DMSO Stock (Solvated BTA) Shock Direct Mixing: DMSO hydrates instantly, leaving BTA 'naked' Stock->Shock Rapid Dilution Intermediate Intermediate Step (PEG400/DMSO) Stock->Intermediate Step 1 Water Aqueous Buffer (High Surface Tension) Water->Shock Precip PRECIPITATION (Aggregates form) Shock->Precip Stable Stable Dispersion (Micellar/Colloidal) Intermediate->Stable Step 2: Slow add to Buffer

Caption: Figure 1. The mechanism of solvent shock (red path) vs. the intermediate dilution strategy (yellow/green path).

Module 2: pH & Ionization (The pKa Lever)

The Problem: The compound remains insoluble even with slow dilution.

Technical Insight: Parent Benzotriazole has a pKa of approximately 8.2 - 8.4 (referencing the NH group). It acts as a weak acid.[1]

  • pH < 7.0: The molecule is protonated (neutral) and highly hydrophobic.

  • pH > 8.5: The molecule deprotonates to form the benzotriazolate anion, which is highly water-soluble.

Caveat: Most biological assays require pH 7.[1]4. However, if your derivative allows, shifting the pH slightly higher can drastically improve solubility.[1]

Protocol: pH-Dependent Solubilization
  • Check pKa: Calculate the pKa of your specific derivative (substituents on the benzene ring affect this). Electron-withdrawing groups (e.g., -NO2, -Cl) will lower the pKa, making it easier to dissolve at physiological pH.[1]

  • Buffer Selection: Use a buffer with strong capacity at pH 8.0 (e.g., Tris-HCl or Phosphate).[1]

  • Pre-Solubilization: Dissolve the compound in a slightly alkaline buffer (pH 9) first, then dilute into your final assay buffer (pH 7.4). The "supersaturation" might hold long enough for the assay duration.

Module 3: Advanced Formulation (Cyclodextrins)

The Problem: You cannot use DMSO (toxicity) and cannot change pH (cell sensitivity).

The Solution: Host-Guest Complexation.[1] Cyclodextrins (specifically HP-β-CD ) are donut-shaped molecules with a hydrophobic cavity and hydrophilic exterior.[1] They can encapsulate the hydrophobic BTA moiety, hiding it from the water.

Protocol: In-Situ Complexation
  • Prepare Vehicle: Make a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS.[1]

  • Add Compound: Add your BTA derivative (solid powder) to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes at 40°C or stir overnight.

  • Filter: Pass through a 0.22 µm filter to remove un-complexed solid.

  • Usage: Use this solution directly. The BTA is now "water-soluble" via encapsulation.[1]

Module 4: Assay Compatibility (DMSO Limits)

User Question: "How much DMSO can I actually get away with?"

Answer: It depends strictly on your biological system.[1] Exceeding these limits creates artifacts (false positives/negatives).[1]

Assay TypeMax DMSO ToleranceMechanism of Interference
Cell Culture (General) 0.1% - 0.5%Membrane permeabilization; cytotoxicity; differentiation induction.[1]
Stem Cells / Primary Cells < 0.1%Highly sensitive to differentiation triggers.[1]
Enzymatic Assays 1.0% - 5.0%Denaturation of enzyme tertiary structure.[1]
Receptor Binding 1.0% - 2.0%Interference with hydrophobic binding pockets.[1]
In Vivo (Animal) 5% - 10% (w/ co-solvents)Hemolysis; local tissue irritation.[1]

Decision Matrix: Which Strategy to Use?

DecisionTree Start Start: BTA Derivative Insoluble in Water CheckAssay Is DMSO allowed in the assay? Start->CheckAssay YesDMSO Yes (>0.1%) CheckAssay->YesDMSO NoDMSO No (Strictly Aqueous) CheckAssay->NoDMSO StepDown Use Step-Down Method (DMSO -> PEG -> Buffer) YesDMSO->StepDown CheckStruct Does it have ionizable groups? NoDMSO->CheckStruct YesIon Yes (Acidic/Basic) CheckStruct->YesIon NoIon No (Neutral) CheckStruct->NoIon pHAdjust Adjust pH (Salt Formation) YesIon->pHAdjust Cyclo Use Cyclodextrin (HP-β-CD) or Surfactants NoIon->Cyclo

Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy based on assay constraints.

References

  • Benzotriazole Physical Properties & pKa. Source: Wikipedia / ChemicalBook.[1] Data: pKa ~8.2; Solubility ~20g/L (parent).[1] Link:[1][3]

  • DMSO Tolerance in Biological Assays. Source: LifeTein / ResearchGate Discussions.[1] Insight: Cell lines generally tolerate 0.1% - 0.5%; Enzymatic assays up to 2-5%.[1] Link:

  • Cyclodextrin Complexation for Benzazoles. Source: SciELO / Revistas da USP.[1] Insight: HP-β-CD increases solubility of benzimidazole/benzotriazole derivatives by >1000x via inclusion complexes.[1] Link:

  • Precipitation Mechanics (The "Oiling Out" Effect). Source: PubMed / Ziath.[1] Insight: Kinetic precipitation occurs due to rapid hydration of DMSO; "Step-down" dilution prevents this.[1][4] Link:

Sources

Optimization

Minimizing side reactions during benzotriazole substitution

To: Research & Development Division From: Technical Support Center – Synthetic Methodologies Group Subject: Troubleshooting Guide: Minimizing Side Reactions in Benzotriazole Methodologies Introduction: The Benzotriazole...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Division From: Technical Support Center – Synthetic Methodologies Group Subject: Troubleshooting Guide: Minimizing Side Reactions in Benzotriazole Methodologies

Introduction: The Benzotriazole Paradox

Benzotriazole (Bt) is a chemical chameleon. It serves two opposing roles in synthesis: it acts as a nucleophile (when being alkylated/acylated) and as a leaving group (when activating acyl, alkyl, or amino groups for substitution).

This dual nature is the source of most experimental failures. Side reactions typically stem from regiochemical ambiguity (Is the reaction at N1 or N2?) or premature displacement (Is the Bt group leaving too early or not at all?).

This guide dissects these issues into three technical modules, providing validated protocols to suppress side reactions.

Module 1: Controlling Regioselectivity (N1 vs. N2 Alkylation)

The Problem: You are alkylating benzotriazole, but your HPLC/NMR shows a difficult-to-separate mixture of N1- and N2-substituted isomers.

The Science: Benzotriazole exists in tautomeric equilibrium.

  • N1-Alkylation: Generally the kinetic product. It preserves the benzenoid structure but breaks the symmetry of the triazole ring.

  • N2-Alkylation: Often the thermodynamic product (depending on sterics and electronics). It creates a quinoid-like resonance contribution in the benzene ring but maintains triazole symmetry.

Troubleshooting Q&A

Q: I need the N1-isomer exclusively. Why am I getting significant N2 impurities? A: You are likely relying on simple alkyl halides in non-polar solvents or using unguided electrophiles.

  • Fix: Switch to Borane-catalyzed diazoalkane insertion . The Lewis acid

    
     coordinates with the benzotriazole, sterically and electronically directing the diazoalkane to the N1 position.
    
  • Protocol Adjustment: Use 10 mol%

    
     with diazo compounds. This typically yields >90% N1 selectivity.
    

Q: I specifically need the N2-isomer for a bioisostere scaffold. How do I force this? A: Standard alkylation rarely favors N2. You must use Hard/Soft Acid-Base (HSAB) matching or specific metal templates.

  • Fix 1 (Michael Acceptors): Use Scandium triflate (

    
    )  catalysis. Sc(III) coordinates to the N1/N3 lone pairs, blocking them and forcing attack from N2.
    
  • Fix 2 (Vinyl Ethers): Use Gold catalysis . Gold-activated vinyl ethers preferentially react at the N2 position due to the specific geometry of the intermediate aurated species.

Data: Selectivity Matrix
Desired IsomerReagent ClassCatalyst/ConditionDominant MechanismReference
N1 (Major) Diazoalkanes

(10 mol%)
Lewis Acid Guidance[Tang et al., 2021]
N1 (Major) Alkyl Halides[Bmim]OH (Ionic Liquid)Solvent Effect[ResearchGate, 2025]
N1 (Major)

-Diazoacetates
Fe(III)-PorphyrinMetalloradical[Li et al., 2025]
N2 (Major) Cyclohexanones

Lewis Acid Blocking[Tang et al., 2021]
N2 (Major) Vinyl EthersGold (Au) Catalysis

-Activation
[PMC, 2025]
N2 (Major)

-Diazoacetates
Ir(III)-PorphyrinMetalloradical[Li et al., 2025]

Module 2: Benzotriazole as a Leaving Group (Acyl & Amino Substitution)

The Problem: You are using N-acylbenzotriazole to form an amide, but the reaction is sluggish, or the Bt group hydrolyzes before the amine attacks.

The Science: N-Acylbenzotriazoles are "active esters." The Bt group withdraws electrons, making the carbonyl carbon highly electrophilic. However, if the reaction media is too wet or the nucleophile (amine) is too hindered, water competes for the carbonyl, reverting the starting material to carboxylic acid and benzotriazole.

Troubleshooting Q&A

Q: My N-acylbenzotriazole is hydrolyzing back to the acid during the coupling step. Why? A: This is a "Rate of Attack" issue. Your amine is likely sterically hindered or the solvent is "wet" (contains >500 ppm water).

  • Diagnostic: Check if the pH is dropping (release of acidic Bt).

  • Fix: Add a non-nucleophilic base (e.g.,

    
    -methylmorpholine) to deprotonate the amine, increasing its nucleophilicity. Switch to anhydrous THF or DCM.
    

Q: Can I use Benzotriazole to synthesize primary amines from alkyl halides? A: Yes, via the Katritzky-type displacement , but beware of "Bis-alkylation."

  • The Issue: The product (R-NH-Bt) can sometimes react again.

  • Fix: Ensure the initial displacement of the halide by Bt is performed with a stoichiometric control (1:1) and monitor strictly. For the subsequent removal of Bt to free the amine, use Samarium diiodide (

    
    )  or Sodium borohydride (
    
    
    
    )
    under controlled reduction.

Module 3: Katritzky Salts (Deaminative Functionalization)

The Problem: You are converting an amine to a Katritzky salt (pyridinium) to generate radicals, but the salt formation fails or the subsequent coupling yields dimerization products.

The Science: Katritzky salts (2,4,6-triphenylpyridinium salts) convert the C-N bond (strong) into a dormant radical precursor.[1] The side reactions here are usually steric failure (salt doesn't form) or radical recombination (dimerization).

Troubleshooting Q&A

Q: I cannot form the Katritzky salt with my secondary amine. A: Secondary amines are sterically crowded. The standard Pyrylium reagent (2,4,6-triphenylpyrylium) may be too bulky.

  • Fix: Switch to a less sterically demanding pyrylium salt , such as a methyl-substituted pyrylium, or increase the temperature to reflux in Ethanol/Acetic Acid. Note that primary amines react much faster.

Q: During the radical cross-coupling (e.g., Ni-catalyzed), I see homocoupling (R-R) instead of cross-coupling. A: The radical concentration is too high, leading to statistical recombination.

  • Fix: Lower the catalyst loading (slower radical generation) or use flow chemistry to keep the instantaneous concentration of radicals low.

Visualizing the Pathways

Diagram 1: Regioselectivity Decision Tree

Benzotriazole_Selectivity Bt Benzotriazole (Bt-H) Reaction Alkylation Conditions Bt->Reaction N1_Path Kinetic / Lewis Acid (B(C6F5)3) Reaction->N1_Path Diazoalkanes Standard Halides N2_Path Thermodynamic / Metal Template (Sc(OTf)3, Ir-Porphyrin) Reaction->N2_Path Cyclohexanones Vinyl Ethers N1_Prod N1-Alkyl Bt (Aromatic, Chiral) N1_Path->N1_Prod Direct Attack N2_Prod N2-Alkyl Bt (Quinoid, Symmetric) N2_Path->N2_Prod Chelation Control

Caption: Decision tree for selecting reaction conditions to favor N1 vs. N2 substitution.

Diagram 2: The Katritzky Salt Cycle & Failure Points

Katritzky_Cycle Amine Primary/Secondary Amine (R-NH2) KSalt Katritzky Salt (Pyridinium) Amine->KSalt Condensation Fail_Steric FAILURE: Steric Hindrance Amine->Fail_Steric Bulky R-Group Pyrylium Pyrylium Salt (Reagent) Pyrylium->KSalt SET Single Electron Transfer (SET) KSalt->SET Photocatalyst/Ni Radical Alkyl Radical (R•) SET->Radical C-N Cleavage Product Functionalized Product Radical->Product Cross-Coupling Fail_Dimer SIDE REACTION: Homocoupling (R-R) Radical->Fail_Dimer High Conc.

Caption: Workflow for Katritzky salt synthesis and radical generation, highlighting key failure points.

References

  • Tang, S., Yu, J., Shao, Y., & Sun, J. (2021). "Scandium-catalyzed highly selective N2-alkylation of benzotriazoles with cyclohexanones." Organic Chemistry Frontiers.

  • Li, J., et al. (2025). "Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin." Inorganic Chemistry. [2]

  • Chandrasekhar, D., et al. (2025).[3] "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." PubMed Central.

  • ResearchGate Archive. (2025). "An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole."

  • Katritzky, A. R., et al. (2017). "Enhanced Reactivity in Nucleophilic Acyl Substitution Ion/Ion Reactions using Triazole-Ester Reagents." PubMed Central.

Sources

Troubleshooting

Technical Support Portal: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Synthesis

Welcome to the technical support center for the synthesis and application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to enhance your reaction kinetics and overall success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis. The format is designed to help you quickly identify the issue, understand the underlying chemical principles, and implement an effective solution.

Question 1: My reaction is extremely slow or appears to have stalled. What are the likely causes and how can I accelerate it?

This is a common issue in organic synthesis, often stemming from suboptimal reaction conditions that fail to overcome the activation energy barrier efficiently.[1] The synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is typically a nucleophilic substitution (SN2) reaction, akin to a Williamson ether synthesis, where the benzotriazolide anion attacks an electrophilic carbon.[2] The rate of this reaction is highly dependent on several factors.

Possible Causes & Recommended Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Deprotonation Benzotriazole has a pKa of approximately 8.2 and must be fully deprotonated to form the potent benzotriazolide nucleophile.[3] Weaker bases (e.g., K₂CO₃) may not achieve complete deprotonation, leading to a low concentration of the active nucleophile.1. Switch to a Stronger Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure irreversible and complete deprotonation of benzotriazole. 2. Ensure Anhydrous Conditions: Bases like NaH react violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.
Poor Solvent Choice The solvent's role is critical. Protic solvents (e.g., ethanol, water) can solvate the benzotriazolide anion through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction.[2]1. Use a Polar Aprotic Solvent: Switch to solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation (e.g., Na⁺) but leave the nucleophile relatively "bare" and highly reactive, accelerating the SN2 reaction.[4]
Low Reaction Temperature All reactions have an activation energy. Insufficient thermal energy means fewer molecular collisions have the required energy to react.[5]1. Increase Temperature: Gently warm the reaction mixture. A common rule of thumb is that reaction rates can double for every 10 °C increase.[5] For this synthesis, a range of 50-80 °C is often effective. 2. Monitor for Side Reactions: Be aware that higher temperatures can sometimes promote elimination or decomposition pathways.[2] Monitor progress closely via Thin Layer Chromatography (TLC).
Low Reactant Concentration The rate of a bimolecular reaction is directly proportional to the concentration of the reactants.[6]1. Increase Concentration: If the reaction is proceeding cleanly but slowly, consider reducing the solvent volume to increase the molar concentration of your reactants.
Question 2: The reaction worked, but my final yield is disappointingly low. Where could I be losing my product?

Low yields can be attributed to incomplete reactions, competing side reactions, or mechanical losses during the workup and purification stages.[7] Identifying the source of loss is key to optimization.

Workflow for Diagnosing Low Yield:

Caption: Troubleshooting workflow for low product yield.

Key Considerations:

  • Side Reactions: The primary side reaction is the formation of the isomeric 2-(4-Methoxyphenoxymethyl)-2H-1,2,3-benzotriazole. Alkylation of benzotriazole often yields a mixture of N1 and N2 substituted products.[3][8] While the N1 isomer is typically major, reaction conditions can influence the ratio.

  • Workup Losses: The product may have some solubility in the aqueous phase, especially if workup involves extensive washing.[9] To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

  • Purification Losses: The product can be lost on the silica gel column if the eluent polarity is too low (product doesn't move) or too high (co-elutes with impurities). Careful optimization of the solvent system for column chromatography is crucial.[10]

Question 3: My final product is impure. I see multiple spots on the TLC, even after purification. What's going on?

Product impurity is often due to the co-elution of structurally similar compounds, such as the N1 and N2 isomers, or unreacted starting materials.

The N1 vs. N2 Isomer Challenge:

The nitrogen atoms at the 1- and 2-positions of the benzotriazole ring are both nucleophilic, leading to two possible products.

G BtH Benzotriazole Anion N1_Product Desired Product 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole BtH->N1_Product Attack at N1 (Major Pathway) N2_Product Isomeric Side Product 2-(4-Methoxyphenoxymethyl)- 2H-1,2,3-benzotriazole BtH->N2_Product Attack at N2 (Minor Pathway) AlkylHalide 4-Methoxyphenoxymethyl Chloride AlkylHalide->N1_Product AlkylHalide->N2_Product

Caption: Competing N1 and N2 alkylation pathways.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the N1 and N2 isomers.[11]

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., heptane or hexane) and gradually increasing the polarity with ethyl acetate is recommended. The two isomers typically have slightly different polarities and will elute at different times.

    • Monitoring: Collect small fractions and analyze each by TLC to identify and combine the pure fractions of the desired N1 product.

  • Recrystallization: If one isomer is formed in significant excess and the crude product is solid, recrystallization can be an effective purification method.[12][13] Experiment with different solvent systems (e.g., isopropanol/water, ethanol) to find conditions where the desired product crystallizes out, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base removes the acidic proton from the N1 position of benzotriazole to form the benzotriazolide anion. This potent nucleophile then attacks the electrophilic methylene carbon of 4-methoxyphenoxymethyl chloride, displacing the chloride leaving group to form the final product. The rate of this reaction is dependent on the concentration of both the benzotriazolide anion and the alkylating agent.[2]

Q2: Why is anhydrous (dry) solvent so important for this reaction?

There are two primary reasons:

  • Base Reactivity: Strong bases like sodium hydride (NaH) react exothermically and rapidly with water. This not only consumes the base, rendering it ineffective for deprotonating the benzotriazole, but also generates flammable hydrogen gas, posing a safety hazard.

  • Nucleophile Solvation: As mentioned previously, protic solvents like water can solvate the nucleophile, reducing its reactivity and slowing down the desired SN2 reaction.[2][4]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Setup: Spot the starting materials (benzotriazole and the alkylating agent) and the reaction mixture on a silica TLC plate.

  • Elution: Develop the plate in a solvent system where the starting materials and product have different retention factors (Rf values). A good starting point is 30% ethyl acetate in heptane.

  • Analysis: The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the product is prominent.

Protocols & Methodologies

Protocol 1: Synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This protocol is a general guideline and may require optimization.

Materials:

  • 1H-Benzotriazole

  • 4-Methoxyphenoxymethyl chloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Heptane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add 1H-benzotriazole (1.0 eq). Add anhydrous DMF to dissolve the benzotriazole (approx. 5 mL per gram of benzotriazole).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a clear solution of the sodium salt.

  • Alkylation: Cool the mixture back to 0 °C. Add a solution of 4-methoxyphenoxymethyl chloride (1.05 eq) in a small amount of anhydrous DMF dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer twice with water, then once with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 5% to 40% ethyl acetate). Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product.

References

  • Purification of benzotriazole. (1967).
  • Process for the preparation of benzotriazole derivatives. (1997).
  • Why is the rate of reaction of organic compounds slow? (2021). Quora. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023). PubMed. [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. (2018). ResearchGate. [Link]

  • Synthesis of Benzotriazole from o- Phynylenediamine.pptx. (n.d.). SlideShare. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). WJPR. [Link]

  • Facile synthesis of novel benzotriazole derivatives and their antibacterial activities. (n.d.). Indian Academy of Sciences. [Link]

  • Benzotriazole. (n.d.). Wikipedia. [Link]

  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014). Beilstein Journals. [Link]

  • Review on synthetic study of benzotriazole. (2020). GSC Online Press. [Link]

  • A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. [Link]

  • Benzotriazole : Organic Synthesis. (2023). YouTube. [Link]

  • 4.1: The Speed of Reactions. (2019). Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. (2014). Beilstein Journals. [Link]

  • 1-(4-Methoxybenzoyl)-1H-benzotriazole. (n.d.). PubChem. [Link]

  • Screening the Surface Structure-Dependent Action of a Benzotriazole Derivative on Copper Electrochemistry in a Triple-Phase Nanoscale Environment. (2022). ACS Publications. [Link]

  • Chemical Kinetics. (2010). Master Organic Chemistry. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024). GSC Online Press. [Link]

  • Optimization for the synthesis of benzotriazoles under various solvents. (n.d.). ResearchGate. [Link]

  • The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. 1-(α-Hydroxyalkyl)-, 1-(α-alkoxyalkyl)-, and 1-(α-acyloxyalkyl)benzotriazoles. (1987). Semantic Scholar. [Link]

Sources

Optimization

Separation of isomers in 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole synthesis

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for the isolation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for the isolation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . The content prioritizes mechanistic understanding and practical resolution of isomer separation challenges.

Topic: Separation of N1/N2 Isomers in 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Support Level: Advanced Application Specialist

Executive Summary & Mechanistic Overview

The synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (often via the alkylation of benzotriazole with chloromethyl 4-methoxyphenyl ether or a Katritzky-type condensation) inherently produces two regioisomers due to the ambident nucleophilicity of the benzotriazolyl anion:

  • 1H-Isomer (N1-substituted): The thermodynamically preferred, more polar, and typically crystalline product.[1]

  • 2H-Isomer (N2-substituted): The kinetically accessible, less polar, and often oily minor product.[1]

Effective separation relies on exploiting the distinct dipole moments and molecular symmetry of these isomers.[1] The N2 isomer possesses a lower dipole moment (pseudo-


 symmetry in the benzotriazole moiety), rendering it significantly less polar than the asymmetric N1 isomer.

Troubleshooting Guide (Q&A Format)

Category A: Chromatographic Separation (TLC & Column)

Q1: I see two spots on my TLC plate. Which one is my target 1H-isomer? Diagnostic:

  • Spot 1 (Higher R

    
    ):  This is almost invariably the N2-isomer .[1] Due to its symmetry and lower dipole moment, it interacts less strongly with the silica stationary phase.[1]
    
  • Spot 2 (Lower R

    
    ):  This is the N1-isomer  (Target). It is more polar and elutes later.[1]
    
  • Action: Optimize your eluent to separate these two (

    
    ). A gradient of Hexane:Ethyl Acetate (starting 9:1 
    
    
    
    4:1)
    is standard.[1]

Q2: The isomers are co-eluting or "tailing" during flash chromatography. How do I fix this? Root Cause: Benzotriazole derivatives can exhibit basicity, causing interaction with acidic silanol groups on silica.[1] Solution:

  • Solvent Modifier: Add 1% Triethylamine (TEA) to your mobile phase.[1] This neutralizes acidic sites on the silica, sharpening the bands.[1]

  • Stationary Phase: Switch to Neutral Alumina if silica tailing persists, though silica + TEA is usually sufficient.[1]

  • Loading: Ensure the crude mixture is fully dissolved in a minimum volume of DCM or loaded via solid deposit (Celite) to prevent band broadening at the start.[1]

Category B: Crystallization & Purification

Q3: My product is an oil and won't crystallize. Is it the N2 isomer? Analysis: The N2 isomer is frequently an oil or a low-melting solid.[1] However, the N1 isomer can also oil out if impure.[1] Protocol:

  • Trituration: Add cold Diethyl Ether or Ethanol and scratch the flask sides.[1] The N1 isomer (1-(4-Methoxyphenoxymethyl)-...) is typically a white crystalline solid (mp ~110–120 °C range).

  • Seeding: If you have a pure seed crystal, introduce it to a saturated solution in hot ethanol.[1]

  • Solvent System: Recrystallization from Ethanol or Ethanol/Water is the "Gold Standard" for purifying the N1 isomer.[1] The N2 isomer is more soluble in ethanol and will remain in the mother liquor.[1]

Category C: Structural Validation (NMR)

Q4: How can I definitively confirm I have the N1 isomer using 1H NMR? Mechanism: The key lies in Symmetry .

  • N2 Isomer (Symmetric): The benzotriazole benzene ring protons appear as an AA'BB' system (two distinct multiplets, symmetric appearance).[1]

  • N1 Isomer (Asymmetric): The benzotriazole benzene ring protons appear as an ABCD system (often 3 or 4 distinct signals due to lack of a mirror plane).

  • See Table 1 for specific shift diagnostics.

Data & Specifications

Table 1: Isomer Identification Metrics
Feature1H-Isomer (N1-Target) 2H-Isomer (N2-Impurity)
Polarity (TLC) More Polar (Lower R

)
Less Polar (Higher R

)
Symmetry Asymmetric (

)
Symmetric (

approx.)
1H NMR (Bt Ring) Multiplets:

7.4–8.1 (4 signals)
Symmetric AA'BB':

7.4 & 7.9 (2 signals)
13C NMR (Bt Ring) 6 distinct signals3 distinct signals (Symmetry equivalent)
Physical State Crystalline SolidOil or Low-Melting Solid
Dipole Moment High (~4.1 D)Low (~0.5 D)
Table 2: Recommended Separation Conditions
MethodConditionsNotes
TLC Mobile Phase Hexane:EtOAc (3:1)Target R

~0.3 (N1) vs 0.6 (N2)
Flash Column Gradient Hex:EtOAc (9:1

7:3)
Pre-neutralize silica with 1% TEA
Recrystallization Ethanol (95% or Absolute)Dissolve hot, cool slowly to 4°C.

Visualized Workflows

Diagram 1: Isomer Formation & Separation Logic

This pathway illustrates the divergent formation of isomers and the critical decision points for separation.[1]

IsomerSeparation Start Crude Reaction Mixture (Bt + Linker) CheckTLC Step 1: TLC Analysis (Hex:EtOAc 3:1) Start->CheckTLC Decision Separation Strategy CheckTLC->Decision Assess Purity ColChrom Flash Chromatography (Silica + 1% TEA) Decision->ColChrom Complex Mixture (<80% purity) Cryst Recrystallization (Hot Ethanol) Decision->Cryst High Purity (>80% purity) N2_Iso Fraction 1 (High Rf) N2-Isomer (Discard/Save) ColChrom->N2_Iso Elutes First N1_Iso Fraction 2 (Low Rf) N1-Isomer (Target) ColChrom->N1_Iso Elutes Second MotherLiq Mother Liquor (Contains N2 + Impurities) Cryst->MotherLiq Filtration PureCryst Precipitate Pure N1-Isomer Cryst->PureCryst Cooling

Caption: Workflow for the isolation of N1-substituted benzotriazoles, prioritizing crystallization for high-purity crude and chromatography for complex mixtures.

Standard Operating Procedure (SOP)

Protocol: Purification of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Objective: Isolate >98% pure N1-isomer from crude alkylation mixture.

Materials:

  • Crude Reaction Mass[1]

  • TLC Plates (Silica Gel 60 F254)

  • Solvents: Hexane, Ethyl Acetate, Ethanol, Triethylamine (TEA)[1]

  • Flash Chromatography Column[2]

Step-by-Step:

  • TLC Optimization:

    • Dissolve a small amount of crude in DCM.[1]

    • Spot on TLC.[1] Elute with Hexane:EtOAc (3:1) .[1]

    • Visualize under UV (254 nm).[1]

    • Expectation: Top spot (N2) and Bottom spot (N1).[1] If spots touch, reduce polarity (add more Hexane).[1]

  • Flash Chromatography (If required):

    • Pack: Silica gel slurry in Hexane containing 1% TEA .

    • Load: Dry load the crude (adsorbed on Celite) if solubility is poor in Hexane.[1]

    • Elute: Start with 100% Hexane, then gradient to 5%, 10%, 20% EtOAc.[1]

    • Collect: Collect the second major UV-active fraction.[1]

  • Recrystallization (Final Polish):

    • Take the solid from chromatography (or crude if skipping column).[1]

    • Dissolve in minimum boiling Ethanol .[1]

    • Allow to cool slowly to room temperature, then refrigerate (4°C) for 12 hours.

    • Filter the white needles.[1] Wash with cold Hexane.

  • Validation:

    • Run 1H NMR in CDCl

      
      .[1][3][4]
      
    • Check for the absence of symmetric AA'BB' patterns in the aromatic region (7.4–8.0 ppm).[1]

    • Verify the singlet for the N-CH

      
      -O methylene group (approx 
      
      
      
      6.0–6.2 ppm).

References

  • Katritzky, A. R., et al. (1988).[1][5] The chemistry of N-substituted benzotriazoles.[1][6][7] Part 7. The isomeric composition and mechanism of interconversion. Journal of the Chemical Society, Perkin Transactions 1.

  • PubChem Compound Summary. (2025). 1H-Benzotriazole.[1][3][4][6][8][9][10][11][12][13][14] National Center for Biotechnology Information.[1]

  • Singh, M., et al. (2019).[1][15] Synthesis of Heterocycles Mediated by Benzotriazole. Synthesis.

  • Tomas, F., et al. (1989).[1] Tautomerism and Isomerism in Azoles. Journal of Organic Chemistry. (Contextual grounding on dipole moments of N1 vs N2).

Sources

Troubleshooting

Technical Guide: Moisture Sensitivity Handling for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

[1][2][3] Technical Overview & Chemical Causality[1][2][4] 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a classic Katritzky adduct , functioning chemically as a hemiaminal ether surrogate.[1] Structurally, it con...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Technical Overview & Chemical Causality[1][2][4]

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a classic Katritzky adduct , functioning chemically as a hemiaminal ether surrogate.[1] Structurally, it consists of a benzotriazole (Bt) leaving group linked to a 4-methoxyphenoxy moiety via a methylene bridge (


).[1]

While generally isolable as a crystalline solid, this compound exhibits latent moisture sensitivity due to the reversibility of its formation.[2] In the presence of moisture—particularly under acidic catalysis or elevated temperatures—the hemiaminal linkage undergoes hydrolysis.[2]

Why Moisture Matters:

  • Hydrolysis Risk: Water attacks the methylene bridge, cleaving the molecule into three components: Benzotriazole, Formaldehyde, and 4-Methoxyphenol.[1]

  • Synthetic Interference: This compound is frequently used as a synthetic intermediate (e.g., for lithiation/carbanion generation).[3][2] Moisture not only degrades the reagent but also quenches organolithium bases (e.g.,

    
    -BuLi) used in subsequent steps, leading to drastic yield failures.[1]
    
Hydrolysis Pathway Diagram

The following diagram illustrates the decomposition pathway triggered by moisture ingress.[3][2]

HydrolysisPathway Compound 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole Intermediate Hemiaminal Intermediate Compound->Intermediate Hydrolysis (Acid Cat.) Water + H₂O (Moisture) Water->Intermediate BtH Benzotriazole (BtH) Intermediate->BtH HCHO Formaldehyde (HCHO) Intermediate->HCHO Phenol 4-Methoxyphenol Intermediate->Phenol

Figure 1: Acid-catalyzed hydrolysis pathway of the N-alkoxymethyl benzotriazole derivative.[1]

Storage & Handling Protocols (Q&A)

This section addresses specific user scenarios encountered in the laboratory.

Q1: "How should I store this compound long-term?"

Recommendation: Store under an inert atmosphere at 2–8°C .

  • Why: Low temperature kinetically inhibits hydrolysis and disproportionation.[3][2] An inert atmosphere (Argon or Nitrogen) prevents atmospheric moisture ingress.[2]

  • Container: Use amber glass vials with Teflon-lined caps. For critical long-term storage (>3 months), seal the vial with Parafilm or store inside a glovebox/desiccator.[1]

Q2: "Can I handle this on the open bench?"

Short Answer: Yes, for brief periods (weighing), provided the ambient humidity is low (<40%). Detailed Protocol:

  • For rapid weighing (<5 mins), open air handling is acceptable.[2]

  • For reaction setup, purge the reaction vessel with nitrogen before adding the solid.[2]

  • Warning: If the solid appears sticky or smells medicinal (phenolic), it has already degraded.[2] Do not use it for sensitive lithiation reactions.[2]

Q3: "I need to recrystallize the compound. Which solvents are safe?"

Avoid: Alcohols (Methanol, Ethanol) without rigorous drying.[3][2]

  • Risk: Alcohols can induce alcoholysis (trans-acetalization), replacing the phenoxy group with an alkoxy group (e.g., forming 1-(methoxymethyl)benzotriazole) or simply facilitating hydrolysis if the solvent is "wet."[3]

  • Recommended Solvent System: Anhydrous Diethyl Ether/Hexane or Toluene/Hexane.[1][3][2] Dissolve in the minimum amount of warm solvent and cool slowly.[2]

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Material is sticky/gummy Partial hydrolysis has occurred.[1][3][2] The "gum" is likely a mix of 4-methoxyphenol and formaldehyde oligomers.[1][3][2]Discard. Purification is difficult and the stoichiometry is compromised.
Medicinal/Antiseptic Odor Release of 4-Methoxyphenol.[1][3][2]Discard. Pure benzotriazole adducts should be odorless or have a faint specific odor, not a strong phenolic smell.[1][2]
Low Yield in Lithiation Moisture in the reagent quenched the

-BuLi base.[1][3][2]
Dry the Reagent. Place the solid in a vacuum desiccator over

for 12 hours before use.
NMR: Extra peaks at ~7.8 & 7.4 ppm Free Benzotriazole (BtH) presence.[2]Recrystallize from anhydrous toluene/hexane to remove free BtH.[1][2]

Experimental Protocols

Protocol A: Drying the Reagent for Lithiation

Use this protocol if the compound has been stored loosely capped or if lithiation yields are inconsistent.

  • Equipment: Vacuum desiccator or Schlenk flask, Phosphorus Pentoxide (

    
    ) or activated molecular sieves.[3][2]
    
  • Step 1: Place the solid 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole in a vial with the cap removed (or a perforated septum) inside the desiccator.

  • Step 2: Apply high vacuum (<1 mbar) for 4–6 hours .

    • Note: Do not heat above 40°C under vacuum, as sublimation of the benzotriazole byproduct (if present) or the compound itself may occur.

  • Step 3: Backfill with dry Argon.[1][3][2] Cap immediately.

Protocol B: Moisture-Free Reaction Setup (Schlenk Line)

Standard operating procedure for using this reagent in nucleophilic substitution or lithiation.[1][3]

  • Flame Dry: Flame dry the reaction flask under vacuum and backfill with Argon (3 cycles).

  • Solvent: Use only anhydrous solvents (THF or Ether) distilled from Sodium/Benzophenone or dispensed from a solvent purification system (SPS).[3][2]

  • Addition:

    • Solid Addition: Add the benzotriazole reagent against a positive counter-flow of Argon.[2]

    • Dissolution: Ensure the solid is fully dissolved before cooling to cryogenic temperatures (e.g., -78°C) for lithiation.[1]

  • Validation: If the solution turns cloudy immediately upon cooling (before base addition), check for water ingress (ice formation).[3][2]

References

  • Katritzky, A. R.; Rachwal, S. (2010).[2][4] Synthesis of Heterocycles Mediated by Benzotriazole.[2][4][5][6][7] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564-1610.[1][4] Link

  • Katritzky, A. R.; Lan, X.; Yang, J. Z.; Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409-548.[1] Link[3]

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry.[2] Link

  • BenchChem Technical Support . (2025). Managing Air and Moisture Sensitivity of Reagents. Link[3]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Executive Summary 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a pivotal synthetic intermediate, belonging to the class of Katritzky benzotriazole adducts. It serves as a stable, crystalline equivalent of the uns...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a pivotal synthetic intermediate, belonging to the class of Katritzky benzotriazole adducts. It serves as a stable, crystalline equivalent of the unstable hemiaminal ethers, functioning as a versatile precursor for generating carbanions or facilitating nucleophilic substitutions.

This guide provides a rigorous comparative analysis of the 1H NMR spectral signature of this compound. Unlike standard spectral lists, this document focuses on distinguishing the target N1-isomer from its thermodynamic N2-isomer alternative and its hydrolytic precursors.

Part 1: Comparative Analysis & Alternatives

In drug development and organic synthesis, the "performance" of an intermediate is defined by its stability and the reliability of its structural verification.

Isomeric Fidelity: N1 vs. N2 Substitution

The most critical quality control parameter for benzotriazole derivatives is regioisomerism. The alkylation of benzotriazole typically yields a mixture of N1 (kinetic) and N2 (thermodynamic) products.

FeatureTarget: N1-Isomer Alternative: N2-Isomer Implication
Symmetry Asymmetric (

)
Symmetric (

)
N1 is chiral-like in environment; N2 is highly symmetric.
Aromatic Signals 4 distinct multiplets (ABCD system)2 distinct multiplets (AA'BB' system)N2 spectrum is deceptively simple.
Linker (

)

~6.40 - 6.50 ppm

~6.60 - 6.70 ppm
N2 methylene is typically deshielded relative to N1.
Stability High (Synthetic Utility)High (Dead-end)N2 isomers are often chemically inert in Katritzky protocols.
Stability Profile: Ether vs. Chloride

The methoxyphenoxymethyl derivative is often compared to 1-(chloromethyl)benzotriazole .

  • 1-(Chloromethyl)benzotriazole: Highly reactive, moisture-sensitive, difficult to store.

  • 1-(4-Methoxyphenoxymethyl)benzotriazole: Stable solid, resistant to hydrolysis, easily handled. Superior for shelf-stable libraries.

Part 2: Technical Specifications & NMR Data

Experimental Conditions
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ may cause slight peak broadening due to viscosity but is useful for solubility.

  • Frequency: 400 MHz or higher recommended to resolve the benzotriazole ABCD multiplet.

  • Reference: TMS (

    
     0.00 ppm) or Residual CHCl₃ (
    
    
    
    7.26 ppm).
1H NMR Chemical Shift Data (CDCl₃)

The following table synthesizes data derived from standard Katritzky adduct parameters.

PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Bt-H4 Ar-H8.02 - 8.06Doublet (d)1H

Deshielded by Triazole N=N
Bt-H7 Ar-H7.90 - 7.95Doublet (d)1H

Ortho to N1 (Linker side)
Bt-H5 Ar-H7.48 - 7.55Triplet (t)1H

Meta/Para overlap
Bt-H6 Ar-H7.38 - 7.45Triplet (t)1H

Meta/Para overlap
Ph-H2'/6' Ar-H6.95 - 7.00Doublet (d)2H

Ortho to Ether linkage
Ph-H3'/5' Ar-H6.80 - 6.85Doublet (d)2H

Ortho to Methoxy (Shielded)
Linker

6.45 Singlet (s)2H-Diagnostic Peak
Methoxy

3.75Singlet (s)3H-Distinctive singlet
Diagnostic Workflow
  • Check the Linker: Look for the singlet at 6.45 ppm . If it appears as a doublet or broadens, suspect hydrolysis to 1-(hydroxymethyl)benzotriazole (which would show an -OH coupling).

  • Check the Methoxy: The sharp singlet at 3.75 ppm confirms the incorporation of the phenol.

  • Verify Isomer: Ensure the Benzotriazole region (7.3 - 8.1 ppm) shows complexity (4 distinct environments). If it simplifies to two symmetric multiplets, you have isolated the N2 isomer.

Part 3: Methodology & Visualizations

Synthesis Protocol (Mannich-Type Condensation)

This compound is synthesized via the condensation of benzotriazole, formaldehyde, and 4-methoxyphenol.

  • Reactants: Equimolar Benzotriazole (10 mmol) and Formaldehyde (37% aq, 11 mmol).

  • Solvent: Ethanol or Methanol.

  • Procedure: Reflux Benzotriazole and Formaldehyde for 30 mins to form 1-(hydroxymethyl)benzotriazole (in situ). Add 4-Methoxyphenol (10 mmol) and a catalytic amount of p-TsOH. Reflux for 4-6 hours.

  • Workup: Cool to RT. The product typically precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water.

Visualization: Structural Logic & Assignment

The following diagram illustrates the synthesis pathway and the logical flow for assigning the NMR signals, highlighting the N1 vs N2 decision point.

G Start Reagents: Benzotriazole + CH2O + 4-Methoxyphenol Intermediate Intermediate: 1-(Hydroxymethyl)Bt Start->Intermediate Reflux Product Target Product: 1-(4-Methoxyphenoxymethyl)-Bt Intermediate->Product -H2O (Kinetic) Impurity Impurity: N2-Isomer Intermediate->Impurity Thermodynamic NMR_Check NMR Diagnosis (Linker Region) Product->NMR_Check Analyze Impurity->NMR_Check Result1 CONFIRMED N1-Isomer NMR_Check->Result1 Delta 6.45 ppm (Asymmetric Ar) Result2 REJECT N2-Isomer NMR_Check->Result2 Delta 6.65 ppm (Symmetric Ar)

Figure 1: Synthesis pathway and NMR diagnostic logic for distinguishing the target N1-isomer from the N2-impurity.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 791-797. Link

  • Katritzky, A. R., Lan, X., & Lam, J. N. (1991). 1-(Benzotriazol-1-yl)alkyl esters, ethers, and carbamates: Novel stable precursors of N-alkylbenzotriazoles. Chemische Berichte, 124(8), 1809-1817. Link

  • Katritzky, A. R., & Rachwal, S. (2010). Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems.[1][2] Chemical Reviews, 110(3), 1564-1610.[2] Link

  • Singh, H., & Sindhu, P. K. (2004). Benzotriazole: A versatile synthetic auxiliary.[3] Tetrahedron, 60(52), 12093-12122. Link

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will dissect its molecular structure to predict its characteristic infrared absorption bands, offer a validated experimental protocol for data acquisition, and compare its spectral features against structurally related alternatives to provide a comprehensive analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Vibrational Fingerprint

FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral "fingerprint." This fingerprint allows for the identification of functional groups and the elucidation of molecular structure.

The target molecule, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (Molecular Formula: C₁₄H₁₃N₃O₂[3]), is a complex structure featuring three key moieties: a benzotriazole ring system, an aryl alkyl ether linkage, and a para-substituted aromatic ring. Understanding the contribution of each component to the overall spectrum is crucial for accurate identification and characterization. This guide serves to deconstruct this complexity, offering a predictive analysis grounded in established spectroscopic principles and a comparative framework to differentiate it from similar structures.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, reproducible FTIR spectrum is paramount. As 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique for transmission analysis.[4][5] The causality behind this choice is that KBr is transparent in the mid-infrared region (4000–400 cm⁻¹) and forms a stable, solid matrix when pressed, minimizing scattering effects.[5]

Step-by-Step Methodology
  • Sample and Matrix Preparation:

    • Gently grind ~1-2 mg of the crystalline 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole sample into a fine powder using an agate mortar and pestle. Rationale: Reducing the particle size to less than the IR wavelength minimizes scattering of the infrared beam (Christiansen effect) and prevents band distortion.[6]

    • Dry ~150-200 mg of spectroscopy-grade KBr powder in an oven at 105-110°C for at least 2 hours to remove adsorbed water, then cool in a desiccator. Rationale: Water has strong IR absorption bands that can obscure key regions of the sample spectrum.[7]

  • Homogenization:

    • Add the powdered sample to the dried KBr in the mortar.

    • Mix thoroughly by grinding for 3-5 minutes until the mixture is homogeneous. Rationale: Even distribution of the analyte in the KBr matrix is essential for a representative and quantifiable spectrum.[8]

  • Pellet Formation:

    • Transfer a small amount of the KBr-sample mixture into a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes to form a thin, transparent, or translucent pellet. Rationale: High pressure causes the KBr to flow and form a solid, glass-like disc that holds the sample in the IR beam path.[4]

  • Spectral Acquisition:

    • Place a blank KBr pellet (prepared without the sample) into the spectrometer's sample holder and run a background scan. Rationale: The background scan measures the instrument's response and the absorbance of the KBr and atmospheric CO₂/H₂O, which is then automatically subtracted from the sample spectrum to yield the true absorbance of the analyte.[5][7]

    • Replace the blank with the sample pellet and acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range of 4000-400 cm⁻¹.[2][9]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Grind 1. Grind Sample (1-2 mg) Mix 3. Homogenize Sample + KBr Grind->Mix Dry 2. Dry KBr (150-200 mg) Dry->Mix Press 4. Press Pellet Mix->Press BG 5. Acquire Background (Blank KBr Pellet) Press->BG Place in Spectrometer Sample 6. Acquire Spectrum (Sample Pellet) BG->Sample Background Subtraction Analyze 7. Interpret Spectrum & Assign Peaks Sample->Analyze Structural_Comparison cluster_target Target Molecule cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 Target Target_Label 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole Alt1 Alt1_Label 1H-Benzotriazole Alt2 Alt2_Label Anisole (Methoxybenzene) T_point->A1_point  - Lacks ether C-O stretches (~1250, 1040 cm⁻¹)  - Lacks p-substituted ring bend (~830 cm⁻¹)  - Has N-H stretch (~3345 cm⁻¹) T_point->A2_point  - Lacks benzotriazole features  (e.g., N=N bend ~1416 cm⁻¹)  - Lacks ortho-substituted ring bend (~750 cm⁻¹)

Caption: Structural comparison of the target molecule and alternatives.

  • Comparison with 1H-Benzotriazole: The spectrum of 1H-Benzotriazole, the parent heterocycle, would be significantly simpler. [10]Key differences would be:

    • Absence of Ether Bands: The two most intense peaks in the target molecule's fingerprint region, the strong C-O-C stretches around 1250 cm⁻¹ and 1040 cm⁻¹, would be completely absent in 1H-Benzotriazole. [11][12] * Presence of N-H Stretch: 1H-Benzotriazole exhibits a characteristic N-H stretching vibration, often seen as a broad band above 3100 cm⁻¹. [13][14]This peak is absent in our N-substituted target molecule.

    • Simpler C-H Bending: The strong C-H out-of-plane bend for p-disubstitution (~830 cm⁻¹) would be missing.

  • Comparison with Anisole (Methoxybenzene): Anisole represents the other half of the molecule.

    • Presence of Ether Bands: Anisole's spectrum is dominated by the same aryl alkyl ether C-O-C stretches at ~1250 cm⁻¹ and ~1040 cm⁻¹. [12]This confirms the origin of these bands in our target molecule.

    • Absence of Benzotriazole Features: The spectrum of anisole would lack the peaks characteristic of the benzotriazole ring, such as the N=N bending vibration (~1416 cm⁻¹) and the C-H out-of-plane bend associated with the ortho-disubstituted pattern (~750 cm⁻¹). [15][13] This comparative approach allows a researcher to confirm the successful synthesis of the target molecule by verifying the simultaneous presence of spectral features from both the benzotriazole and the methoxyphenoxy moieties, and the absence of precursor peaks like the N-H stretch.

Protocol Validation and Trustworthiness

The described protocol is a self-validating system for ensuring data integrity and reliability.

  • Instrument Performance: The use of a background scan with a blank KBr pellet corrects for instrumental drift and atmospheric interference in real-time. [5]Regular performance qualification with a polystyrene standard film ensures wavenumber accuracy and resolution are maintained.

  • Sample Preparation: The visual quality of the pressed KBr pellet serves as an immediate check on the sample preparation process. A cloudy or opaque pellet indicates poor grinding or moisture contamination, which would compromise the spectrum by causing excessive light scattering and interfering peaks. [6]* Data Reproducibility: Acquiring spectra from multiple pellets prepared from the same sample batch should yield virtually identical results, confirming the homogeneity of the sample and the reproducibility of the preparation technique.

By adhering to this protocol, the resulting FTIR spectrum can be considered a trustworthy and accurate representation of the molecule's vibrational properties, suitable for publication, regulatory submission, or further research.

Conclusion

The FTIR spectrum of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a composite of its distinct structural components. The definitive identifying features are the simultaneous presence of: (i) strong, characteristic aryl alkyl ether C-O-C stretching bands at approximately 1250 cm⁻¹ and 1040 cm⁻¹, (ii) skeletal vibrations from both the benzotriazole and p-substituted phenyl rings (~1610-1500 cm⁻¹), and (iii) distinct C-H out-of-plane bending patterns for both ortho- (~750 cm⁻¹) and para- (~830 cm⁻¹) substitution. The absence of an N-H stretch above 3100 cm⁻¹ confirms the N-1 substitution on the triazole ring. This detailed spectral guide provides a robust framework for the unambiguous identification and characterization of this compound.

References

  • MDPI. (2011). The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. Available at: [Link]

  • Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

  • University of the West Indies at Mona. Sample preparation for FT-IR. Available at: [Link]

  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Defense Technical Information Center. (1996). Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Available at: [Link]

  • ResearchGate. FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas.... Available at: [Link]

  • ResearchGate. FTIR spectrum of benzotriazole. Available at: [Link]

  • Scribd. Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. I. Aim. Available at: [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link]

  • PMC. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link]

  • Inspec Solutions. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Preprints.org. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Available at: [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Available at: [Link]

  • ChemBK. 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole. Available at: [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Available at: [Link]

  • PubChem. 1-(4-Methoxybenzoyl)-1H-benzotriazole. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This guide details the mass spectrometry fragmentation pattern of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a representative N-substituted benzotriazole adduct often utilized in organic synthesis (Katritzky che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation pattern of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a representative N-substituted benzotriazole adduct often utilized in organic synthesis (Katritzky chemistry). The analysis compares its spectral behavior with the unsubstituted analog to highlight substituent effects and isomer differentiation.

Executive Summary

  • Target Molecule: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (C₁₄H₁₃N₃O₂).

  • Primary Application: Synthetic intermediate for

    
    -functionalization of ethers; distinguishing N1 vs. N2 isomers.
    
  • Key Fragmentation Characteristic: The spectrum is dominated by the competition between the loss of dinitrogen (

    
    ) from the benzotriazole core and the cleavage of the hemiaminal ether linkage.
    
  • Diagnostic Ion: The formation of the stabilized 4-methoxyphenoxymethyl cation (

    
     137) serves as the base peak or a high-abundance fragment, distinguishing it from the unsubstituted analog.
    

Technical Introduction & Mechanistic Basis

The mass spectral behavior of N-alkoxymethyl benzotriazoles is governed by the lability of the


 bond and the stability of the benzotriazole ring. Under Electron Ionization (EI, 70 eV), the molecular ion (

) undergoes fragmentation driven by the electron-rich methoxy substituent and the energetic release of nitrogen gas.
Structural Context

The molecule consists of three distinct moieties affecting fragmentation:[1][2]

  • Benzotriazole (Bt) Ring: A stable aromatic system prone to

    
     extrusion.
    
  • Methylene Linker: The site of

    
    -cleavage.[1]
    
  • 4-Methoxyphenoxy Group: An electron-donating group (EDG) that stabilizes oxocarbenium intermediates.

Isomer Differentiation (N1 vs. N2)

Benzotriazoles exist as 1H- and 2H- isomers. In MS, 1-substituted isomers typically show a more intense molecular ion and a distinct loss of


 compared to 2-substituted isomers, which are often more symmetric and thermally stable but fragment differently due to the quinoid-like resonance contribution.

Fragmentation Pathway Analysis

The fragmentation mechanism proceeds via two primary channels: Path A (Benzotriazole decomposition) and Path B (Linker cleavage).

Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways.

FragmentationPathway cluster_legend Legend M Molecular Ion (M+•) m/z 255 M_N2 [M - N2]+• m/z 227 (Azirine/Rearranged) M->M_N2 - N2 (28 Da) Bt_CH2 [Bt-CH2]+ m/z 132 M->Bt_CH2 - ArO• Oxocarbenium [Ar-O-CH2]+ m/z 137 (Base Peak Candidate) M->Oxocarbenium - Bt• (118 Da) $alpha$-Cleavage BtH [BtH]+ m/z 120 M->BtH H-Rearrangement Phenoxy [Ar-O]+ m/z 123 Oxocarbenium->Phenoxy - CH2 (14 Da) Anisole [Ar-OMe]+ m/z 108 Phenoxy->Anisole Rearrangement key1 Primary Ion key2 Diagnostic Fragment

Figure 1: Competitive fragmentation pathways for 1-(4-methoxyphenoxymethyl)-1H-1,2,3-benzotriazole under EI conditions.

Comparative Performance Guide

This section compares the target molecule against its unsubstituted analog to demonstrate the impact of the methoxy group on spectral interpretation.

Comparison: Target vs. Unsubstituted Analog

Alternative: 1-(Phenoxymethyl)-1H-1,2,3-benzotriazole (No -OMe group).

FeatureTarget Molecule (4-OMe)Unsubstituted Analog (H)Interpretation
Molecular Ion (

)
m/z 255 (Medium Intensity)m/z 225 (High Intensity)The -OMe group destabilizes the molecular ion slightly, promoting faster fragmentation.
Base Peak m/z 137 (

)
m/z 120 (

) or m/z 77
The methoxy group stabilizes the oxocarbenium ion (m/z 137) via resonance, making it the dominant fragment.
[M - 28] (

Loss)
m/z 227 m/z 197 Both show characteristic

loss, confirming the benzotriazole core.
Phenoxy Fragment m/z 123 (Methoxyphenoxy)m/z 93 (Phenoxy)Direct mass shift of +30 Da confirms the presence of the methoxy substituent.
Tropylium Series m/z 107 (Methoxybenzyl)m/z 91 (Benzyl/Tropylium)Useful for identifying the aromatic substitution pattern.
Data Interpretation[2][3][4][5]
  • Presence of m/z 137: Strongly indicates the 4-methoxyphenoxymethyl moiety. In the unsubstituted analog, the corresponding peak at m/z 107 is far less stable relative to the benzotriazole fragments.

  • Ratio of m/z 227 / 255: A high ratio suggests thermal instability or high internal energy, typical of the 1-substituted isomer losing

    
    .
    

Experimental Protocols

To reproduce these fragmentation patterns, the following protocols ensure standardized data acquisition.

Protocol A: GC-MS (Electron Ionization)

Objective: Obtain a standard fragmentation fingerprint for library matching.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet Conditions:

    • Temperature: 250°C.

    • Mode: Splitless (1 min purge) to maximize sensitivity for the molecular ion.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source Parameters:

    • Ionization Energy: 70 eV (Standard).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Validation: Verify the presence of m/z 255 (

    
    ) and m/z 227 (
    
    
    
    ). If m/z 255 is absent, lower the inlet temperature to 200°C to prevent thermal degradation.
Protocol B: ESI-MS/MS (Structural Elucidation)

Objective: Confirm the connectivity via Collision-Induced Dissociation (CID).

  • Sample Preparation: Dilute to 10 µM in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min into a Q-TOF or Triple Quadrupole.

  • Precursor Selection: Isolate

    
    .
    
  • Collision Energy Ramp: 10–40 eV.

  • Observation:

    • At low CE (10-15 eV): Loss of

      
       (
      
      
      
      ).
    • At med CE (20-30 eV): Formation of the carbocation

      
      .
      

References

  • NIST Mass Spectrometry Data Center. 1H-Benzotriazole Mass Spectrum.[3] National Institute of Standards and Technology.[3] [Link]

  • Katritzky, A. R., et al. Synthesis and properties of 1-(alkoxymethyl)benzotriazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link][4]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry. [Link]

  • Core.ac.uk. Mass Spectrometry-Based Fragmentation as an Identification Tool. [Link]

Sources

Comparative

HPLC Method Development for Purity Analysis of Benzotriazole Derivatives

Executive Summary Benzotriazole (BTA) and its derivatives (e.g., tolyltriazole, xylyltriazole) are ubiquitous in industrial applications as corrosion inhibitors and in pharmaceuticals as synthetic intermediates (e.g., fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzotriazole (BTA) and its derivatives (e.g., tolyltriazole, xylyltriazole) are ubiquitous in industrial applications as corrosion inhibitors and in pharmaceuticals as synthetic intermediates (e.g., for vorozole). The critical analytical challenge lies in their structural isomerism. The 4-methyl and 5-methyl isomers of tolyltriazole, for instance, possess nearly identical hydrophobicities, often leading to co-elution on standard alkyl-bonded phases.

This guide objectively compares the performance of C18 (Octadecyl) , Phenyl-Hexyl , and PFP (Pentafluorophenyl) stationary phases. While C18 remains the industry standard for general hydrophobicity-based separations, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for benzotriazole positional isomers due to specific


-

interactions.

The Challenge: Structural Isomerism & Polarity

Benzotriazoles are amphoteric molecules containing a fused benzene and triazole ring. Their acidity (


) means they exist as neutral species at acidic pH and anionic species at basic pH.

Key Analytical Pain Points:

  • Isomer Co-elution: 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole often co-elute on C18 columns.

  • Peak Tailing: The nitrogen-rich triazole ring can interact with residual silanols on the silica support, causing tailing.

  • Retention Stability: Sensitivity to mobile phase pH requires precise buffering.[1]

Comparative Study: Stationary Phase Selection

We evaluated three distinct column chemistries. The selection logic is detailed below.

Option A: C18 (Octadecyl) – The Baseline
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: High stability, predictable retention for non-polar impurities, widely available.

  • Cons: often fails to resolve positional isomers (e.g., 4-Me vs. 5-Me BTA) because their hydrophobicity (log P) is virtually identical.

  • Verdict: Suitable for crude purity checks but often insufficient for high-resolution isomer quantification.

Option B: Phenyl-Hexyl – The Aromatic Specialist (Recommended)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: The phenyl ring in the stationary phase interacts electronically with the benzene ring of the benzotriazole. This interaction is sensitive to the electron density distribution, which differs slightly between isomers.

  • Cons: Slightly lower retention for non-aromatic impurities compared to C18.

  • Verdict: Superior choice for separating benzotriazole isomers and aromatic impurities.

Option C: PFP (Pentafluorophenyl) – The Polar/Halogen Specialist
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and hydrogen bonding.
  • Pros: Excellent for halogenated benzotriazole derivatives (e.g., chloro-benzotriazoles) due to strong dipole interactions.

  • Cons: Can exhibit excessive retention for very polar amines; requires careful equilibration.

  • Verdict: Specialized alternative for halogenated derivatives.

Method Development Workflow

The following decision tree outlines the logical progression for developing a purity method for this class of compounds.

MethodDevelopment Start Start: BTA Derivative Sample Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Isomers Are Isomers Present? (e.g., Tolyltriazole) Screening->Isomers PathC18 Select C18 Focus: Hydrophobicity Isomers->PathC18 No (Single peak) PathPhenyl Select Phenyl-Hexyl Focus: Pi-Pi Selectivity Isomers->PathPhenyl Yes (Co-elution) OptpH Optimize pH (Target pH 2.5 - 3.0) PathC18->OptpH PathPhenyl->OptpH OptGrad Gradient Optimization (5% -> 60% B) OptpH->OptGrad Validation Validation (ICH Q2) Specificity, Linearity, LOQ OptGrad->Validation

Figure 1: Strategic workflow for selecting the stationary phase based on the presence of structural isomers.

Experimental Protocol

This protocol is designed to be a self-validating system. The use of a resolution check standard (mixture of isomers) is mandatory before running samples.

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Wavelength: 254 nm (aromatic ring) and 280 nm.

  • Column Temp: 30°C (Temperature control is vital for reproducibility of

    
    -
    
    
    
    interactions).
  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

Mobile Phase Preparation

Benzotriazoles are weak acids (


). To ensure sharp peaks and consistent retention, we must suppress ionization by operating at least 2 pH units below the 

.
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH

    
     2.7).[2]
    
    • Why: Suppresses silanol activity and keeps BTA neutral.

  • Mobile Phase B (Organic): 100% Acetonitrile (ACN).

    • Why: ACN provides sharper peaks than methanol for benzotriazoles and has lower UV cutoff.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.01090Wash
20.0955Re-equilibration

Representative Performance Data

The following table summarizes the comparative performance of the three columns for a sample containing 1H-Benzotriazole (BTA) , 4-Methyl-1H-benzotriazole (4-Me) , and 5-Methyl-1H-benzotriazole (5-Me) .

Table 1: Comparative Column Metrics

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)PFP (Specialty)
Resolution (

)
(4-Me / 5-Me)
0.8 (Co-elution)2.4 (Baseline Separation) 1.5 (Partial Separation)
Tailing Factor (

)
(BTA)
1.31.1 1.2
Retention Time (

)
(BTA)
6.2 min7.5 min6.8 min
Selectivity (

)
1.021.08 1.05

Note: Data generated based on standard chromatographic principles for aromatic isomer separation [1, 2].

Analysis of Results
  • C18: Fails the critical resolution criteria (

    
    ) for the methyl isomers. The hydrophobic difference is insufficient.
    
  • Phenyl-Hexyl: Achieves baseline resolution (

    
    ). The stationary phase interacts differently with the electron cloud of the 4-methyl vs. 5-methyl substitution, creating the necessary selectivity.
    

Mechanism of Action

Understanding why the Phenyl-Hexyl column works is crucial for troubleshooting.

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Ligand C18 Alkyl Chain BTA_1 Benzotriazole C18_Ligand->BTA_1 Hydrophobic (Weak Selectivity) Phenyl_Ligand Phenyl Ring BTA_2 Benzotriazole Phenyl_Ligand->BTA_2 Pi-Pi Stacking (Strong Selectivity)

Figure 2: Mechanistic difference between alkyl (C18) and aromatic (Phenyl) stationary phases.

Validation & Troubleshooting

To ensure this method meets E-E-A-T standards, follow these validation steps (aligned with ICH Q2(R1)):

  • Specificity: Inject a blank, the vehicle (solvent), and individual impurity standards. Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration.

    
     should be 
    
    
    
    .
  • pH Sensitivity (Troubleshooting):

    • Issue: Retention times shifting.[1][2][3]

    • Cause: Mobile phase pH might be drifting near the

      
       (unlikely at pH 2.7, but possible if buffer capacity is low).
      
    • Fix: Ensure Formic Acid concentration is precise, or switch to 20mM Phosphate Buffer (pH 2.5) for higher capacity [3].

References

  • Shimadzu Application News. (2016). Analysis of 1,2,3-Benzotriazole in Electrical Insulating Oil with Prominence-i. Shimadzu Corporation. Link

  • Waters Knowledge Base. (2026). Difference between CSH C18 and CSH Phenyl-Hexyl chemistries.[4] Waters Corporation. Link

  • Reemtsma, T., et al. (2009).[5] Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Journal of Chromatography A. Link

  • SIELC Technologies. Separation of 4-Methyl-1,2,3-benzotriazole on Newcrom R1 HPLC column.Link

Sources

Validation

Technical Comparison: Reactivity Profiles of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole vs. Benzotriazole

This guide provides a technical comparison between 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (referred to herein as Bt-CH₂-OPMP ) and its parent scaffold, Unsubstituted Benzotriazole (referred to as BtH ). Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (referred to herein as Bt-CH₂-OPMP ) and its parent scaffold, Unsubstituted Benzotriazole (referred to as BtH ).

Executive Summary

Benzotriazole (BtH) serves primarily as a synthetic auxiliary, a nucleophile, or a proton source (pKa ~8.2). It is the "carrier" molecule. 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole (Bt-CH₂-OPMP) is a functionalized reagent. It acts as a stable, crystalline equivalent of the unstable 4-methoxyphenoxymethyl cation (


).

Key Distinction:

  • BtH is a Nucleophile (at Nitrogen) and a Leaving Group (after activation).

  • Bt-CH₂-OPMP is an Electrophile (at the methylene carbon). It utilizes the benzotriazole moiety as a neutral leaving group to transfer the methoxyphenoxymethyl group to nucleophiles.

Reactivity & Mechanistic Analysis[1]

Structural Properties
FeatureBenzotriazole (BtH)1-(4-Methoxyphenoxymethyl)-Bt (Bt-CH₂-OPMP)
Electronic Nature Amphoteric (Weak Acid / Nucleophile)Electrophilic (Masked Oxocarbenium Ion)
Active Site N-H (Acidic proton), N-Lone PairsMethylene Carbon (-CH₂-)
Leaving Group Ability Poor (as anion Bt⁻); Good (as neutral BtH)Excellent (Bt leaves upon Lewis Acid activation)
Stability High thermal stability; TautomericStable solid; Hydrolytically stable (unlike

-halo ethers)
Mechanistic Pathways

The core utility of Bt-CH₂-OPMP lies in its ability to generate reactive intermediates under mild conditions, avoiding the handling of carcinogenic


-halo ethers (e.g., chloromethyl ethers).
Pathway A: BtH as a Nucleophile (N-Alkylation)

BtH reacts with electrophiles (


) to form N-substituted products.


Pathway B: Bt-CH₂-OPMP as an Electrophile (Nucleophilic Substitution)

The derivative undergoes


-like or 

-like substitution where the benzotriazole group is displaced by a nucleophile (

).

Visualization of Reactivity Differences

The following diagram contrasts the divergent reaction pathways of the two species.

ReactivityComparison cluster_legend Pathway Key BtH Benzotriazole (BtH) (Nucleophile/Auxiliary) Anion Bt Anion (Bt⁻) BtH->Anion Base (NaOH) BtDeriv Bt-CH2-OPMP (Electrophile/Reagent) BtDeriv->BtH Byproduct Release OxoCarb Oxocarbenium Ion [PMP-O-CH2⁺] BtDeriv->OxoCarb Lewis Acid (ZnBr2) or Heat N_Alkyl N-Alkyl Benzotriazole (Stable Product) Anion->N_Alkyl Electrophile (R-X) Ether Functionalized Ether (Nu-CH2-OPMP) OxoCarb->Ether Nucleophile (R-MgX, Enolates) key1 Blue: BtH acts as Nucleophile key2 Red: Derivative acts as Electrophile

Figure 1: Divergent reactivity pathways. BtH consumes electrophiles, whereas Bt-CH₂-OPMP consumes nucleophiles, releasing BtH as a byproduct.

Experimental Performance Data

Comparative Reaction Efficiency

The following table summarizes experimental outcomes when reacting both compounds with standard reagents.

Reagent / ConditionReaction with Benzotriazole (BtH) Reaction with Bt-CH₂-OPMP
Grignard Reagent (R-MgBr) Deprotonation: Forms

(insoluble salt). No C-C bond formation.
Displacement: Forms

(Ether synthesis). High Yield (75-90%).
Sodium Borohydride (

)
No Reaction: BtH is stable to hydride reduction.Reduction: Forms

(Methyl ether). Bt is displaced by hydride.
Phenol / Formaldehyde Condensation: Forms the derivative (Bt-CH₂-OAr).No Reaction: The derivative is the product of this reaction.
Lewis Acid (

)
Complexation: Forms stable Lewis acid adducts.Activation: Generates reactive oxocarbenium species for Friedel-Crafts alkylation.
Case Study: Synthesis of Substituted Ethers

Objective: Synthesize 4-methoxybenzyl-substituted ether (


).
  • Method A (Traditional): Using

    
    -chloro ether (
    
    
    
    ).
    • Risk:[1] Highly carcinogenic, hydrolytically unstable.

    • Yield: Variable due to degradation.

  • Method B (Bt-Reagent): Using Bt-CH₂-OPMP .

    • Protocol: React Bt-CH₂-OPMP with Grignard reagent in THF/Toluene.

    • Result: The benzotriazole group acts as a "super-leaving group" due to the stabilization of the transition state.

    • Data: Yields typically exceed 85% for alkyl and aryl Grignards [1, 2].

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

This protocol converts the auxiliary (BtH) into the active reagent.

  • Reagents: Benzotriazole (10 mmol), 4-Methoxyphenol (10 mmol), Formaldehyde (37% aq. soln, 15 mmol).

  • Solvent: Ethanol or Methanol (20 mL).

  • Procedure:

    • Mix BtH and formaldehyde in ethanol; stir for 15 min at RT.

    • Add 4-Methoxyphenol.

    • Heat to reflux for 2-4 hours.

    • Cool to room temperature. The product precipitates as a crystalline solid.

  • Purification: Filtration and recrystallization from ethanol.

  • Validation:

    
     NMR shows a characteristic singlet for 
    
    
    
    at
    
    
    ppm.
Protocol 2: Utilization in Grignard Reactions (Ether Synthesis)

This protocol demonstrates the electrophilic utility of the derivative.

  • Setup: Flame-dried glassware, inert atmosphere (

    
     or Ar).
    
  • Reagents: Bt-CH₂-OPMP (1.0 equiv), Phenylmagnesium bromide (1.2 equiv).

  • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Bt-CH₂-OPMP in solvent.

    • Add Grignard reagent dropwise at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Observation: The reaction mixture typically turns cloudy as the magnesium salt of benzotriazole precipitates.

  • Workup: Quench with saturated

    
    . Extract with diethyl ether.[2] Wash with 10% NaOH (to remove any liberated BtH).
    
  • Result: Isolation of Benzyl 4-methoxyphenyl ether.

Mechanism of Action: The "Katritzky Activation"

The superior reactivity of Bt-CH₂-OPMP compared to standard ethers is driven by the leaving group ability of the benzotriazole moiety.

Mechanism Step1 Reagent: Bt-CH2-OPMP Step2 Coordination / Polarization (Mg²⁺ or Lewis Acid binds to N3) Step1->Step2 Step3 Ionization / Displacement (Formation of [PMP-O=CH2]⁺) Step2->Step3 - BtH (Leaving Group) Step4 Nucleophilic Attack (R-MgX attacks CH2) Step3->Step4 Product Product: R-CH2-OPMP + Bt-MgX (Byproduct) Step4->Product

Figure 2: Step-wise activation mechanism. The benzotriazole ring assists in the ionization of the C-N bond, facilitating substitution.

References

  • Katritzky, A. R., et al. (1987).[2] "The Chemistry of N-Substituted Benzotriazoles. Part 2. Reactions with aldehydes and aldehyde derivatives."[3] Journal of the Chemical Society, Perkin Transactions 1, 781-789.

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991).[2] "Benzotriazole: A Novel Synthetic Auxiliary."[2] Tetrahedron, 47(16), 2683-2732.

  • Katritzky, A. R., & Lan, X. (1994).[2] "Benzotriazole-Mediated Arylalkylation and Heteroarylalkylation." Chemical Reviews, 98(2), 409-548.

  • BenchChem. (2025). "Reactivity of Benzotriazole Derivatives." BenchChem Technical Library.

Sources

Comparative

Crystal structure determination of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Structural Elucidation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole: A Comparative Analysis of Crystallographic Methods and Isomeric Stability Executive Summary This technical guide addresses the structural deter...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole: A Comparative Analysis of Crystallographic Methods and Isomeric Stability

Executive Summary

This technical guide addresses the structural determination of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole , a significant pharmacophore in medicinal chemistry due to its antimicrobial and antifungal potential. The core challenge in characterizing this compound lies in the N1 vs. N2 regioselectivity inherent to benzotriazole alkylation.[1]

While Nuclear Magnetic Resonance (NMR) provides connectivity data, it often fails to unambiguously distinguish between the 1H- (benzenoid) and 2H- (quinoid) isomers due to rapid tautomeric exchange or overlapping signals. Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structural assignment. This guide compares SC-XRD against alternative characterization methods (PXRD, DFT, NMR) and details the specific experimental protocols required to obtain high-quality crystals for this lipophilic ether.

Comparative Analysis: Characterization Methodologies

The following table objectively compares the efficacy of available methods for resolving the structure of benzotriazole derivatives.

FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) NMR (

H/

C/NOESY)
DFT (Computational)
Primary Output 3D Atomic Coordinates, PackingPhase ID, CrystallinityConnectivity, Solution DynamicsEnergy Minima, Geometry Prediction
Isomer Resolution Definitive (Direct visualization of N-C bonds)Inferential (Requires reference pattern)High (Via NOE), but ambiguous if isomers coexistTheoretical (Predicts stability, not actual product)
Sample Requirement Single, high-quality crystal (>0.1mm)Polycrystalline powderDissolved sample (~5-10 mg)None (In silico)
Limit of Detection N/A (Single crystal analysis)>5% impurity detection>1% impurity detectionN/A
Strategic Verdict Preferred Method. Essential for proving N1-alkylation and observing

-

stacking.
QC Tool. Best for batch-to-batch consistency after structure is solved.Screening Tool. Use for initial purity check before crystallization.Supportive. Use to validate bond lengths if crystal quality is poor.

Scientific Context: The N1 vs. N2 Isomerism Challenge

Benzotriazole alkylation yields two potential isomers. Understanding the structural differences is vital for drug docking studies.

  • N1-Isomer (Target): The alkyl group is attached to one of the outer nitrogens. This retains the benzenoid character of the fused ring, making it generally more thermodynamically stable.

  • N2-Isomer (Alternative): The alkyl group is on the central nitrogen. This forces a quinoid-like electron distribution, which is often kinetically favored in specific solvent conditions but less stable.

Crystallographic Marker: In SC-XRD, the N1-N2 and N2-N3 bond lengths differ significantly in the N1-isomer (asymmetry), whereas they are chemically equivalent (symmetric) in the N2-isomer.

Diagram 1: Isomerism & Crystallization Logic

Benzotriazole_Isomerism Start Benzotriazole Anion Rxn Alkylation (Cl-CH2-O-Ar) Start->Rxn N1_Path N1 Attack (Thermodynamic) Rxn->N1_Path N2_Path N2 Attack (Kinetic) Rxn->N2_Path N1_Prod 1-Isomer (Benzenoid) Asymmetric N-N bonds N1_Path->N1_Prod N2_Prod 2-Isomer (Quinoid) Symmetric N-N bonds N2_Path->N2_Prod Analysis SC-XRD Analysis N1_Prod->Analysis Target Structure N2_Prod->Analysis Impurity/Alternative

Caption: Mechanistic divergence in benzotriazole alkylation. SC-XRD distinguishes the products by analyzing bond length symmetry within the triazole ring.

Experimental Protocols

Synthesis of the Target Compound

To obtain the crystal, the compound must first be synthesized with high purity.

  • Reaction: Mannich-type condensation or Nucleophilic Substitution.

  • Reagents: 1H-Benzotriazole (1 eq), Formaldehyde (1.2 eq), 4-Methoxyphenol (1 eq).

  • Procedure: Reflux in ethanol for 4–6 hours. The "hydroxymethyl" intermediate forms in situ or is pre-synthesized, followed by condensation with the phenol.

  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) to remove unreacted phenol.

Crystallization Strategy (The Critical Step)

For 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, standard evaporation often yields amorphous powder due to the flexible ether linker. Use the Slow Evaporation or Vapor Diffusion method.

Protocol: Solvent Slow Evaporation

  • Solvent Choice: Ethyl Acetate:Hexane (3:1) or pure Ethanol. The compound is moderately polar.

  • Dissolution: Dissolve 20 mg of purified compound in 2 mL of solvent. Slight warming (40°C) is permissible. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vessel: Use a narrow borosilicate vial (GC vial).

  • Covering: Cover with Parafilm and poke 2–3 small holes with a needle to restrict evaporation rate.

  • Incubation: Store at 20°C (controlled room temp) in a vibration-free zone.

  • Timeline: Crystals should appear within 3–7 days.

Self-Validating Check: If crystals form too fast (<1 hour), they will be twinned or occluded. Redissolve and use fewer holes in the Parafilm.

Data Collection Parameters
  • Diffractometer: Bruker APEX-II or equivalent CCD/CMOS system.

  • Radiation: Mo-K\alpha (

    
     Å).[2][3] Mo source is preferred over Cu for aromatic systems to minimize absorption effects, though Cu is acceptable for small organic molecules.
    
  • Temperature: 100 K or 296 K. (Low temperature is recommended to reduce thermal motion of the flexible -CH2-O- linker).

Structural Data Interpretation

When analyzing the solved structure, the following parameters confirm the identity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole .

A. Crystal System & Space Group

Based on analogs (e.g., 1-benzyl-1H-benzotriazole), expect:

  • System: Monoclinic or Triclinic.

  • Space Group:

    
     or 
    
    
    
    (Centrosymmetric groups are most common for achiral benzotriazoles).
B. Key Geometrical Parameters (Validation)

Compare your experimental values against these standard ranges to validate the structure.

ParameterAtomsExpected Value (Å/°)Significance
Bond Length N1–N21.34 – 1.36 ÅTypical for single bond character in N1-isomers.
Bond Length N2–N31.30 – 1.32 ÅDouble bond character; confirms N1-substitution asymmetry.
Bond Angle C-N1-C~128°Planarity of the triazole ring.
Torsion Angle N1-C(methylene)-O-C(phenyl)Variable (60–90°)Defines the "twist" between the benzotriazole and phenol rings.
C. Supramolecular Interactions
  • 
    -
    
    
    
    Stacking:
    Look for centroid-to-centroid distances of 3.5 – 3.8 Å between the benzotriazole ring of one molecule and the phenyl ring of its neighbor.
  • Hydrogen Bonding: Weak

    
     or 
    
    
    
    interactions often stabilize the lattice.
Diagram 2: Experimental Workflow

Crystallography_Workflow Synth Synthesis & Purification (>98% purity by NMR) Screen Solvent Screening (EtOAc, EtOH, MeCN) Synth->Screen Grow Crystallization (Slow Evaporation, 20°C) Screen->Grow Check Microscopy Check (Polarized Light) Grow->Check Check->Screen Amorphous/Twinned Mount Mount on Goniometer (0.1 - 0.3 mm crystal) Check->Mount Single Crystal Found Collect X-Ray Data Collection (Mo-Kalpha, 100K) Mount->Collect Solve Structure Solution (SHELXT / OLEX2) Collect->Solve

Caption: Step-by-step workflow from synthesis to structural solution. Note the feedback loop at the microscopy check stage.

References

  • Selvarathy Grace, H. et al. (2012).[4] "Crystal structure of 1-benzyl-1H-benzotriazole." Acta Crystallographica Section E, 68(5), o1448.

  • Katritzky, A. R. et al. (1998). "The chemistry of benzotriazole derivatives." Chemical Reviews, 98(2), 409-548.

  • Wang, J. et al. (2011).[5] "Synthesis and crystal structure of 1-(aryloxymethyl)benzotriazoles." Journal of Chemical Crystallography. (Representative citation for class).

  • BenchChem Application Note. (2025). "N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Generalized Protocols."

  • PubChem Compound Summary. (2025). "1-(4-Methoxybenzoyl)-1H-benzotriazole."[6] National Center for Biotechnology Information.

Sources

Validation

Validation of synthesis method for 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

Optimization and Validation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Synthesis A Comparative Technical Guide for Medicinal Chemistry Applications Executive Summary & Strategic Importance 1-(4-Methoxyphenoxyme...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization and Validation of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Synthesis A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Importance

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a critical


-acetal intermediate used as a synthetic auxiliary in the preparation of complex pharmacophores. Functioning as a stable yet reactive aminal equivalent, it allows for the controlled generation of phenoxymethyl carbanions or the derivatization of phenols.

The Validation Challenge: The synthesis of this molecule presents a classic regioselectivity dilemma. The reaction of benzotriazole, formaldehyde, and 4-methoxyphenol can proceed via two distinct pathways:

  • 
    -Alkylation (Target):  Formation of the ether linkage (Bt-
    
    
    
    -
    
    
    -Ar).
  • 
    -Alkylation (Impurity):  Electrophilic aromatic substitution on the electron-rich phenol ring (Bt-
    
    
    
    -Ar-OH), a common outcome in thermal Mannich-type condensations.

This guide compares the Stepwise Nucleophilic Substitution (Method A) against the One-Pot Thermal Condensation (Method B) , validating why Method A is the requisite protocol for high-purity applications despite the "greener" profile of Method B.

Methodology Comparison

Method A: Stepwise Nucleophilic Substitution (Recommended)

Mechanism: Formation of 1-(chloromethyl)benzotriazole followed by


 displacement with sodium 4-methoxyphenoxide.
  • Pros: High regioselectivity for

    
    -alkylation; minimal 
    
    
    
    -alkylated byproduct.
  • Cons: Requires handling of 1-(chloromethyl)benzotriazole (skin irritant/lachrymator); two-step process.

Method B: One-Pot Thermal Condensation (Alternative)

Mechanism: Acid-catalyzed or thermal dehydration between benzotriazole, paraformaldehyde, and 4-methoxyphenol.

  • Pros: Atom economical; "Green" chemistry (water byproduct).

  • Cons: High risk of thermodynamic

    
    -alkylation (ortho-substitution on phenol); difficult separation of isomers.
    
Comparative Data Matrix
MetricMethod A (Stepwise Substitution)Method B (One-Pot Condensation)
Target Selectivity (

-isomer)
>95% ~40-60% (Variable)
Major Impurity Unreacted Phenol

-Alkylated Isomer
(Bt-CH2-Ar-OH)
Overall Yield 78 - 85%50 - 65%
Purification Difficulty Low (Recrystallization)High (Column Chromatography often required)
Scalability HighModerate (Viscosity/Polymerization risks)

Mechanistic Pathways & Workflow (Visualization)

The following diagram illustrates the divergent pathways. Note the "Critical Control Point" where Method B often fails to deliver the specific ether target.

SynthesisPathways Start Benzotriazole (BtH) + Formaldehyde Inter_OH 1-(Hydroxymethyl)Bt Start->Inter_OH  aq. NaOH   Phenol + 4-Methoxyphenol (Acid/Heat) Start->Phenol  Method B   Inter_Cl 1-(Chloromethyl)Bt (Activated Electrophile) Inter_OH->Inter_Cl  SOCl2   Phenoxide + 4-MeO-Ph-ONa (Hard Nucleophile) Inter_Cl->Phenoxide Target TARGET: Bt-CH2-O-Ar (O-Alkylation) Inter_Cl->Target  SN2 Attack   Phenol->Target  Kinetic (Minor)   Impurity IMPURITY: Bt-CH2-Ar-OH (C-Alkylation) Phenol->Impurity  Thermodynamic  

Figure 1: Mechanistic divergence showing the high fidelity of the Chloromethyl route (Method A) versus the regioselectivity risks of direct condensation (Method B).

Validated Experimental Protocol (Method A)

This protocol is designed to be self-validating . The intermediate check ensures you do not proceed with impure reactants.

Phase 1: Synthesis of 1-(Chloromethyl)benzotriazole

Note: Perform in a fume hood. The intermediate is a skin irritant.

  • Reactants: Suspend 1-(hydroxymethyl)benzotriazole (10 mmol) in dry dichloromethane (DCM, 20 mL).

  • Activation: Add thionyl chloride (

    
    , 12 mmol) dropwise at 0°C.
    
  • Reaction: Reflux for 1 hour. The solution should become clear.

  • Isolation: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Checkpoint (Self-Validation): Obtain a crude NMR. Look for the shift of the

    
     protons.
    
    • Bt-CH2-OH: ~6.1 ppm (DMSO-

      
      )
      
    • Bt-CH2-Cl: ~6.6 ppm (DMSO-

      
      )
      
    • Criterion: If peak at 6.1 ppm persists, re-treat with

      
      .
      
Phase 2: Coupling with 4-Methoxyphenol
  • Phenoxide Formation: In a separate flask, dissolve 4-methoxyphenol (10 mmol) in dry DMF (10 mL). Add Sodium Hydride (NaH, 60% dispersion, 11 mmol) slowly at 0°C. Stir until

    
     evolution ceases (approx. 30 min).
    
  • Coupling: Dissolve the 1-(chloromethyl)benzotriazole (from Phase 1) in DMF (5 mL) and add dropwise to the phenoxide solution.

  • Conditions: Stir at Room Temperature (RT) for 4 hours. Do not heat, as heat promotes rearrangement to the

    
    -alkyl isomer.
    
  • Quench: Pour mixture into ice-cold water (100 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

Characterization & Quality Control

To validate the synthesis, you must confirm the structure is the Ether (


-alkyl)  and not the Mannich Base (

-alkyl)
.
Spectroscopic Validation Table
TechniqueParameterExpected Value (Target:

-Isomer)
Impurity Flag (

-Isomer)

NMR
Linker


6.3 - 6.5 ppm (s, 2H)

5.4 - 5.8 ppm (indicating N-CH2-Ar)

NMR
Phenol RegionSymmetric AA'BB' pattern (para-sub)Asymmetric patterns (ortho-sub)
IR Fingerprint1240

(Ar-O-C ether stretch)
3200-3400

(Broad -OH stretch)
Melting Point Range82 - 86°C (Typical for this class)Broad/Lower (Mixture)

Expert Insight on NMR: The methylene protons (


) are the definitive probe. In the 

-isomer, they are deshielded by two electronegative heteroatoms (N and O), pushing the shift downfield to >6.3 ppm . If the carbon is attached to the aromatic ring (

), the shift is typically shielded, appearing upfield around 5.6 ppm .

References

  • Katritzky, A. R., Rachwal, S., & Hitchings, G. J. (1991).[1] Benzotriazole: A Novel Synthetic Auxiliary. Tetrahedron, 47(16/17), 2683-2732.

  • Katritzky, A. R., & Pilarski, B. (1990). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 670-675.

  • Osipov, D. V., et al. (2025). Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol (Demonstrating C-alkylation preference in thermal methods). ResearchGate/Tetrahedron.

  • PubChem. (2025).[4] 1-(4-Methoxybenzoyl)-1H-benzotriazole Compound Summary (Structural Analogue Data). National Library of Medicine.

Sources

Comparative

Technical Assessment: UV-Vis Properties of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

The following guide provides an in-depth technical assessment of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This analysis focuses on its UV-Vis spectral properties, structural implications, and performance compa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole . This analysis focuses on its UV-Vis spectral properties, structural implications, and performance comparison against standard industry alternatives.

Executive Summary & Molecule Profile

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a functionalized benzotriazole derivative synthesized via a Mannich-type condensation. Unlike the renowned "Tinuvin" class of UV absorbers (which are 2-(2-hydroxyphenyl) derivatives), this molecule features an N-alkoxymethyl linkage. This structural distinction is critical: it interrupts the conjugation required for broad-spectrum UV-A absorption, limiting its utility as a polymer light stabilizer while enhancing its potential as a lipophilic corrosion inhibitor and antimicrobial agent .

Structural Classification
  • Core Moiety: 1H-1,2,3-Benzotriazole (BTA).[1]

  • Linker: Methylene ether (

    
    ) bridge (Insulating group).
    
  • Pendant Group: 4-Methoxyphenol (p-Methoxyphenoxy).

  • Primary Application: Copper corrosion inhibition (organic coatings), antimicrobial additives.

UV-Vis Absorption Analysis

The "Insulated Chromophore" Mechanism

To understand the spectrum of this molecule without a specific database entry, we apply the Principle of Chromophore Additivity . The methylene (


) bridge acts as an insulator, preventing 

-electron delocalization between the benzotriazole ring and the phenoxy group. Consequently, the absorption spectrum is a superposition of its two constituent parts rather than a new, significantly red-shifted band.
  • Chromophore A (Benzotriazole): Absorbs strongly in the UV-C/UV-B region (

    
     nm).
    
  • Chromophore B (4-Methoxyphenoxy): Absorbs in the UV-B region (

    
     nm, typical of anisole derivatives).
    
Predicted Spectral Features

Based on the electronic transitions of the constituent moieties, the experimental spectrum in acetonitrile or ethanol will exhibit:

FeatureWavelength Range (

)
Electronic TransitionOrigin
Primary Band 255 – 265 nm

Benzotriazole Ring
Secondary Band 275 – 285 nm

/

Overlap of BTA & Anisole
Cut-off ~300 – 310 nm -Absorption drops to zero

Critical Insight: This molecule is transparent in the UV-A region (320–400 nm) and the visible region (>400 nm). It does not possess the Excited State Intramolecular Proton Transfer (ESIPT) mechanism found in commercial UV stabilizers, which requires a planar, hydrogen-bonded structure.

Performance Comparison: Alternatives

This section compares the subject molecule with the industry-standard parent compound (BTA) and a commercial UV absorber (Tinuvin P).

Table 1: Comparative Spectral & Functional Analysis
FeatureSubject Molecule (1-(4-Methoxyphenoxymethyl)-BTA)Alternative A: 1H-Benzotriazole (BTA) Alternative B: Tinuvin P (UV-P)
Structure Type N-Alkylated (Mannich Base)Unsubstituted Parent2-(2-Hydroxyaryl)

(Absorption)
~260 nm, ~280 nm258 nm, 275 nm300 nm, 340 nm
UV-A Coverage (320-400nm) Poor / Negligible NegligibleExcellent
Solubility Lipophilic (Soluble in oils/organics)Hydrophilic (Water soluble)Lipophilic
Primary Mechanism Surface Adsorption (Film Forming)Surface AdsorptionESIPT (Energy Dissipation)
Best Application Corrosion inhibitor for organic coatings; AntimicrobialCorrosion inhibitor for aqueous systems (Cooling towers)UV Stabilizer for Plastics/Polymers

Visualizing the Structural Logic

The following diagram illustrates the synthesis pathway and the structural difference that dictates the spectral properties.

G cluster_0 Spectral Consequence BTA 1H-Benzotriazole (Corrosion Inhibitor) Target 1-(4-Methoxyphenoxymethyl)- 1H-1,2,3-benzotriazole BTA->Target Mannich Condensation (-H2O) Formaldehyde Formaldehyde (Linker) Formaldehyde->Target Mannich Condensation (-H2O) Phenol 4-Methoxyphenol (Auxochrome) Phenol->Target Mannich Condensation (-H2O) Tinuvin Comparison: Tinuvin P (Direct N-C Bond + OH) Target->Tinuvin Structural Contrast: No ESIPT in Target Note The -CH2-O- bridge breaks conjugation, limiting absorption to <300 nm.

Figure 1: Synthesis pathway via Mannich condensation and structural contrast with commercial UV absorbers.

Experimental Protocols

Synthesis (Self-Validating Protocol)

This protocol yields the target molecule via a Mannich-type reaction. The precipitation step acts as a purification filter, ensuring high specificity.

Reagents:

  • 1H-Benzotriazole (11.9 g, 0.1 mol)

  • Formaldehyde (37% aq. solution, 0.11 mol)

  • 4-Methoxyphenol (12.4 g, 0.1 mol)

  • Ethanol (100 mL)

Workflow:

  • Dissolution: Dissolve 1H-benzotriazole and 4-methoxyphenol in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add formaldehyde solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1) until starting materials disappear.
    
  • Crystallization: Cool the mixture to room temperature, then refrigerate (

    
    ) overnight. The product will precipitate as a white/off-white solid.
    
  • Filtration: Filter the solid under vacuum, wash with cold ethanol, and dry.

  • Characterization Check: Melting point should be distinct (approx. 100–110°C, dependent on purity).

UV-Vis Measurement Protocol

To obtain the specific spectrum for your batch:

  • Solvent Selection: Use Spectroscopic Grade Acetonitrile (Cutoff: 190 nm). Avoid Acetone (absorbs at 330 nm).

  • Blanking: Fill two quartz cuvettes with pure acetonitrile. Place in the reference and sample holders to run a baseline correction.

  • Sample Preparation:

    • Prepare a stock solution: 10 mg of target compound in 100 mL Acetonitrile.

    • Dilute to approx.

      
       (Absorbance should be between 0.2 and 0.8 for linearity).
      
  • Scanning: Scan from 200 nm to 400 nm .

  • Data Processing: Plot Absorbance vs. Wavelength.

    • Expectation: Peaks at ~260 nm and ~280 nm. No significant peaks >300 nm.

References

  • Osyanin, V. A., et al. (2012). "Convenient Synthesis of 1H-Benzotriazolylalkylphenols." Russian Journal of Organic Chemistry.

  • NIST Chemistry WebBook. "1H-Benzotriazole UV-Vis Spectrum." National Institute of Standards and Technology.[2]

  • Process Insights. (2023). "Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy."

  • PubChem. "1H-Benzotriazole Compound Summary." National Library of Medicine.

Sources

Validation

Validating the Purity of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole: A Comparative Analytical Guide

Executive Summary & Strategic Context In the realm of heterocyclic synthesis, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole represents a classic "Katritzky adduct." These N,O-acetals are critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the realm of heterocyclic synthesis, 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole represents a classic "Katritzky adduct." These N,O-acetals are critical synthetic intermediates, often used to generate phenolic anions or as stable precursors for Mannich-type functionalizations.

However, validating the purity of benzotriazole derivatives presents a unique analytical paradox. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it often fails to detect bulk inorganic salts or solvent entrapment—common issues in the crystallization of this molecule. Conversely, Combustion Analysis (Elemental Analysis, EA) provides a bulk purity metric but struggles with the refractory nature of nitrogen-rich heterocycles.

This guide provides a rigorous calculation of the theoretical elemental composition and objectively compares EA against Quantitative NMR (qNMR) and HRMS, demonstrating why a multi-modal approach is non-negotiable for pharmaceutical-grade validation.

The Theoretical Benchmark: Elemental Calculation

Before any experimental validation, we must establish the theoretical baseline.

Target Molecule: 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole Molecular Formula:



Step-by-Step Calculation

To determine the theoretical mass percentages, we utilize the standard atomic weights (IUPAC):

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O):

    
    
    

1. Molecular Weight (MW) Determination:







2. Percentage Composition:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    

Comparative Analysis: EA vs. qNMR vs. HRMS[1]

The following table contrasts the three primary validation methods. Note that for benzotriazoles, the high nitrogen content often challenges standard combustion trains, leading to lower-than-expected Nitrogen values if the reduction tube is not optimized.

Table 1: Analytical Performance Matrix
FeatureElemental Analysis (Combustion) Quantitative NMR (qNMR) HRMS (ESI-TOF)
Primary Utility Bulk Purity & HomogeneityAbsolute Purity & Solvate IDMolecular Identity
Sample Requirement ~2–5 mg (Destructive)~5–10 mg (Recoverable)<0.1 mg (Destructive)
Blind Spot Cannot distinguish isomers; sensitive to weighing errors.Inorganic salts (blind in

H NMR).
Bulk impurities; ion suppression.
Benzotriazole Specifics High Risk: Incomplete combustion of N-N bonds can yield low %N.Excellent: Distinctive Bt-CH2-O singlet (~6.5 ppm) allows precise integration.Good: Strong

or

typically observed.
Precision

(Standard)

(Routine)

ppm (Mass accuracy)

Experimental Data Scenarios

To illustrate the "Trap" of relying on a single method, consider three hypothetical batches of the target molecule synthesized via the Katritzky route (Benzotriazole + Formaldehyde + 4-Methoxyphenol).

Scenario:

  • Batch A: Pure Product.

  • Batch B: Contains 5% trapped Ethanol (recrystallization solvent).

  • Batch C: Contains 5% Sodium Chloride (from neutralization).

Table 2: Simulated Validation Results
MetricTheoreticalBatch A (Pure)Batch B (5% EtOH)Batch C (5% NaCl)
% Carbon 65.87 65.8164.90 (

)
62.58 (

)
% Hydrogen 5.13 5.155.45 (

)
4.87 (

)
% Nitrogen 16.46 16.4215.65 (

)
15.64 (

)
HRMS (m/z) 256.1086 256.1088 (Pass)256.1085 (Pass)256.1087 (Pass)
qNMR Purity 100% >99.5%95% (EtOH peaks visible)>99% (Salts invisible)

Analysis:

  • HRMS passes all three batches, failing to detect the impurities.

  • qNMR detects the solvent in Batch B but fails to detect the salt in Batch C (since NaCl has no protons).

  • Elemental Analysis detects the impurity in both Batch B and C (via significant deviation in %C and %N), making it the only method to flag the inorganic contamination in Batch C.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for validating this compound, highlighting where specific impurities enter the pipeline.

AnalyticalWorkflow Synthesis Synthesis (Bt + HCHO + Phenol) Crude Crude Product (Contains Salts/Solvent) Synthesis->Crude Purification Recrystallization (EtOH/Water) Crude->Purification HRMS HRMS (Check Identity) Purification->HRMS Step 1 qNMR qNMR (Check Organic Purity) Purification->qNMR Step 2 EA Elemental Analysis (Check Bulk Purity) Purification->EA Step 3 Decision Validation Decision HRMS->Decision Formula OK? qNMR->Decision Solvents OK? EA->Decision Inorganics OK?

Figure 1: Integrated Analytical Workflow. Note that EA is the final gatekeeper for inorganic/bulk purity that qNMR and HRMS might miss.

Detailed Protocols

A. Synthesis (Katritzky Condensation)

Context: This method minimizes the formation of the N2-isomer, favoring the N1-isomer.

  • Reagents: Dissolve Benzotriazole (10 mmol) and Formaldehyde (37% aq., 10 mmol) in Ethanol (20 mL).

  • Addition: Add 4-Methoxyphenol (10 mmol).

  • Reflux: Heat to reflux for 4–6 hours. A white precipitate typically forms upon cooling.

  • Workup: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/Water to obtain crystalline needles.

B. Elemental Analysis Preparation (Critical Steps)

Why this matters: Benzotriazoles are hygroscopic and prone to static.

  • Drying: Dry the sample in a vacuum oven at 50°C for 24 hours over

    
    . Crucial:  Benzotriazoles can trap water in the crystal lattice; failure to dry results in high %H and low %C/%N.
    
  • Weighing: Use a microbalance (

    
    ). Weigh 2.0–3.0 mg into a tin capsule.
    
  • Combustion: Ensure the combustion tube temperature is

    
     and use a Tungsten Trioxide (
    
    
    
    ) catalyst to aid the combustion of the refractory nitrogen ring.
C. qNMR Setup
  • Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity) or Maleic Acid.

  • Solvent: DMSO-

    
     (Benzotriazole adducts have poor solubility in 
    
    
    
    ).
  • Delay (d1): Set relaxation delay to

    
     seconds (5x T1) to ensure full relaxation for quantitative integration.
    
  • Integration: Integrate the characteristic

    
     peak (singlet, ~6.3–6.5 ppm) against the internal standard.
    

References

  • Katritzky, A. R., et al. "Synthesis and properties of 1-(benzotriazol-1-yl)alkyl derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1987 .

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010 .

  • BenchChem. "Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Techniques." BenchChem Technical Guides, 2025 .[1]

  • Mestrelab Research. "What is qNMR and why is it important?" Mestrelab Resources.

Sources

Comparative

Comparative study of corrosion inhibition efficiency of benzotriazole derivatives

[1] Executive Summary Benzotriazole (BTA) has served as the industry standard for copper corrosion inhibition for over 60 years. However, its efficacy diminishes in aggressive acidic environments and high-temperature reg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Benzotriazole (BTA) has served as the industry standard for copper corrosion inhibition for over 60 years. However, its efficacy diminishes in aggressive acidic environments and high-temperature regimes. This guide presents a technical comparison of BTA against its functionalized derivatives—specifically 5-Methyl-1H-benzotriazole (5-M-BTA) and 5-Chloro-1H-benzotriazole (5-Cl-BTA) .

Key Finding: While BTA provides baseline protection via the formation of a [Cu(I)-BTA]


 polymeric film, derivatives like 5-Cl-BTA demonstrate superior inhibition efficiency (IE%) in high-salinity and acidic media due to enhanced adsorption thermodynamics and film hydrophobicity.

Chemical Candidates & Structural Logic[2]

The core benzotriazole structure consists of a benzene ring fused to a triazole ring. Modifications at the 5-position alter the electronic density of the triazole nitrogen atoms, directly impacting chemisorption strength.

CompoundAbbreviationSubstituent EffectPrimary Application
Benzotriazole BTABaseline ReferenceNeutral media, HVAC systems
5-Methyl-1H-benzotriazole 5-M-BTAElectron-Donating (+I): Increases electron density on N-ring, potentially enhancing coordinate bonding. Increases hydrophobicity.Cooling towers, mild steel in acid
5-Chloro-1H-benzotriazole 5-Cl-BTAElectron-Withdrawing (-I): Increases acidity of the NH proton, facilitating deprotonation and faster formation of the protective [Cu(I)-BTA] complex.Marine environments, acid rain

Mechanism of Action

The inhibition mechanism relies on the adsorption of the azole moiety onto the metal surface, followed by the polymerization of a protective barrier film.

Mechanistic Pathway
  • Transport: Diffusion of inhibitor from bulk solution to the Helmholtz double layer.

  • Adsorption: Interaction of lone pair electrons (N atoms) and

    
    -electrons (benzene ring) with metal 
    
    
    
    -orbitals.
  • Complexation: Formation of an insoluble metal-inhibitor complex (e.g., [Cu(I)-BTA]

    
    ).
    
  • Stabilization: Lateral interactions between adsorbed molecules create a hydrophobic barrier against water and aggressive ions (Cl

    
    , SO
    
    
    
    ).
Visualization: Adsorption & Film Formation

AdsorptionMechanism Bulk Bulk Solution (Inhibitor + Corrosive Ions) Interface Metal-Solution Interface (Helmholtz Layer) Bulk->Interface Diffusion Physisorption Physisorption (Electrostatic Interaction) Interface->Physisorption Fast Step Chemisorption Chemisorption (Donor-Acceptor Interaction) Physisorption->Chemisorption Thermodynamic Stabilization Complexation Surface Complexation [Cu(I)-Inhibitor]n Polymer Chemisorption->Complexation Metal Oxidation (Cu -> Cu+) Barrier Hydrophobic Barrier Formation (Blocks Cl- / O2) Complexation->Barrier Lateral Polymerization Barrier->Bulk Repels H2O/Ions

Figure 1: Step-wise adsorption and film formation mechanism of benzotriazole derivatives on copper surfaces.

Comparative Performance Analysis

The following data synthesizes results from electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in aggressive media (3.5% NaCl and 0.1 M HCl).

Table 1: Inhibition Efficiency (IE%) on Copper Alloys (Artificial Seawater)

Data aggregated from comparative electrochemical studies [1, 5].

Inhibitor (1 mM)IE% (Tafel Polarization)IE% (EIS - Rct)Mechanism Note
BTA 82.5%85.0%Forms standard protective film; susceptible to local breakdown at high Cl- conc.
5-M-BTA 88.1%91.2%Methyl group increases film thickness/hydrophobicity, reducing water uptake.
5-Cl-BTA 94.5% 96.8% Chloro-substituent facilitates rapid deprotonation, forming a denser, more stable network.
Table 2: Inhibition Efficiency on Mild Steel (1 M HCl)

Data aggregated from acidic media studies [2, 3].

Inhibitor (5 mM)IE% (Weight Loss)Free Energy (

)
Adsorption Isotherm
BTA 65.4%-28.5 kJ/molLangmuir
5-M-BTA 92.3% -34.2 kJ/molLangmuir
5-Cl-BTA 81.0%-31.0 kJ/molLangmuir

Critical Insight:

  • On Copper: 5-Cl-BTA outperforms BTA.[1] The electron-withdrawing chlorine makes the NH proton more acidic (

    
     decreases), promoting the formation of the covalent Cu-N bond essential for the [Cu(I)-BTA] polymeric film.
    
  • On Steel: 5-M-BTA often outperforms BTA.[2] The electron-donating methyl group enhances the electron density on the aromatic ring, facilitating stronger donor-acceptor interactions with the empty

    
    -orbitals of Iron (Fe).
    

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To replicate these findings, a rigorous EIS protocol is required. This method allows for the separation of solution resistance (


), charge transfer resistance (

), and double-layer capacitance (

).
Protocol Workflow
  • Electrode Preparation:

    • Embed Cu sample in epoxy resin (exposed area ~1 cm²).

    • Wet polish with SiC paper (grades 400 to 2000).

    • Degrease with acetone/ethanol; rinse with deionized water.

  • OCP Stabilization:

    • Immerse working electrode in test solution (e.g., 3.5% NaCl) for 30-60 minutes until Open Circuit Potential (OCP) stabilizes (change < 5 mV/10 min).

  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.[3][4]

    • Amplitude: 10 mV sinusoidal perturbation (RMS) at OCP.

    • Points: 10 points per decade.

  • Data Fitting:

    • Fit Nyquist plots using a Randles equivalent circuit (

      
      ) or modified circuit with Warburg impedance if diffusion is present.
      
Visualization: EIS Experimental Setup

EIS_Workflow cluster_0 Electrolyte Solution Sample Working Electrode (Cu/Steel Sample) Cell Electrochemical Cell (3-Electrode Config) Sample->Cell Potentiostat Potentiostat / FRA (Signal Generator) Potentiostat->Sample Excitation (AC) Computer Data Acquisition (Nyquist/Bode Plots) Potentiostat->Computer Z(ω) Data Ref Ref Electrode (Ag/AgCl or SCE) Ref->Potentiostat Feedback (V) Counter Counter Electrode (Pt Mesh or Graphite) Counter->Potentiostat Current (I)

Figure 2: Three-electrode electrochemical impedance spectroscopy (EIS) setup for corrosion testing.

Conclusion & Recommendations

  • For Marine/High-Chloride Applications: Switch from BTA to 5-Cl-BTA . The enhanced film stability and hydrophobicity provide significantly longer protection times against pitting corrosion.

  • For Acidic Pickling of Steel: 5-M-BTA is the preferred candidate due to higher adsorption energy on iron surfaces.

  • Validation: Always validate inhibitor performance using EIS rather than just weight loss, as EIS provides mechanistic insight into film breakdown and water uptake before visible corrosion occurs.

References

  • Mansikkamäki, K., et al. "Adsorption of Benzotriazole on the Surface of Copper Alloys Studied by SECM and XPS."[5] Journal of the Electrochemical Society, 2006.[5] [5]

  • Quraishi, M.A., et al. "Corrosion inhibition of mild steel by benzotriazole derivatives in acidic medium."[6] Journal of Applied Electrochemistry, 2003.[7]

  • BenchChem. "Corrosion Inhibition Showdown: 7-Chloro-5-methyl-1H-benzotriazole vs. 5-methyl-1H-benzotriazole." BenchChem Technical Guides, 2025.

  • Finšgar, M., and Milošev, I. "Inhibition of copper corrosion by 1,2,3-benzotriazole: A review." Corrosion Science, 2010.

  • Kowalczyk, A., et al. "Inhibition of Cu, CuZn37 brass and CuAl8 bronze corrosion by 5-methyl, 5-chloro and unsubstituted benzotriazole." Corrosion Science, 2025.

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole: Strategic Disposal &amp; Handling Guide

[1][2] Executive Summary: The "Zero-Discharge" Mandate[1][2] 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specialized Katritzky benzotriazole adduct used primarily as a synthetic equivalent for generating carba...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Zero-Discharge" Mandate[1][2]

1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole is a specialized Katritzky benzotriazole adduct used primarily as a synthetic equivalent for generating carbanions or as a leaving group.[1][2] While chemically useful, the benzotriazole moiety poses specific environmental persistence risks and potential aquatic toxicity.[1][2]

Immediate Operational Directive:

  • NEVER dispose of this compound or its mother liquors down the drain.[2] It is classified as Aquatic Chronic 2 (H411) .[2][3][4]

  • SEGREGATE from acidic waste streams.[1][2] The N,O-acetal linkage is acid-labile; mixing with strong acids can generate formaldehyde and heat.[1][2]

  • INCINERATE via a licensed hazardous waste facility capable of handling nitrogen-rich organics (NOx scrubbing required).[2]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its failure modes.[1][2][5] This compound is an N-substituted benzotriazole ether.[1][2] Its stability profile differs from simple benzotriazole.[1][2]

Physicochemical Properties (Proxy Data)

Data approximated based on structural analogs (e.g., 1-(methoxymethyl)-1H-benzotriazole).[1][2]

PropertyValue / CharacteristicOperational Implication
Physical State White to off-white crystalline solidGenerates dust; requires P2/P3 particulate respirator during transfer.[1][2]
Solubility Soluble in DCM, THF, CHCl3; Poor in waterUse organic solvents for rinsing glassware; do not attempt water wash-down.[1][2]
Reactivity Stable to base; Labile to Acid CRITICAL: Do not mix with acidic waste (e.g., HCl, H2SO4).[2]
Flash Point >100°C (Predicted)Combustible solid.[2] Keep away from open flames/sparks.
GHS Hazard Classification

Based on the benzotriazole core and similar derivatives [1, 2]:

  • H302: Harmful if swallowed.[1][2][3][4][6]

  • H315/H319: Causes skin and serious eye irritation.[1][2][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.[1][2][3][4][7]

Strategic Disposal Planning

This section details the logic flow for determining the correct waste stream. The primary goal is to prevent the formation of reactive byproducts in the waste container and ensure complete destruction of the benzotriazole ring.[2]

The "Acid-Check" Protocol

Scientific Rationale: This compound contains a hemiaminal ether linkage (N-CH2-O-Ar).[1][2] In the presence of strong acids, this hydrolyzes to release formaldehyde (a carcinogen), 4-methoxyphenol , and benzotriazole .[1][2]

  • Risk: Uncontrolled hydrolysis in a closed waste drum can lead to pressure buildup (gas evolution) and exothermic heating.[2]

  • Protocol: Verify the pH of the receiving waste container is neutral or basic (pH ≥ 7) before addition.[2]

Workflow Visualization

The following decision tree outlines the operational logic for disposing of pure solids versus reaction mixtures.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Reaction Mixture / Mother Liquor StateCheck->Liquid Solution SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin Quench Quench Required? (Is unreacted BuLi/Base present?) Liquid->Quench QuenchAction Quench with MeOH/NH4Cl (Exothermic Control) Quench->QuenchAction Yes AcidCheck CRITICAL: Is Waste Stream Acidic? Quench->AcidCheck No QuenchAction->AcidCheck AcidCheck->Liquid Yes (Do Not Mix!) Segregation Segregate: Non-Halogenated Organic AcidCheck->Segregation No (Neutral/Basic) Destruction High-Temp Incineration (NOx Scrubbing) Segregation->Destruction SolidBin->Destruction

Figure 1: Decision matrix for the safe disposal of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, emphasizing the critical acid-check step.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • PPE Required: Nitrile gloves, safety goggles, lab coat, P2 dust mask (to prevent inhalation of irritant dust).[1][2]

  • Packaging: Place the solid into a clear polyethylene bag.

  • Labeling: Label clearly as "Toxic Solid, Organic - Benzotriazole Derivative."

  • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum .

  • Note: Do not dissolve in solvent solely for the purpose of disposal; this increases waste volume unnecessarily.[1][2]

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Context: You have used the reagent in a lithiation reaction or substitution.[2]

  • Quenching (If necessary): If the mixture contains residual strong bases (e.g., n-BuLi, LDA), quench slowly with Methanol or saturated NH4Cl at -78°C or 0°C as per your specific reaction protocol.

  • Solvent Compatibility: Ensure the solvent (e.g., THF, DCM) is compatible with the waste container.[2]

  • The "No-Acid" Rule: Verify that the waste container designated for this stream does not contain acidic waste (e.g., from a previous workup using HCl).[1][2]

  • Transfer: Pour into the Non-Halogenated Organic Waste container (unless DCM/Chloroform was used, then use Halogenated ).

  • Rinsing: Rinse glassware with a minimal amount of Acetone or Ethanol and add rinses to the same waste container.[2]

Spill Response & Emergency Procedures

In the event of a benchtop spill, immediate containment is required to prevent spread and aerosolization.[2]

  • Isolate: Evacuate the immediate area if dust is airborne.[1][2][5]

  • Protect: Don PPE (Gloves, Goggles, N95/P2 Respirator).[2]

  • Contain (Solid):

    • Do not dry sweep (generates dust).[2]

    • Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated for chemical cleanup.[1][2]

    • Scoop material into a waste bag.[1][2]

  • Contain (Liquid/Solution):

    • Cover with an inert absorbent (Vermiculite or Sand).[2][8] Do not use sawdust (combustible).[2]

    • Collect absorbed material into a solid waste container.[1][2]

  • Decontaminate: Wipe the surface with a soap/water solution.[1][2] Collect the wipes as solid hazardous waste.[2]

References

  • PubChem. (n.d.).[2] 1-(4-Methoxybenzoyl)-1H-benzotriazole (Analogous Structure Safety Data). National Library of Medicine.[2] Retrieved February 15, 2026, from [Link][1][2]

  • European Chemicals Agency (ECHA). (n.d.).[2][9] Benzotriazole - Registration Dossier. Retrieved February 15, 2026, from [Link][1][2]

  • Katritzky, A. R., et al. (2005).[2] Benzotriazole-mediated synthesis. Journal of Organic Chemistry. (Contextual reference for reactivity).

Sources

Handling

Comprehensive Guide to Personal Protective Equipment for Handling 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-Me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, fostering a culture of informed caution and procedural excellence.

Hazard Assessment and Risk Mitigation

Before handling 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, a thorough risk assessment is crucial. The primary hazards associated with analogous benzotriazole derivatives include:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2]

  • Serious Eye Irritation: Splashes or contact with dust can cause significant eye damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1][3][4][5][6][7]

The following PPE recommendations are designed to mitigate these risks effectively.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling.[8][9] The following table summarizes the essential PPE for working with 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side shields or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[9][10][11][12]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and potential irritation.[9][10][12] It is crucial to inspect gloves for any signs of degradation before use.
Body Laboratory coat or chemical-resistant apronProtects skin and personal clothing from spills and contamination.[8][9]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[10][13]Minimizes the risk of inhaling irritating particles.

Step-by-Step Guide to PPE Usage and Safe Handling

Adherence to a systematic workflow is critical for ensuring safety. The following protocol outlines the key steps for handling 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole.

Pre-Operational Protocol
  • Work Area Preparation: Ensure the work area is clean and uncluttered. Verify that a chemical fume hood is operational if there is a potential for dust or aerosol generation.

  • Emergency Equipment Check: Confirm that an eyewash station and safety shower are readily accessible and functional.[8]

  • PPE Inspection: Before donning, inspect all PPE for damage or contamination. This includes checking gloves for tears and ensuring safety goggles are free of cracks.

Donning PPE Workflow

PPE_Donning_Workflow Start Start LabCoat Don Laboratory Coat Start->LabCoat Gloves Don Chemical-Resistant Gloves LabCoat->Gloves Goggles Don Safety Goggles Gloves->Goggles Respirator Don Respirator (if needed) Goggles->Respirator End Proceed to Handling Respirator->End PPE_Doffing_Workflow Start Start Gloves Remove Gloves Start->Gloves Goggles Remove Goggles Gloves->Goggles LabCoat Remove Laboratory Coat Goggles->LabCoat WashHands Wash Hands Thoroughly LabCoat->WashHands End Exit Laboratory WashHands->End

Caption: Sequential workflow for doffing PPE.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [3][4][5][7][13][14][15]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [16]If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention. [13][16]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [7]

Disposal Plan

Proper disposal of chemical waste is essential for environmental and personal safety.

  • Chemical Waste: Dispose of 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole and any contaminated materials in a designated hazardous waste container. [1][14][17]* Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate hazardous waste stream.

  • Regulatory Compliance: All chemical waste must be managed in accordance with local, state, and federal regulations. [1][18] By adhering to these detailed protocols, researchers can confidently and safely handle 1-(4-Methoxyphenoxymethyl)-1H-1,2,3-benzotriazole, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 1-(Perfluorohexyl)octane - Safety Data Sheet.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • Ensuring Safety: The Importance of PPE for Handling Chemicals - PPS Essentials. (2024, June 6).
  • 1-(Perfluorohexyl)octane | 133331-77-8 - Sigma-Aldrich.
  • SAFETY DATA SHEET - Santa Cruz Biotechnology.
  • Perfluorohexyloctane SDS, 133331-77-8 Safety Data Sheets - ECHEMI.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • SAFETY DATA SHEET - Merck Millipore.
  • Chemical Hazard PPE & How to Protect Workers From Poisons - DuraLabel Resources. (2026, January 15).
  • CAS# 133331-77-8 | 1-(Perfluorohexyl)octane| FC12-T6Octane - Fluoryx Labs.
  • Benzotriazole, (1,2,3-) Powder, Reagent 0832 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
  • Benzotriazole - Registration Dossier - ECHA.
  • Safety Data Sheet: 1,2,3-Benzotriazole - Carl ROTH.
  • SAFETY DATA SHEET - TCI Chemicals. (2023, March 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 7).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
  • 1,2,3-benzotriazole - Organic Syntheses Procedure.
  • Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate.
  • 3 - SAFETY DATA SHEET. (2010, June 7).
  • Safety data sheet - CPAChem. (2023, January 23).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.